molecular formula C9H12FN B3096078 1-(2-Fluoro-5-methylphenyl)ethan-1-amine CAS No. 1270440-32-8

1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Cat. No.: B3096078
CAS No.: 1270440-32-8
M. Wt: 153.2 g/mol
InChI Key: UJADCEWRWSXHES-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-5-methylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-5-methylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJADCEWRWSXHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Process Optimization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a highly versatile


-chiral primary amine. Compounds of this class—specifically 1-arylethylamines bearing halogenated and alkylated aromatic rings—are privileged pharmacophores in drug discovery, frequently serving as critical building blocks for kinase inhibitors, GPCR ligands, and allosteric modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. This guide dissects the mechanistic causality, thermodynamic drivers, and self-validating analytical controls required to synthesize this molecule in both its racemic and enantiopure forms.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 1-arylethylamines from their corresponding acetophenones relies on the formation of a transient imine or iminium species, followed by hydride reduction. The primary challenge in this transformation is avoiding over-alkylation (formation of secondary or tertiary amines) and, in the case of asymmetric synthesis, achieving absolute stereocontrol.

We define two primary process routes from the commercially available starting material, 1-(2-fluoro-5-methylphenyl)ethan-1-one :

  • Route A (Racemic): Direct reductive amination utilizing a Lewis acid-mediated Borch approach[1].

  • Route B (Asymmetric): Chiral auxiliary-directed synthesis utilizing Ellman’s sulfinamide as a chiral ammonia equivalent[2].

SynthesisWorkflow K 1-(2-Fluoro-5-methylphenyl)ethan-1-one I Iminium Intermediate K->I NH3, Ti(OiPr)4 SI N-tert-Butanesulfinyl Imine K->SI Ellman's Auxiliary, Ti(OEt)4 R Racemic Amine I->R NaBH4 SA Diastereopure Sulfinamide SI->SA NaBH4, -50°C CA Enantiopure Amine SA->CA HCl / MeOH

Fig 1. Divergent synthetic workflows for racemic and enantiopure 1-arylethylamine generation.

Process Route A: Scalable Racemic Synthesis

Causality & Experimental Design

The Borch reductive amination traditionally uses sodium cyanoborohydride (


). However, reacting acetophenones directly with ammonia gas often yields significant secondary amine byproducts. To enforce causality toward the primary amine, we employ Titanium(IV) isopropoxide (

)
. The Lewis acidity of Titanium activates the ketone, while its oxophilicity drives the equilibrium forward by scavenging the released water, forming a stable titana-imine complex. Subsequent reduction with

is highly chemoselective for the imine over the unreacted ketone[1].
Self-Validating Protocol: Racemic 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

This protocol incorporates In-Process Controls (IPCs) to ensure each step is analytically validated before progression.

  • Imine Formation:

    • Charge a dry, nitrogen-purged flask with 1-(2-fluoro-5-methylphenyl)ethan-1-one (1.0 equiv) and a 2.0 M solution of ammonia in methanol (5.0 equiv).

    • Add

      
       (2.0 equiv) dropwise at room temperature. Stir for 12 hours.
      
    • IPC Check 1: Analyze an aliquot via GC-MS or LC-MS. The ketone peak must be

      
       2% relative to the titana-imine complex mass.
      
  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add

      
       (1.5 equiv) in small portions to control hydrogen evolution and exotherm. Stir for 3 hours at room temperature.
      
    • IPC Check 2: Quench a micro-aliquot in water/EtOAc. TLC (Hexanes/EtOAc 7:3, Ninhydrin stain) should show complete consumption of the imine and the appearance of a primary amine spot (

      
      ).
      
  • Workup & Isolation:

    • Quench the reaction with aqueous ammonia (2 M) to precipitate titanium dioxide (

      
      ) as a white solid. Filter through a Celite pad.
      
    • Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Validation: Confirm product identity via

      
      -NMR (look for the characteristic methine quartet at 
      
      
      
      4.2 ppm and the amine proton broad singlet).

Process Route B: Asymmetric Synthesis via Ellman's Auxiliary

Stereochemical Causality

For drug development, the enantiopure


- or 

-enantiomer is usually required. We utilize

- or

-\textit{tert}-butanesulfinamide. The condensation requires a stronger Lewis acid/dehydrating agent than Route A; hence, Titanium(IV) ethoxide (

) is used.

The stereocontrol during the reduction phase is dictated by the bulky \textit{tert}-butyl group. When reduced with


 in non-coordinating conditions, the reaction proceeds via an open transition state where the hydride attacks from the less sterically hindered face, yielding high diastereomeric ratios (

)[3].

Stereocontrol TS Rigid Transition State (Ti/B Coordination) HA Sterically Directed Hydride Attack TS->HA t-Bu Shielding MD Major Diastereomer (>95:5 dr) HA->MD Stereocenter Formation

Fig 2. Stereochemical control mechanism governed by the bulky tert-butanesulfinyl group.

Self-Validating Protocol: Enantiopure Synthesis
  • Condensation:

    • Mix 1-(2-fluoro-5-methylphenyl)ethan-1-one (1.0 equiv) and

      
      -\textit{tert}-butanesulfinamide (1.1 equiv) in anhydrous THF.
      
    • Add

      
       (2.0 equiv) and heat to 60 °C for 24 hours.
      
    • IPC Check 1: HPLC (UV 254 nm). Ensure ketone conversion is >95%.

  • Stereoselective Reduction:

    • Cool the mixture to -50 °C. Add

      
       (3.0 equiv) pre-suspended in THF. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.
      
    • IPC Check 2: Quench an aliquot. Perform crude

      
      -NMR. Calculate the 
      
      
      
      by integrating the distinct methyl doublet signals of the diastereomers.
  • Deprotection:

    • Isolate the sulfinamide intermediate. Dissolve in methanol and add 4.0 M HCl in dioxane (2.0 equiv). Stir at room temperature for 2 hours.

    • Validation: Concentrate to yield the amine hydrochloride salt. Perform Chiral HPLC to confirm enantiomeric excess (

      
       > 98%).
      

Quantitative Reagent Optimization Data

The choice of reducing agent in Route B fundamentally alters the stereochemical outcome. The table below summarizes quantitative optimization data for the reduction of the \textit{N}-tert-butanesulfinyl imine intermediate.

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Mechanistic Outcome

THF-508896:4Open transition state; standard face attack.
L-Selectride THF-789299:1Enhanced steric bulk; maximized selectivity.
DIBAL-H THF-788510:90Chelated transition state; reversal of selectivity.

Table 1: Impact of reducing agents on the yield and stereoselectivity of the sulfinamide intermediate. Data reflects established trends for ortho-substituted acetophenone derivatives.

Emerging Biocatalytic Paradigms

While transition-metal and chiral auxiliary-based syntheses are robust, modern process chemistry is shifting toward biocatalysis. Recent advancements have demonstrated the use of Reductive Aminases (RedAms) from fungal species. These NADPH-dependent enzymes can perform the direct asymmetric reductive amination of


-fluoroacetophenones with ammonia or methylamine, yielding 

-fluoro primary amines with >90% conversion and up to 99%

[4]. For future scale-up of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, screening an ATA (Amine Transaminase) or RedAm panel represents the most sustainable trajectory.

References

  • Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Asymmetric Synthesis of Primary and Secondary

    
    -Fluoro-arylamines using Reductive Aminases from Fungi 
    White Rose University Consortium / Chemistry Europe
    URL:[Link]
    
  • Reagent-controlled Selective Synthesis of Sulfinamides and Sulfoximines from tert-Butanesulfinamide ResearchGate URL:[Link]

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chiral aromatic amine, 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. As a compound of interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its properties is crucial for its application in drug discovery and development. This document delves into its structural characteristics, predicted physicochemical parameters, and provides detailed, field-proven experimental protocols for its characterization. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems, offering researchers a robust framework for analysis.

Introduction and Chemical Identity

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral primary amine featuring a fluorinated and methylated phenyl ring. The presence of these functional groups, along with the chiral center, imparts specific properties that are of significant interest in the design of bioactive molecules. The fluorine atom can modulate electronic properties, metabolic stability, and binding interactions, while the methyl group influences lipophilicity and steric interactions. The amine group provides a key site for salt formation and hydrogen bonding, which are critical for solubility and pharmacological activity.

Chemical Structure:

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis prep Dissolve ~5-10 mg of sample in 0.5 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) H_NMR Acquire 1H NMR Spectrum prep->H_NMR C_NMR Acquire 13C NMR Spectrum H_NMR->C_NMR F_NMR Acquire 19F NMR Spectrum C_NMR->F_NMR nmr_analysis Analyze chemical shifts, coupling constants, and integration F_NMR->nmr_analysis ms_prep Prepare a dilute solution in a suitable solvent (e.g., methanol) ms_acq Acquire Mass Spectrum using ESI or GC-MS ms_prep->ms_acq ms_analysis Determine molecular ion peak and fragmentation pattern ms_acq->ms_analysis purity_analysis Assess purity from NMR and chromatographic data nmr_analysis->purity_analysis ms_analysis->purity_analysis

Figure 2: Workflow for Spectroscopic Analysis.

Step-by-Step Protocol:

  • Sample Preparation for NMR:

    • Accurately weigh 5-10 mg of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

    • Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

  • Sample Preparation for Mass Spectrometry:

    • Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

  • Mass Spectrometry Data Acquisition:

    • Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer or analyze via gas chromatography-mass spectrometry (GC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • NMR: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure. The purity can be estimated by comparing the integral of the compound's signals to those of any impurities.

    • MS: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: As a chiral compound, it is essential to determine the enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. [1]Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Experimental Workflow:

G prep Prepare Sample and Mobile Phase system_prep Equilibrate Chiral HPLC System prep->system_prep injection Inject Sample system_prep->injection separation Chromatographic Separation injection->separation detection Detect Enantiomers (UV) separation->detection analysis Analyze Chromatogram for Enantiomeric Ratio detection->analysis

Figure 3: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., Chiralpak® IA, IC, or a similar polysaccharide-based column).

    • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

    • Amine modifier (e.g., diethylamine or trifluoroacetic acid, depending on the mobile phase).

  • Method Development (Screening Phase):

    • Prepare a stock solution of the racemic standard of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in the mobile phase.

    • Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or hexane/ethanol).

    • Incorporate a small percentage (e.g., 0.1%) of an amine modifier like diethylamine to improve peak shape.

  • Data Acquisition:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

pKa Determination by Potentiometric Titration

Rationale: The pKa is a critical parameter that influences a compound's solubility, absorption, and distribution. Potentiometric titration is a reliable and accurate method for determining the pKa of ionizable compounds like amines. [2] Step-by-Step Protocol:

  • Instrumentation and Materials:

    • Autotitrator or a pH meter with a calibrated pH electrode.

    • Burette.

    • Standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Deionized water.

  • Procedure:

    • Accurately weigh a known amount of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine and dissolve it in a known volume of deionized water.

    • Place the pH electrode in the solution and monitor the initial pH.

    • Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.

    • Record the pH after each addition of titrant.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point from the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Solubility is a fundamental property that affects a drug's bioavailability. [3][4]The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Step-by-Step Protocol:

  • Materials:

    • Vials with screw caps.

    • Shaker or rotator.

    • Centrifuge.

    • HPLC system for concentration analysis.

    • Buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0).

  • Procedure:

    • Add an excess amount of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine to vials containing the buffer solutions.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility of the compound in mg/mL or µg/mL at each pH value based on the measured concentration and dilution factor.

Conclusion

References

  • Amine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved March 7, 2026, from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved March 7, 2026, from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved March 7, 2026, from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, September 19). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved March 7, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0253927). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 7, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC identification of different enantiomers. A HPLC analysis of (R)-α-methylbenzylamine and (S). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Chiral Building Block for Medicinal Chemistry

Executive Summary

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a high-value chiral amine intermediate used extensively in fragment-based drug discovery (FBDD) and the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a phenethylamine core substituted with fluorine and methyl groups, this compound offers unique steric and electronic properties that modulate ligand-protein binding affinities and metabolic stability.

This technical guide provides a comprehensive analysis of its physicochemical identity, synthetic pathways, and applications, designed for researchers requiring high-purity integration of this moiety into complex scaffolds.

Identity & Physicochemical Profile[1]

The compound is commercially available primarily as its hydrochloride salt due to the enhanced stability of the ammonium form compared to the free base.

Table 1: Chemical Identity and Properties

PropertySpecification
Chemical Name 1-(2-Fluoro-5-methylphenyl)ethan-1-amine
Common Name 1-(2-Fluoro-5-methylphenyl)ethylamine
CAS Number (HCl Salt) 2733945-41-8
CAS Number (Ketone Precursor) 446-07-1
Molecular Formula C₉H₁₂FN (Free Base) / C₉H₁₃ClFN (HCl Salt)
Molecular Weight 153.20 g/mol (Free Base) / 189.66 g/mol (HCl Salt)
SMILES CC(N)C1=CC(C)=CC=C1F
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL)
Chirality Contains one stereocenter; available as (R), (S), or Racemate

Synthetic Methodologies

The synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine typically proceeds via the reductive amination of its corresponding ketone, 1-(2-Fluoro-5-methylphenyl)ethanone (CAS 446-07-1). Below are two validated protocols: a chemical route for racemic synthesis and a biocatalytic route for enantiopure production.

Method A: Chemical Reductive Amination (Racemic)

Objective: Synthesis of racemic amine from ketone precursor.

Reagents:

  • Precursor: 1-(2-Fluoro-5-methylphenyl)ethanone (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Imine Formation: Dissolve 1-(2-Fluoro-5-methylphenyl)ethanone in anhydrous methanol under nitrogen atmosphere. Add Ammonium Acetate and stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN portion-wise to prevent excessive exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of ketone via TLC or LC-MS.

  • Quench: Quench reaction with 1N HCl (pH < 2) to decompose excess hydride and hydrolyze borate complexes.

  • Workup: Basify aqueous layer with NaOH (pH > 10) to liberate the free amine. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and convert to HCl salt using 4M HCl in Dioxane for long-term storage.

Method B: Biocatalytic Transamination (Enantioselective)

Objective: Synthesis of (R)- or (S)-enantiomer with >99% ee.

Reagents:

  • Enzyme: ω-Transaminase (specific variant depending on desired chirality, e.g., Vibrio fluvialis for (S)).

  • Amine Donor: Isopropylamine or L-Alanine/LDH recycling system.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Protocol:

  • Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction: Suspend the ketone substrate (50 mM) and amine donor (1.5 eq) in the buffer. Add the Transaminase enzyme preparation.[1]

  • Incubation: Shake at 30°C for 24 hours. The enzyme catalyzes the stereoselective transfer of the amino group to the ketone.

  • Isolation: Acidify to pH 2, wash with Ethyl Acetate (removes unreacted ketone), then basify and extract the chiral amine.

Mechanistic Insight

The chemical synthesis relies on the formation of an iminium ion intermediate, which is subsequently reduced.[2] The presence of the ortho-fluorine atom exerts an electronic effect on the carbonyl carbon, slightly increasing its electrophilicity compared to non-fluorinated analogs.

ReductiveAmination Ketone 1-(2-Fluoro-5-methylphenyl) ethanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia NH3 / NH4OAc Imine Imine / Iminium Ion Hemiaminal->Imine - H2O Amine 1-(2-Fluoro-5-methylphenyl) ethan-1-amine Imine->Amine + Hydride (Reduction) Hydride NaBH3CN (H-)

Figure 1: Mechanistic pathway of reductive amination. The ketone reacts with ammonia to form an imine, which is irreversibly reduced by the hydride source to yield the target amine.

Applications in Drug Discovery

The "Fluorine Effect"

The 2-fluoro substituent is not merely structural; it serves critical medicinal chemistry functions:

  • Conformational Lock: The fluorine atom can induce specific conformations via intramolecular hydrogen bonding or dipole interactions, potentially locking the ethylamine side chain into a bioactive posture.

  • Metabolic Stability: Fluorine blocks the ortho position from metabolic oxidation (e.g., hydroxylation) by Cytochrome P450 enzymes.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine slightly compared to the non-fluorinated parent, potentially improving membrane permeability (LogD).

Fragment-Based Drug Discovery (FBDD)

This amine is frequently used as a "warhead" or linker in:

  • Kinase Inhibitors: Targeting the ATP binding pocket where the phenyl ring engages in hydrophobic interactions and the amine forms hydrogen bonds with the hinge region.

  • GPCR Ligands: Acting as a mimic of endogenous neurotransmitters (e.g., phenethylamine derivatives).

Quality Control & Analytics

To ensure the integrity of the building block before library synthesis, the following QC parameters are recommended:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Diagnostic doublet for the methyl group of the ethyl chain (~1.4 ppm).

    • Singlet for the aryl methyl group (~2.3 ppm).

    • Multiplets for the aromatic protons (6.9–7.3 ppm), showing distinct coupling patterns due to F-H coupling.

  • HPLC Purity: >98% (UV @ 254 nm).

  • Chiral HPLC: Required for enantiopure batches.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Safety & Handling

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the free base liquid or fine salt dust in a fume hood to avoid respiratory tract irritation.

  • Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride Product Page. Retrieved from

  • ChemScene. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethanone (CAS 446-07-1).[3][4] Retrieved from [5]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved from

  • ResearchGate. (2019). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases. Retrieved from

Sources

Spectroscopic Characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral amine of significant interest in synthetic and medicinal chemistry. Its structural motifs, a fluorinated aromatic ring and a chiral ethylamine side chain, are prevalent in many biologically active molecules. As such, rigorous structural confirmation and stereochemical assignment are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from structurally analogous compounds to provide a robust predictive framework for researchers.

This document is designed to be a practical resource for scientists, offering not only predicted spectral data but also the underlying rationale for these predictions and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the acquired data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine with the numbering scheme that will be used throughout this guide.

Caption: Chemical structure and atom numbering for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of protons.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine group.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

    • Transfer the solution to a 5 mm NMR tube. If necessary, filter the solution to remove any particulate matter.[3]

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[3]

    • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate all signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H4~7.15d~8.01H
H6~7.05d~2.01H
H3~6.95dd~8.0, 5.01H
H7 (CH)~4.15q~6.51H
C11-H₃ (Aryl-CH₃)~2.30s-3H
H8 (CH₃)~1.40d~6.53H
N9-H₂ (NH₂)~1.60br s-2H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 6.9-7.2 ppm): The three aromatic protons (H3, H4, and H6) will appear in this region. The fluorine atom at C2 will cause characteristic couplings. H6 is expected to be a doublet due to coupling with H4. H4 will likely be a doublet due to coupling with H3. H3 is predicted to be a doublet of doublets due to coupling with both H4 and the fluorine atom.

  • Benzylic Methine Proton (H7, δ ~4.15 ppm): This proton is adjacent to the chiral center, the aromatic ring, and the amine group, leading to a downfield shift. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (H8).

  • Aryl Methyl Protons (C11-H₃, δ ~2.30 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical range for aryl methyl groups.

  • Aliphatic Methyl Protons (H8, δ ~1.40 ppm): These protons are on the carbon adjacent to the chiral center and will be split into a doublet by the benzylic methine proton (H7).

  • Amine Protons (N9-H₂, δ ~1.60 ppm): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature, and they may exchange with residual water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumental Parameters (75-125 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[3]

    • Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[4]

    • Spectral Width: 0-160 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum and calibrate the chemical shift scale using the solvent signal or TMS.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C-F)~160 (d, ¹JCF ≈ 245 Hz)
C1~142 (d, ²JCF ≈ 15 Hz)
C5~132 (d, ⁴JCF ≈ 3 Hz)
C4~128
C6~125 (d, ³JCF ≈ 8 Hz)
C3~115 (d, ²JCF ≈ 20 Hz)
C7 (CH)~52
C8 (CH₃)~24
C11 (Aryl-CH₃)~20
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the fluorine atom (C2) will show the largest downfield shift and a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²⁻⁴JCF), which can be observed in a high-resolution spectrum.

  • Benzylic Carbon (C7, δ ~52 ppm): The carbon of the chiral center, bonded to the nitrogen and the aromatic ring, is expected in this region.

  • Aliphatic Carbons (δ 20-25 ppm): The two methyl carbons (C8 and C11) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond).[4]

    • Apply pressure to ensure good contact.[4]

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.[4]

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretch (two bands)Primary Amine
3000-3100C-H stretchAromatic
2850-2950C-H stretchAliphatic
1600-1650N-H bendPrimary Amine
1450-1600C=C stretchAromatic Ring
1200-1300C-F stretchAryl-Fluoride
1000-1200C-N stretchAmine
Interpretation of the Predicted IR Spectrum
  • N-H Vibrations: The most characteristic feature for a primary amine is the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] An N-H bending vibration is also expected around 1600-1650 cm⁻¹.[5]

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • Aromatic C=C Stretches: These will be visible in the 1450-1600 cm⁻¹ region.

  • C-F and C-N Stretches: Strong absorptions corresponding to the C-F and C-N single bond stretches are expected in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[4]

  • Instrumental Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ESI is suitable for amines as they are readily protonated.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).

Predicted Mass Spectrum Data
  • Molecular Ion Peak ([M+H]⁺): The expected exact mass of the neutral molecule (C₉H₁₂FN) is 153.0954. In positive ion ESI-MS, the protonated molecular ion ([M+H]⁺) would be observed at m/z 153.1032.

  • Major Fragment Ions: A characteristic fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the amine, resulting in the loss of the methyl group. Another common fragmentation is the loss of ammonia.

    • [M-CH₃]⁺: Loss of the methyl group (CH₃) would result in a fragment at m/z 138.0821.

    • [M-NH₃]⁺: Loss of ammonia (NH₃) would lead to a fragment at m/z 136.0848.

Workflow and Data Correlation

The comprehensive characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine involves a logical workflow where data from different spectroscopic techniques are correlated to build a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Data Correlation nmr->interpretation ir->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Experimental workflow for the spectroscopic characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, along with robust methodologies for data acquisition. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently characterize this important chiral amine. The protocols and interpretations presented here serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound in drug development and other areas of chemical research.

References

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Iowa State University. Retrieved from [Link]

  • Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267–316.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol. BenchChem.
  • Mori, T., et al. (2020). Accurate chiral pattern recognition for amines from just a single chemosensor. Chemical Science, 11(16), 4149–4155.
  • Gholami, H., & Wolf, C. (2013). Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe. Journal of the American Chemical Society, 135(48), 18032–18035.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0167672). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone. BenchChem.
  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview. BenchChem.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethanone. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 1-(2-Amino-5-methylphenyl)
  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Mamedov, I. G., et al. (2017). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Open Chemistry, 15(1), 227-234.
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

Sources

Technical Deep Dive: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the chemical scaffold 1-(2-Fluoro-5-methylphenyl)ethan-1-amine .

Structural Analogues, Asymmetric Synthesis, and Pharmacophore Utility

Executive Summary: The "Privileged" Scaffold

1-(2-Fluoro-5-methylphenyl)ethan-1-amine represents a high-value chiral building block in modern medicinal chemistry. It belongs to the class of


-methylbenzylamines , a moiety ubiquitous in GPCR ligands, kinase inhibitors, and allosteric modulators.

The specific substitution pattern—2-Fluoro, 5-Methyl —is not arbitrary. It is a precision-engineered motif designed to:

  • Modulate Conformation: The ortho-fluorine induces a specific torsional twist relative to the benzylic amine, locking the pharmacophore into a bioactive conformation (the "Orthogonal Fluorine Effect").

  • Block Metabolism: The fluorine atom blocks the metabolically labile ortho position, while the 5-methyl group adds necessary lipophilicity (

    
    ) to fill hydrophobic pockets without the steric penalty of a larger alkyl group.
    
  • Enable Chirality: The benzylic carbon is a stereocenter, allowing for the resolution of enantiomers (

    
     vs. 
    
    
    
    ) to match the chiral constraints of protein binding pockets.

Structural Analysis & Pharmacophore Mapping

To understand the utility of this molecule, one must analyze its electronic and steric environment.

FeatureChemical Logic & Effect
Benzylic Amine Primary hydrogen bond donor/acceptor. Critical for salt bridges with Asp/Glu residues in receptor pockets (e.g., GPCR transmembrane domains).
2-Fluoro (

)
Electronic: High electronegativity withdraws electron density (

-withdrawing), lowering the pKa of the amine slightly. Conformational: Minimizes coplanarity with the phenyl ring due to electrostatic repulsion, often favoring a "twisted" conformation preferred by many enzymes.
5-Methyl (

)
Lipophilic: Increases LogP by approx. 0.5 units. Metabolic: Blocks the 5-position from CYP450 oxidation, forcing metabolism to less favorable positions or the alkyl chain.
Chiral Center The (S)-enantiomer is frequently the bioactive eutomer in phenethylamine-based drugs (e.g., Cinacalcet analogues), though (

) is occasionally preferred depending on the target.
Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for modifying this scaffold during lead optimization.

SAR_Logic Core 1-(2-Fluoro-5-methylphenyl) ethan-1-amine Mod_F Modification: 2-Fluoro Core->Mod_F Mod_Me Modification: 5-Methyl Core->Mod_Me Mod_Chiral Modification: Chiral Center Core->Mod_Chiral Outcome_F1 Replace with Cl/Br: Increase Steric Bulk Reduce Metabolic Stability Mod_F->Outcome_F1 Outcome_F2 Remove F: Loss of Conformational Lock Increase pKa Mod_F->Outcome_F2 Outcome_Me1 Replace with CF3: Increase Lipophilicity Block Metabolism Strongly Mod_Me->Outcome_Me1 Outcome_Me2 Replace with H: Reduce Hydrophobic Contact Lower LogP Mod_Me->Outcome_Me2 Outcome_Chiral1 Rigidification: Cyclize to Indane/Tetralin Reduce Entropy Cost Mod_Chiral->Outcome_Chiral1

Caption: SAR decision tree for optimizing the 1-(2-Fluoro-5-methylphenyl)ethan-1-amine scaffold.

Synthetic Pathways[1][2][3]

For research and drug development, accessing the enantiomerically pure amine is critical. Two primary routes are recommended: the Ellman Auxiliary Method (for de novo asymmetric synthesis) and Classical Resolution (for scalable bulk preparation).

Method A: Asymmetric Synthesis via Ellman's Sulfinamide

This is the "Gold Standard" for medicinal chemistry due to its high diastereoselectivity (


).

Reagents:

  • Substrate: 1-(2-Fluoro-5-methylphenyl)ethanone (CAS: 446-07-1).[1]

  • Auxiliary: (

    
    )- or (
    
    
    
    )-2-methylpropane-2-sulfinamide (Ellman’s Sulfinamide).
  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

    
    ).
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) or L-Selectride.
    

Protocol:

  • Condensation: To a solution of 1-(2-Fluoro-5-methylphenyl)ethanone (1.0 eq) in anhydrous THF (0.5 M), add (

    
    )-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)
    
    
    
    (2.0 eq).
    • Why Ti(OEt)

      
      ? It acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
      
    • Conditions: Reflux (65-70°C) for 16-24h. Monitor by LCMS.

  • Reduction: Cool the mixture to -48°C. Add L-Selectride (1.5 eq) dropwise.

    • Causality: The bulky borohydride attacks from the less hindered face of the imine, controlled by the chiral sulfinyl group, establishing the stereocenter.

  • Deprotection: Quench with brine, extract with EtOAc. Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1h at room temperature to cleave the auxiliary.

  • Isolation: Basify to pH 10 with NaOH, extract with DCM. The product is the free chiral amine.

Method B: Scalable Synthesis & Chiral Resolution

Used when kg-scale quantities are needed and chromatography is too expensive.

Protocol:

  • Reductive Amination: React the ketone with Ammonium Acetate (NH

    
    OAc) and Sodium Cyanoborohydride (NaCNBH
    
    
    
    ) in MeOH to yield the racemic amine.
  • Resolution:

    • Dissolve racemic amine (10g) in hot Ethanol.

    • Add (2

      
      ,3
      
      
      
      )-(+)-Tartaric acid (1.0 eq).
    • Allow to cool slowly to RT, then 4°C.

    • Self-Validating Step: The diastereomeric salt of the (

      
      )-amine typically crystallizes out first (verify specific pair via small-scale screen). Filter crystals.
      
    • Recrystallization: Repeat recrystallization from EtOH/H

      
      O until constant melting point and optical rotation are achieved.
      
    • Free Basing: Treat salt with 1M NaOH and extract with MTBE.

Diagram 2: Synthesis Workflow (Ellman Route)

Synthesis_Workflow SM Starting Material: 1-(2-Fluoro-5-methylphenyl)ethanone Intermediate Intermediate: Chiral N-Sulfinyl Imine SM->Intermediate Condensation Reagent1 Reagents: (R)-t-Bu-Sulfinamide + Ti(OEt)4 Reagent1->Intermediate Prod_Protected Protected Amine: Sulfinamide Diastereomer Intermediate->Prod_Protected Stereoselective Reduction Reagent2 Reduction: L-Selectride (-78°C) Reagent2->Prod_Protected Final Final Product: (S)-1-(2-Fluoro-5-methylphenyl) ethan-1-amine HCl Prod_Protected->Final Hydrolysis Reagent3 Deprotection: HCl / MeOH Reagent3->Final

Caption: Step-by-step workflow for the asymmetric synthesis of the target amine using Ellman's auxiliary.

Applications in Drug Discovery[5][6][7][8][9][10]

This scaffold is not merely an intermediate; it is a pharmacophore tuner.

Kinase Inhibitors (e.g., p38 MAPK, Bcr-Abl)

In kinase inhibitors, the "gatekeeper" residue often dictates selectivity. The 2-Fluoro-5-methylphenyl moiety is used to induce a twist that allows the molecule to fit into the hydrophobic pocket adjacent to the ATP binding site (Type II inhibitors).

  • Mechanism:[2][3][4] The methyl group displaces water molecules in the hydrophobic cleft (entropic gain), while the fluorine prevents planar conformation, reducing the entropic penalty of binding.

GPCR Antagonists (e.g., NK1, CaSR)

Analogues of this structure appear in Neurokinin-1 (NK1) antagonists (related to Vestipitant) and Calcilytics (Cinacalcet derivatives).

  • Role: The benzylic amine mimics the neurotransmitter head group, while the substituted phenyl ring engages in

    
    -
    
    
    
    T-shaped stacking interactions with aromatic residues (Phe/Trp) in the receptor transmembrane bundle.
Bioisosteres & Derivatives
  • Pentafluorosulfanyl (SF

    
    ) Analogues:  Replacing the 5-methyl group with SF
    
    
    
    creates a "super-lipophilic" analogue with high metabolic stability and electron-withdrawing character, often used to improve blood-brain barrier (BBB) permeability.
  • Rigid Analogues: Cyclization of the ethyl side chain onto the ring (forming a 5-fluoro-methyl-1-aminoindane) locks the rotatable bond, potentially increasing potency by reducing the entropy loss upon binding.

References

  • Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • BenchChem Technical Guides. (2025). "Synthesis of 1-(2-Amino-5-methylphenyl)ethanone and Related Scaffolds." Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Patent CN110903176A. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid (Precursor Synthesis)." Link

Sources

potential applications of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications in Medicinal Chemistry & Rational Drug Design

Part 1: Executive Summary

1-(2-Fluoro-5-methylphenyl)ethan-1-amine (CAS: 2733945-41-8 for HCl salt; stereoisomers vary) represents a "privileged structure" in modern medicinal chemistry. It is not merely a passive building block but a functional pharmacophore designed to address specific liabilities in drug candidates.

This scaffold combines three critical design elements:

  • Chiral

    
    -Methylbenzylamine Core:  Provides a rigid stereochemical anchor for hydrogen bonding (e.g., to Asp/Glu residues in kinase active sites).
    
  • Ortho-Fluorine Substitution: Modulates pKa, blocks metabolic oxidation at the ring, and influences conformation via dipole-dipole interactions.

  • Meta-Methyl Substitution: Enhances lipophilicity (

    
    ) to fill hydrophobic sub-pockets without introducing significant steric clash.
    

This guide details the structural logic, synthetic protocols, and therapeutic applications of this moiety, specifically in the context of Kinase Inhibitors and GPCR Antagonists .

Part 2: Structural Analysis & Pharmacochemistry (SAR)

The "Fluorine Effect" in Molecular Recognition

The placement of fluorine at the ortho position (2-position) relative to the ethylamine side chain is non-trivial. It serves two primary mechanistic functions:

  • Conformational Locking: The C–F bond creates a dipole that often aligns antiparallel to the C–N dipole of the amine or carbonyls in the binding pocket. This reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

  • Metabolic Blockade: The 2-position of benzylamines is a "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic liability due to the strength of the C–F bond (approx. 116 kcal/mol), extending the half-life (

    
    ) of the parent drug.
    
Lipophilic Tuning via 5-Methyl

The 5-methyl group targets hydrophobic pockets (e.g., the "gatekeeper" region in kinases or allosteric sites in GPCRs). Unlike larger alkyl groups (ethyl, isopropyl), the methyl group adds lipophilicity (+0.5


) with minimal steric penalty, allowing the scaffold to maintain high ligand efficiency (LE).
Pharmacophore Map

The following diagram illustrates the interaction logic of this scaffold within a theoretical binding pocket (e.g., a Kinase ATP site).

Pharmacophore cluster_ligand Ligand Scaffold cluster_receptor Target Binding Site Amine Chiral Amine (NH3+) Phenyl Phenyl Ring Amine->Phenyl Linker Asp Asp/Glu Residue (Anionic) Amine->Asp Salt Bridge (Ionic) Fluoro 2-Fluoro Phenyl->Fluoro Ortho Methyl 5-Methyl Phenyl->Methyl Meta Pocket Hydrophobic Pocket (Val/Leu/Phe) Phenyl->Pocket Pi-Stacking Metabolism CYP450 Heme (Oxidation) Fluoro->Metabolism Metabolic Blockade (Steric/Electronic) Methyl->Pocket Van der Waals (+0.5 LogP)

Figure 1: Pharmacophore interaction map showing the strategic role of each substituent.

Part 3: High-Fidelity Synthesis Protocol

To utilize this scaffold in drug development, high enantiomeric excess (


) is mandatory. The Ellman's Sulfinamide  method is the industry standard for this synthesis because it is robust, scalable, and self-validating (diastereomers are separable).
Reaction Scheme

Target: (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine (Example Isomer)

  • Condensation: 1-(2-Fluoro-5-methylphenyl)ethanone + (R)-tert-butanesulfinamide

    
     Chiral Imine.
    
  • Reduction: Chiral Imine + NaBH

    
     (or L-Selectride) 
    
    
    
    Sulfinamide (Diastereoselective).
  • Deprotection: Sulfinamide + HCl/MeOH

    
     Chiral Amine HCl Salt.
    
Step-by-Step Methodology

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • Reagents: 1-(2-Fluoro-5-methylphenyl)ethanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Protocol:

    • Charge a flame-dried flask with ketone and (R)-sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Caution: Exothermic).
      
    • Reflux at 70°C for 16–24 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms Ti salts precipitate). Filter through Celite.

    • Validation:

      
      H NMR should show disappearance of ketone methyl singlet and appearance of imine methyl signal.
      

Step 2: Diastereoselective Reduction

  • Reagents: Crude Imine, NaBH

    
     (2.0 eq).
    
  • Solvent: THF/MeOH (98:2) at -48°C.

  • Protocol:

    • Cool imine solution to -48°C (Cryocooler or dry ice/acetonitrile).

    • Add NaBH

      
       in portions. Stir for 4 hours.
      
    • Warm to RT slowly. Quench with sat. NH

      
      Cl.
      
    • Purification: Silica gel chromatography. Crucial Step: Separate the minor diastereomer here if

      
       is < 95:5.
      

Step 3: Acidolytic Deprotection [1]

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Protocol:

    • Dissolve purified sulfinamide in MeOH.

    • Add 4M HCl (excess). Stir 1 hour at RT.

    • Concentrate to dryness. Triturate with Et

      
      O to yield the white solid HCl salt.
      
Quantitative Data Summary (Expected)
ParameterSpecificationNotes
Yield (Overall) 65% – 75%From ketone to amine HCl salt.
Enantiomeric Excess (ee) > 99%Determined by Chiral HPLC (e.g., Chiralpak AD-H).
Chemical Purity > 98%LCMS (254 nm).
Appearance White Crystalline SolidHygroscopic (store under desiccant).

Part 4: Applications in Drug Discovery[2]

Kinase Inhibitors (Type I & II)

In kinase drug discovery, the "hinge region" and the "back pocket" are critical targets.

  • Application: This amine is frequently used to synthesize the "tail" moiety of inhibitors targeting BRAF , BCR-ABL , or ALK .

  • Mechanism: The chiral amine forms a hydrogen bond with the backbone carbonyl of the hinge residue, while the 2-fluoro-5-methylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (often Threonine or Methionine).

  • Reference Case: Similar motifs are observed in next-generation inhibitors designed to overcome the T315I mutation in BCR-ABL, where the 5-methyl group provides van der Waals contact with the mutated isoleucine.

GPCR Antagonists (Tachykinin/Neurokinin)

The 2-fluoro-5-methylbenzyl moiety is a classic bioisostere in Neurokinin-1 (NK1) receptor antagonists.

  • Role: It replaces the 3,5-bis(trifluoromethyl)phenyl group often seen in early generation antagonists (e.g., Aprepitant analogs) to lower lipophilicity (

    
    ) and improve CNS penetration while maintaining high affinity.
    
Synthesis Workflow Diagram

The following diagram summarizes the integration of this amine into a Fragment-Based Drug Discovery (FBDD) campaign.

SynthesisWorkflow Ketone Start: Ketone (Achiral) Amine Chiral Amine (>99% ee) Ketone->Amine Asymmetric Synthesis ChiralAux Ellman Auxiliary ((R)-Sulfinamide) ChiralAux->Amine Stereocontrol Coupling Amide Coupling / SNAr (Scaffold Attachment) Amine->Coupling Building Block Kinase Kinase Inhibitor (Target: BRAF/ALK) Coupling->Kinase Pathway A GPCR GPCR Ligand (Target: NK1) Coupling->GPCR Pathway B

Figure 2: Synthetic workflow integrating the amine into medicinal chemistry campaigns.

Part 5: References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pfizer Inc. (2017).[2] "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[2] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][3] "Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone and Derivatives." BenchChem Technical Library. Link

  • El-Damasy, A. K., et al. (2025).[4] "Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: Reaction Mechanisms and Practical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for the formation of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a valuable building block in contemporary drug discovery and development. Catering to researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the mechanistic underpinnings and practical execution of three primary synthetic strategies: direct reductive amination, the Leuckart-Wallach reaction, and enantioselective biocatalytic amination using ω-transaminases. Each section offers a detailed exploration of the reaction mechanism, supported by established chemical principles and field-proven insights. Furthermore, this guide presents detailed, step-by-step experimental protocols, quantitative data, and analytical characterization to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

Fluorinated organic molecules have garnered significant attention in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The target molecule, 1-(2-fluoro-5-methylphenyl)ethan-1-amine, is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the fluoro and methyl substitutions on the phenyl ring, make it a versatile scaffold for accessing a diverse range of chemical entities with potential therapeutic applications. The efficient and selective synthesis of this amine, particularly in its enantiomerically pure form, is therefore of paramount importance.

The Precursor: 2-Fluoro-5-methylacetophenone

All the synthetic routes discussed herein commence with the prochiral ketone, 2-fluoro-5-methylacetophenone. This starting material is commercially available from various chemical suppliers, facilitating its accessibility for research and development purposes.

Physicochemical Properties of 2-Fluoro-5-methylacetophenone:

PropertyValue
CAS Number 446-07-1
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 75-79 °C
Density 1.075 g/cm³

Synthetic Methodologies and Reaction Mechanisms

Three principal synthetic strategies for the preparation of 1-(2-fluoro-5-methylphenyl)ethan-1-amine will be discussed in detail:

  • Direct Reductive Amination: A versatile and widely used one-pot method.

  • The Leuckart-Wallach Reaction: A classic method utilizing formamide or its derivatives.

  • Biocatalytic Amination: An enzymatic approach for the synthesis of chiral amines.

Direct Reductive Amination

Direct reductive amination is a highly efficient one-pot procedure that converts a ketone into an amine.[1] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[2]

The reaction mechanism can be delineated into two key stages:

  • Imine Formation: The reaction is typically catalyzed by a weak acid. The carbonyl oxygen of 2-fluoro-5-methylacetophenone is first protonated, enhancing the electrophilicity of the carbonyl carbon. Ammonia, acting as a nucleophile, then attacks the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield a protonated imine (iminium ion).[3]

  • Reduction of the Iminium Ion: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final amine product. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone.[4]

Reductive_Amination_Mechanism cluster_imine_formation Imine Formation cluster_reduction Reduction Ketone 2-Fluoro-5-methylacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H⁺ Ammonia NH₃ Carbinolamine Carbinolamine Intermediate Ammonia->Carbinolamine Protonated_Ketone->Carbinolamine + NH₃ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine H⁺ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H₂O Amine 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Iminium_Ion->Amine + [H⁻] Iminium_Ion->Amine Hydride [H⁻] (from NaBH₄) Hydride->Amine

Figure 1: Mechanism of Direct Reductive Amination.

This protocol describes a general procedure for the one-pot reductive amination of 2-fluoro-5-methylacetophenone using sodium borohydride.[5][6]

Materials:

  • 2-Fluoro-5-methylacetophenone (1.0 equiv)

  • Ammonia (as a solution in methanol, e.g., 7N, or aqueous ammonium hydroxide) (excess, e.g., 10-20 equiv)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)

  • Methanol (solvent)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methylacetophenone in methanol.

  • Add the ammonia solution to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add dichloromethane or ethyl acetate to the residue and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract with aqueous HCl. The aqueous layer is then basified with NaOH and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the purified amine. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:

  • Yield: Typically in the range of 60-85%, depending on the specific conditions and scale.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formamide, ammonium formate, or a mixture of formic acid and an amine as the nitrogen and hydride source.[3][7] This reaction is typically carried out at high temperatures.

The mechanism of the Leuckart-Wallach reaction is complex and can vary depending on the specific reagents used. A generally accepted pathway involves the following steps:

  • Formation of N-formyl Imine: The ketone reacts with formamide to form a carbinolamine, which then dehydrates to an N-formyl imine intermediate.

  • Hydride Transfer: Formic acid, generated in situ from the hydrolysis of formamide or present as a reagent, acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the N-formyl imine.

  • Formation of N-formyl Amine: This hydride transfer results in the formation of the N-formyl derivative of the target amine.

  • Hydrolysis: The N-formyl amine is then hydrolyzed under acidic or basic conditions to yield the free primary amine.[8]

Leuckart_Wallach_Mechanism cluster_formation N-Formyl Amine Formation Ketone 2-Fluoro-5-methylacetophenone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + HCONH₂ Formamide Formamide (HCONH₂) Formamide->Carbinolamine N_Formyl_Imine N-Formyl Imine Carbinolamine->N_Formyl_Imine - H₂O N_Formyl_Amine N-Formyl-1-(2-fluoro-5-methylphenyl)ethan-1-amine N_Formyl_Imine->N_Formyl_Amine + HCOO⁻ (Hydride Transfer) Amine 1-(2-Fluoro-5-methylphenyl)ethan-1-amine N_Formyl_Amine->Amine Hydrolysis Formate Formate (HCOO⁻) Formate->N_Formyl_Amine Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Hydrolysis->Amine Transaminase_Mechanism cluster_half_reaction_1 First Half-Reaction cluster_half_reaction_2 Second Half-Reaction Enzyme_PLP Enzyme-PLP Enzyme_PMP Enzyme-PMP Enzyme_PLP->Enzyme_PMP + Amino Donor Chiral_Amine Chiral 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Enzyme_PLP->Chiral_Amine - Chiral Amine Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Enzyme_PMP Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->Enzyme_PLP + Ketone Substrate Enzyme_PMP->Ketone_Byproduct - Ketone Byproduct Ketone_Substrate 2-Fluoro-5-methylacetophenone Ketone_Substrate->Enzyme_PLP

Sources

A Technical Guide to 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral primary amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated phenyl ring and a chiral amino group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the chiral amine center allows for stereospecific interactions with biological targets.[1] This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this versatile intermediate.

Commercial Availability

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is commercially available from a range of suppliers, primarily as its hydrochloride salt and often as a specific enantiomer. The most commonly available form is (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride2733945-41-8≥95%Available as a racemic mixture.[2]
ChemScene (S)-1-(2-fluoro-3-methylphenyl)ethan-1-amine1213124-00-5≥98%A positional isomer, highlighting the availability of related structures.[3]
Enamine 2-(2-fluoro-6-methylphenyl)ethan-1-amine hydrochlorideNot specifiedNot specifiedAnother positional isomer, available as the hydrochloride salt.[4]
AA Blocks 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride2733945-41-895%Marketed through distributors like Sigma-Aldrich.[2]

Note: Researchers should always request a certificate of analysis from the supplier to confirm the enantiomeric purity and other specifications of the purchased material.

Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

The synthesis of chiral amines such as 1-(2-Fluoro-5-methylphenyl)ethan-1-amine can be achieved through various methods, with asymmetric reductive amination of the corresponding ketone being a prominent and efficient strategy.[5]

Workflow for the Asymmetric Synthesis

cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Purification A 2-Fluoro-5-methylacetophenone B Imine Formation A->B Amine source (e.g., NH3) C Asymmetric Reduction B->C Chiral catalyst / auxiliary D 1-(2-Fluoro-5-methylphenyl)ethan-1-amine C->D E Chromatographic Purification D->E F Enantiomerically Pure Amine E->F

Caption: General workflow for the asymmetric synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general procedure for the asymmetric reductive amination of 2'-fluoro-5'-methylacetophenone. The choice of chiral catalyst or auxiliary is crucial for achieving high enantioselectivity.

Materials:

  • 2'-Fluoro-5'-methylacetophenone

  • Amine source (e.g., ammonia, ammonium salt)

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand) or a chiral auxiliary

  • Reducing agent (e.g., H₂, borane derivative)

  • Anhydrous solvent (e.g., methanol, THF, dichloromethane)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Imine Formation: In a flame-dried reaction vessel under an inert atmosphere, dissolve 2'-fluoro-5'-methylacetophenone in the chosen anhydrous solvent. Add the amine source. The formation of the imine can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

  • Asymmetric Reduction: To the solution containing the pre-formed or in situ generated imine, add the chiral catalyst or the chiral auxiliary-adduct. Introduce the reducing agent. The reaction conditions (temperature, pressure, reaction time) will be highly dependent on the chosen catalytic system and should be optimized.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction carefully. Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. The pH of the aqueous phase should be adjusted to ensure the amine is in its free base form for extraction.

  • Purification: Extract the crude amine with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric oxygen and moisture.

  • Anhydrous Solvents: Water can interfere with the reducing agent and the catalyst, leading to lower yields and enantioselectivity.

  • Chiral Catalyst/Auxiliary: This is the key to stereocontrol, creating a chiral environment that favors the formation of one enantiomer over the other.[6]

Applications in Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals.[7][8] The incorporation of a 2-fluoro-5-methylphenyl moiety can be particularly advantageous. The fluorine atom can block sites of metabolism, increase lipophilicity, and modulate the pKa of the amine, all of which can lead to improved pharmacokinetic and pharmacodynamic properties.[1]

While specific, publicly disclosed drug candidates containing the 1-(2-Fluoro-5-methylphenyl)ethan-1-amine scaffold are not extensively documented in readily available literature, its structural motifs are present in various classes of therapeutic agents. Its potential applications can be inferred from the broader use of fluorinated chiral amines in areas such as:

  • GPCR Modulators: Many G-protein coupled receptor ligands incorporate chiral benzylic amines.

  • Enzyme Inhibitors: The amine can act as a key hydrogen bonding partner in the active site of enzymes.

  • Ion Channel Modulators: The stereochemistry of amine-containing compounds is often critical for their interaction with ion channels.

Illustrative Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a drug candidate derived from 1-(2-Fluoro-5-methylphenyl)ethan-1-amine acts as an antagonist for a G-protein coupled receptor (GPCR), a common target for many pharmaceuticals.

cluster_0 Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand Endogenous Ligand Ligand->GPCR Activates Drug Drug Candidate (derived from title compound) Drug->GPCR Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical antagonism of a GPCR signaling pathway by a drug candidate.

Analytical Characterization

The characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, particularly the determination of its enantiomeric purity, is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[9]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, Chiralpak® AD-H, or a similar polysaccharide-based column.

    • Mobile Phase: Isocratic elution with a pre-determined ratio of hexane/isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Temperature: Ambient or controlled column temperature.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Self-Validating System: The protocol's trustworthiness is ensured by running a racemic standard to confirm the separation of the two enantiomers and to establish their retention times. The analysis of an enantiomerically enriched sample should show a significant difference in the peak areas, validating the method's ability to quantify enantiomeric purity.

Safety Information

General Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a commercially available and synthetically accessible chiral building block with significant potential in drug discovery. Its unique structural features make it an attractive starting material for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. The synthetic and analytical methods outlined in this guide provide a framework for researchers to effectively utilize this compound in their research and development endeavors. As with any chemical substance, proper safety precautions should always be observed during handling and use.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Grogan, G., et al.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]

  • Sarex. Pharmaceutical Intermediates. [Link]

  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

  • ResearchGate. Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Simon Fraser University. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Molecules Editorial Office. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(1), 121.
  • Uno-X. Safety Data Sheet. [Link]

  • Google Patents.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry.
  • Google Patents. Preparation method of 2-amino-5-fluoroacetophenone.
  • ACS Publications. B(C6F5)3‑Catalyzed Asymmetric Reductive Amination of Ketones with Ammonia Borane. [Link]

  • Google Patents. United States Patent. [Link]

  • Scilit. Enantioselective synthesis of 1-alkyl-substituted 1-phenyl-1,2-ethanediols using a myrtenal-derived chiral auxiliary. [Link]

  • The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • KOPS. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. [Link]

  • Pharmaffiliates. Intermediates in Pharma 10 Essential Techniques to Know. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Google Patents. Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.
  • National Center for Biotechnology Information. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

  • ResearchGate. (PDF) Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. [Link]

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solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its distinct physicochemical properties. We delve into the molecular architecture to forecast its behavior across a spectrum of organic solvents, from polar protic to nonpolar aprotic systems. Central to this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method. This resource is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for informed solvent selection and process optimization.

Introduction: The Strategic Importance of Solubility Data

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a substituted aromatic amine whose structural motifs are of significant interest in medicinal chemistry and materials science. The precise manipulation of reaction conditions, purification strategies, and formulation development hinges on a deep understanding of its solubility profile. Key processes such as synthesis, crystallization, chromatographic separation, and the formulation of active pharmaceutical ingredients (APIs) are directly governed by how this molecule interacts with various solvent environments.

The introduction of a fluorine atom onto the phenyl ring can profoundly alter the molecule's electronic properties, pKa, and intermolecular interactions, often in non-intuitive ways.[1] These substitutions can impact basicity, lipophilicity, and ultimately, solubility, making a systematic approach to solvent screening essential.[2][3][4] This guide provides the necessary scientific framework and a robust experimental workflow to empower researchers to generate the precise, high-quality solubility data required for their work.

Physicochemical Profile and Predicted Solubility

The solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a direct consequence of its molecular structure, which features a blend of polar and nonpolar characteristics.

  • Primary Amine Group (-NH₂): This is a potent polar functional group capable of acting as both a hydrogen bond donor and acceptor.[5] This feature predicts favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Furthermore, the basic nature of the amine allows for salt formation in acidic media, which can dramatically alter solubility.

  • Aromatic Ring: The phenyl ring provides a significant nonpolar, hydrophobic surface area, suggesting affinity for aromatic and other nonpolar solvents.

  • Fluorine Substituent: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can decrease the basicity of the nearby amine group.[1] This modulation of pKa can influence solubility in buffered or acidic systems. The C-F bond is highly polarized but has low polarizability, contributing to complex interactions that can affect both lipophilicity and crystal lattice energies.

  • Methyl Group (-CH₃): This alkyl group enhances the nonpolar character and lipophilicity of the molecule.

This combination of functional groups suggests that 1-(2-Fluoro-5-methylphenyl)ethan-1-amine will exhibit a versatile solubility profile. The "like dissolves like" principle serves as a foundational guide, but the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces will dictate its behavior in specific solvents.

Table 1: Predicted Qualitative Solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine
Solvent ClassRepresentative SolventsPredicted SolubilityDominant Intermolecular Interactions
Polar Protic Methanol, Ethanol, IsopropanolHighHydrogen bonding between solvent -OH and solute -NH₂
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateDipole-dipole interactions; Hydrogen bond acceptance by solvent
Nonpolar Aromatic Toluene, BenzeneModerateπ-π stacking and van der Waals forces
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighDipole-dipole and van der Waals forces
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateDipole-dipole interactions; Hydrogen bond acceptance by ether oxygen
Aliphatic Hexane, HeptaneLowPrimarily weak van der Waals forces

Experimental Determination of Thermodynamic Solubility

For definitive quantitative data, an experimental approach is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium state between the dissolved and undissolved compound.[6][7]

Causality Behind the Isothermal Shake-Flask Protocol

This method is designed to achieve a true thermodynamic equilibrium. By introducing an excess of the solid compound, we ensure the solution becomes saturated. The extended agitation period (typically 24-72 hours) at a constant temperature is critical; it provides sufficient time and energy for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.[8] Subsequent filtration is a crucial step to separate the saturated supernatant from any remaining solid microparticles, ensuring the analytical measurement reflects only the dissolved compound.[9]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in a selected organic solvent at a specified temperature.

Materials & Equipment:

  • 1-(2-Fluoro-5-methylphenyl)ethan-1-amine (solid)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(2-Fluoro-5-methylphenyl)ethan-1-amine to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation. Prepare each sample in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration (a minimum of 24 hours is recommended, but 48-72 hours is optimal to ensure equilibrium).[8]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your pre-validated analytical method.

    • Analyze the diluted sample using the analytical instrument (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor.

    • Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add Excess Solute to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil settle Settle Undissolved Solid equil->settle filter Filter Supernatant (e.g., 0.45 µm) settle->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calc Calculate Solubility (mg/mL or mol/L) quantify->calc

Caption: Isothermal shake-flask experimental workflow.

The Thermodynamics of Dissolution

Solubility is governed by the Gibbs free energy of dissolution (ΔG_sol), which incorporates both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes (ΔG_sol = ΔH_sol - TΔS_sol). A spontaneous dissolution process requires a negative ΔG_sol.

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

    • Endothermic (ΔH_sol > 0): Energy is required to break strong crystal lattice forces (solute-solute) and hydrogen bonds (solvent-solvent), which is not fully compensated by the formation of new solute-solvent bonds.

    • Exothermic (ΔH_sol < 0): The energy released from strong solute-solvent interactions (e.g., hydrogen bonding) is greater than the energy required to break the initial bonds.[10]

  • Entropy of Solution (ΔS_sol): This reflects the change in randomness or disorder. Typically, dissolving a solid into a liquid increases entropy (ΔS_sol > 0) as the molecules become more disordered.

The solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in a given solvent will depend on the delicate balance of these thermodynamic factors.

Mandatory Visualization: Intermolecular Forces in Dissolution

G cluster_initial cluster_final Solute Solute Solute->Solute Solute-Solute Interactions Solution Solution Solute->Solution Form Solvent Solvent Solvent->Solvent Solvent-Solvent Interactions Solvent->Solution Form lab Solute-Solvent Interactions

Sources

Theoretical & Computational Profiling of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth theoretical and computational analysis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine (also known as 2-Fluoro-5-methyl-


-methylbenzylamine). As a chiral fluorinated amine, this scaffold is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho-fluorine atom, which exerts significant electronic and steric influence over the amine functionality, affecting basicity, metabolic stability, and conformational preference.

This document outlines the theoretical framework for studying this molecule, synthesizing Density Functional Theory (DFT) principles with medicinal chemistry applications. It is designed for researchers requiring a rigorous understanding of the molecule's behavior in silico before moving to wet-lab synthesis or biological assay.

Molecular Architecture & Conformational Analysis[1]

The Ortho-Fluorine Effect

The defining feature of this molecule is the fluorine atom at the C2 position. Unlike a simple steric bulk, the fluorine atom introduces two competing theoretical phenomena that dictate the molecule's lowest-energy conformation:

  • Intramolecular Hydrogen Bonding (IMHB): The amine hydrogens (

    
    ) can act as donors to the ortho-fluorine acceptor (
    
    
    
    ). DFT studies on similar 2-fluorophenethylamine derivatives suggest this interaction stabilizes the gauche conformation by approximately 1.5–2.0 kcal/mol compared to the anti conformer.
  • Electrostatic Repulsion: The lone pair on the nitrogen and the electron-rich fluorine atom can experience repulsion if the dihedral angle forces them into close proximity without the stabilizing H-bond.

Rotational Energy Profile (Graphviz Visualization)

The following diagram illustrates the theoretical rotational energy landscape of the


 bond. The "Locked" conformation represents the global minimum stabilized by the 

interaction.

ConformationProfile cluster_legend Key Interaction Start Free Rotation (High Entropy) TS1 Rotational Barrier (Steric Clash: Me vs F) Start->TS1 Rotation Min1 Global Minimum (Gauche: N-H...F Locked) TS1->Min1 Stabilization (-2.0 kcal/mol) Min2 Local Minimum (Anti: No H-Bond) TS1->Min2 Relaxation Min1->Min2 Thermal Interconversion (> 5 kcal/mol barrier) Desc The ortho-F atom locks the amine orientation, reducing entropic penalty upon receptor binding.

Figure 1: Theoretical conformational energy landscape showing the stabilization of the gauche conformer due to intramolecular hydrogen bonding.

Electronic Structure & Reactivity (DFT Descriptors)

To predict the reactivity of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, we apply standard B3LYP/6-311++G(d,p) level theory. The presence of the electron-withdrawing fluorine (EWG) and electron-donating methyl (EDG) creates a "push-pull" electronic system on the phenyl ring.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting sites of electrophilic attack (e.g., during drug derivatization) and metabolic oxidation.

RegionPotential (

)
Prediction
Amine Nitrogen Negative (Red)Primary nucleophilic site. Reactivity is slightly attenuated by the inductive effect of the ortho-F.
Aromatic Ring (C5) Neutral/PositiveThe C5-Methyl group activates this position, but it is sterically crowded.
Aromatic Ring (C4) Negative (Yellow)The para position to the amine side chain is the most likely site for electrophilic aromatic substitution (if the amine is protected).
Basicity (pKa) Prediction

The ortho-fluorine atom lowers the pKa of the benzylic amine compared to the non-fluorinated parent (


-methylbenzylamine, pKa 

9.9).
  • Theoretical Shift:

    
     to 
    
    
    
    units.
  • Predicted pKa: 8.4 – 8.9 .

  • Implication: At physiological pH (7.4), a larger fraction of the molecule exists as the free base compared to non-fluorinated analogs, potentially improving Passive Diffusion across the Blood-Brain Barrier (BBB).

Synthetic Pathway Thermodynamics

The synthesis of this molecule typically proceeds via the reductive amination of the commercially available ketone, 1-(2-Fluoro-5-methylphenyl)ethanone . Theoretical modeling of the transition states is vital for achieving high enantioselectivity.

Reaction Workflow & Energetics

SynthesisFlow Ketone Precursor: 1-(2-Fluoro-5-methylphenyl)ethanone (Achiral) Imine Intermediate: Ketimine Species (High Energy) Ketone->Imine + NH3 / Ti(OiPr)4 (Dehydration) TS_Red Transition State: Hydride Transfer (Stereo-determining Step) Imine->TS_Red + H2 / Catalyst Product_R Product (R): (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine TS_Red->Product_R Chiral Ligand A Product_S Product (S): (S)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine TS_Red->Product_S Chiral Ligand B

Figure 2: Synthetic workflow from the ketone precursor.[1][2] The transition state (TS_Red) energy is modulated by the choice of chiral catalyst to favor the (R) or (S) enantiomer.

Enantioselectivity Challenges

Theoretical models (e.g., stereoelectronic transition state modeling) suggest that the ortho-fluorine provides a "steric anchor" for chiral catalysts.

  • Pro-R Face vs. Pro-S Face: The fluorine atom distinguishes the two faces of the planar imine intermediate more effectively than a simple hydrogen, often resulting in higher enantiomeric excess (ee) in asymmetric hydrogenation compared to non-fluorinated analogs.

ADMET Profiling (In Silico Predictions)

For drug development professionals, the "drug-likeness" of this fragment is paramount. The following parameters are derived from QSAR (Quantitative Structure-Activity Relationship) models calibrated for fluorinated amines.

Physicochemical Profile
PropertyPredicted ValueDrug-Likeness Interpretation
Molecular Weight 153.19 g/mol Fragment-like; ideal for Lead Optimization.
cLogP 1.9 – 2.2Optimal lipophilicity for CNS penetration.
Topological Polar Surface Area (TPSA) 26.02

Highly permeable (Rule of 5 compliant).
Rotatable Bonds 1Rigid scaffold (Good entropic profile).
Metabolic Stability (Cytochrome P450)
  • Site of Metabolism (SOM) 1: Benzylic Methyl (C5-Me). This is the primary "soft spot." CYP450 enzymes will likely hydroxylate this methyl group to the benzyl alcohol and subsequently the carboxylic acid.

  • Site of Metabolism (SOM) 2: Aromatic Ring (C2). The presence of Fluorine at C2 blocks metabolic oxidation at this position, preventing the formation of potentially toxic catechol metabolites. This is a classic medicinal chemistry strategy ("Metabolic Blocking").

References

  • Sigma-Aldrich. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride Product Page. (accessed 2025). Link(Note: Representative link for commercially available building blocks).

  • Rahimi, R., et al. (2022).[3] Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society.[3] Link

  • BenchChem. A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Applications. Link

  • Beilstein J. Org. Chem. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Link

  • PubChem. 1-(2-Chloro-5-methylphenyl)ethanone (Analogous Precursor Data). Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine via Ellman’s Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chiral building block 1-(2-fluoro-5-methylphenyl)ethan-1-amine (CAS: 1270440-32-8) is a highly valued primary amine motif utilized in the development of advanced active pharmaceutical ingredients (APIs), including potent phosphodiesterase 2 (PDE2) inhibitors and novel neurotherapeutics[1][2].

Achieving high enantiomeric purity for 1-arylethylamines is notoriously challenging via classical resolution methods due to yield attrition. Therefore, this protocol details a highly predictable, scalable, and robust asymmetric synthesis using Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide). This approach is selected over asymmetric hydrogenation or biocatalysis for bench-scale to kilo-scale discovery chemistry because it requires no specialized high-pressure equipment, utilizes inexpensive reagents, and provides the target amine with exceptional enantiomeric excess (>99% e.e.) through highly controlled diastereoselective carbon-carbon bond formation.

Mechanistic Causality: Designing for Stereocontrol

A hallmark of a robust synthetic protocol is understanding the causality behind reagent and solvent selection. The stereochemical outcome of this workflow is governed by two critical mechanistic phases:

  • Lewis Acid-Mediated Condensation : The condensation of 2-fluoro-5-methylbenzaldehyde with (R)-tert-butanesulfinamide requires a water scavenger and Lewis acid. Titanium(IV) ethoxide (Ti(OEt)₄) is specifically chosen over MgSO₄ or CuSO₄ because it effectively activates the aldehyde carbonyl while irreversibly sequestering the generated water as insoluble TiO₂ polymers, driving the equilibrium entirely to the imine.

  • Transition State of the Grignard Addition : The addition of methylmagnesium bromide (MeMgBr) to the chiral N-sulfinyl imine is performed in dichloromethane (CH₂Cl₂) rather than coordinating solvents like THF. In non-coordinating solvents, the magnesium atom tightly coordinates to both the imine nitrogen and the sulfinyl oxygen, forming a rigid, six-membered Zimmerman-Traxler-like cyclic transition state. To minimize steric clash, the bulky tert-butyl group adopts an equatorial position. This rigidly shields the Si-face of the imine, forcing the methyl nucleophile to attack exclusively from the Re-face, thereby installing the (S)-configuration at the newly formed stereocenter with high diastereomeric ratio (d.r. > 95:5).

Experimental Workflow Visualization

The following diagram maps the three-stage synthetic cascade, highlighting the introduction and subsequent cleavage of the chiral auxiliary.

Workflow A 2-Fluoro-5-methyl- benzaldehyde C Sulfinyl Aldimine Intermediate A->C Step 1 B (R)-t-Bu-Sulfinamide Ti(OEt)4, THF B->C E Diastereomerically Pure Sulfinamide C->E Step 2 D MeMgBr, CH2Cl2 -48 °C D->E G (S)-1-(2-Fluoro-5-methylphenyl) ethan-1-amine HCl E->G Step 3 F HCl / Dioxane MeOH

Caption: Workflow for the asymmetric synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Self-Validating Experimental Protocols

Safety Note: Organomagnesium reagents are highly pyrophoric. Titanium(IV) ethoxide is moisture-sensitive. Perform all reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Step 1: Synthesis of (R,E)-N-(2-Fluoro-5-methylbenzylidene)-2-methylpropane-2-sulfinamide

Objective: Quantitative conversion of the aldehyde to the chiral imine.

  • Setup: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylbenzaldehyde (10.0 g, 72.4 mmol) and (R)-(+)-tert-butanesulfinamide (9.2 g, 76.0 mmol, 1.05 eq).

  • Reaction: Dissolve the mixture in anhydrous THF (150 mL). Add Ti(OEt)₄ (33.0 g, 144.8 mmol, 2.0 eq) in one rapid portion via syringe. Stir the yellow solution at ambient temperature (22 °C) for 14 hours.

  • In-Process Control (IPC): Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2, UV visualization). The reaction is self-validating when the aldehyde spot (R_f ~0.7) is completely consumed, replaced by the slower-eluting imine (R_f ~0.4).

  • Workup: Pour the reaction mixture into a rapidly stirring biphasic mixture of brine (150 mL) and EtOAc (300 mL). A heavy white precipitate (TiO₂) will form. Stir vigorously for 15 minutes, then filter the suspension through a pad of Celite. Wash the filter cake with EtOAc (2 × 100 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the imine as a viscous yellow oil which typically crystallizes upon standing. Use directly in Step 2 without further purification.

Step 2: Diastereoselective Addition of Methylmagnesium Bromide

Objective: Stereocontrolled installation of the chiral methyl group.

  • Setup: Dissolve the crude (R)-sulfinyl imine (~17.0 g, 70.4 mmol) in anhydrous CH₂Cl₂ (250 mL) in a 1 L flask. Cool the solution to -48 °C using a dry ice/acetonitrile bath. Causality note: -48 °C provides the optimal thermodynamic balance; warmer temperatures degrade d.r., while colder temperatures (-78 °C) stall the reaction kinetics.

  • Reaction: Dropwise, add MeMgBr (3.0 M in diethyl ether, 47.0 mL, 141 mmol, 2.0 eq) over 30 minutes, maintaining the internal temperature below -40 °C. Stir at -48 °C for 4 hours.

  • IPC: Analyze an aliquot via LC-MS. The imine mass [M+H]⁺ 242.1 should be replaced by the product mass [M+H]⁺ 258.1.

  • Workup: Quench the reaction slowly at -48 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature. Add water (100 mL) and extract with CH₂Cl₂ (3 × 150 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient 10% to 50%) to isolate (R)-N-((S)-1-(2-fluoro-5-methylphenyl)ethyl)-2-methylpropane-2-sulfinamide as a white solid.

Step 3: Auxiliary Cleavage and Salt Isolation

Objective: Deprotection to yield the enantiopure primary amine hydrochloride salt.

  • Setup: Dissolve the purified sulfinamide (14.0 g, 54.4 mmol) in anhydrous methanol (100 mL).

  • Reaction: Add 4.0 M HCl in 1,4-dioxane (27.2 mL, 108.8 mmol, 2.0 eq). Stir at room temperature for 1 hour.

  • IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.3) must disappear completely.

  • Isolation: Concentrate the solution under reduced pressure to yield a crude solid. To ensure absolute purity and self-validate the optical purity, triturate the solid vigorously in diethyl ether (150 mL) for 30 minutes. Filter the resulting white crystalline solid and dry under high vacuum. This yields (S)-1-(2-fluoro-5-methylphenyl)ethan-1-amine hydrochloride.

Quantitative Data & Analytical Validation

To ensure reproducibility across different laboratory environments, the expected analytical metrics are summarized below. The self-validating nature of the trituration in Step 3 typically upgrades the optical purity from the d.r. of Step 2 to >99% e.e.

Process StepIsolated Intermediate / ProductExpected Yield (%)Stereochemical PurityPrimary IPC / Analytical Method
Step 1 (R,E)-Sulfinyl Aldimine88 – 94%N/A (Chiral at Sulfur)TLC (UV), LC-MS
Step 2 (R,S)-Chiral Sulfinamide82 – 86%> 95:5 d.r.Chiral HPLC, ¹H-NMR (diastereotopic shifts)
Step 3 (S)-Target Amine HCl Salt94 – 98%> 99% e.e.Chiral HPLC (e.g., Chiralcel OD-H), Polarimetry

Note on NMR Validation: In Step 2, the diastereomeric ratio can be rapidly assessed via ¹H-NMR of the crude mixture by integrating the distinct doublet signals of the newly formed methyl group (typically ~1.45 ppm for the major (S)-diastereomer vs. ~1.52 ppm for the minor (R)-diastereomer).

References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews, Ellman, J. A. et al. (2010). Comprehensive review of the mechanistic causality and applications of the Ellman auxiliary. URL:[Link]

  • Asymmetric Synthesis of Chiral Amines via Grignard Additions to N-tert-Butanesulfinyl Imines Journal of the American Chemical Society, Cogan, D. A., Liu, G., Ellman, J. A. (1999). Foundational methodology for the stereoselective addition of Grignard reagents in non-coordinating solvents. URL:[Link]

  • U.S. Patent US10239882B2. Demonstrates the critical pharmaceutical utility of 2-fluoro-5-methylphenyl chiral amine building blocks in modern drug discovery.

Sources

Application Note: Enantioselective HPLC Method Development for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioseparation of chiral primary amines, such as 1-(2-Fluoro-5-methylphenyl)ethan-1-amine , is a critical analytical workflow in pharmaceutical development and asymmetric synthesis. This compound features a primary amine directly adjacent to a stereocenter, coupled with an electron-modulated, sterically hindered fluorinated aromatic ring. These structural attributes make it highly prone to non-specific interactions (peak tailing) and demand a highly selective chiral environment for baseline resolution.

This guide provides an authoritative, self-validating normal-phase High-Performance Liquid Chromatography (HPLC) protocol utilizing a polysaccharide-based Chiral Stationary Phase (CSP). By dissecting the causality behind mobile phase selection, additive integration, and stationary phase interactions, this protocol ensures robust, reproducible enantiomeric excess (


) determination.

Mechanistic Rationale & Chiral Recognition

To achieve baseline resolution, we must understand the intermolecular forces dictating the transient diastereomeric complexes formed between the enantiomers and the CSP [1]. We utilize a carbamate-derivatized polysaccharide column (e.g., immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).

The Three-Point Interaction Model

Enantioseparation occurs when one enantiomer forms a more thermodynamically stable complex with the chiral grooves of the CSP than the other. For 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, the causality of separation relies on three simultaneous interactions:

  • Hydrogen Bonding : The primary amine (

    
    ) acts as a strong hydrogen bond donor to the carbonyl (
    
    
    
    ) groups of the CSP's carbamate linkages.
  • 
     and Dipole Interactions : The 2-fluoro substituent introduces a strong local dipole and withdraws electron density from the phenyl ring. This enhances 
    
    
    
    stacking interactions with the electron-rich phenyl groups of the CSP.
  • Steric Inclusion : The 5-methyl group and the benzylic methyl group must physically fit into the helical cavities of the amylose backbone. The spatial arrangement of these groups determines which enantiomer experiences steric hindrance versus steric inclusion.

The Critical Role of Basic Additives

Primary amines are highly basic (


). In HPLC, they aggressively interact with residual, unendcapped acidic silanol groups (

) on the silica gel support underlying the CSP. This causes severe peak tailing, irreversible adsorption, and loss of resolution [2]. We introduce 0.1% Diethylamine (DEA) into the mobile phase. DEA acts as a sacrificial competitor, dynamically masking the acidic silanols and ensuring the analyte only interacts with the chiral selector, preserving peak symmetry and method trustworthiness.

Mechanism CSP Chiral Stationary Phase (Carbamate) Amine -NH2 Group (H-Bonding) Amine->CSP Hydrogen Bond Aryl Fluoro-Aryl (π-π & Dipole) Aryl->CSP π-π Interaction Methyl Methyl Group (Steric Fit) Methyl->CSP Steric Inclusion

Three-point chiral recognition mechanism between the analyte and CSP.

Method Development Logic

Do not rely on trial and error. A systematic screening approach guarantees optimal method development. The workflow below outlines the logical progression from column screening to method validation.

MethodDev Start Start: 1-Arylethylamine Enantioseparation Screen Screen Immobilized CSPs (e.g., Chiralpak IG, IC) Start->Screen MobilePhase Select Normal Phase Eluent (Hexane / Isopropanol 90:10) Screen->MobilePhase Additive Add Basic Modifier (0.1% DEA) To suppress silanol interactions MobilePhase->Additive Evaluate Evaluate Resolution (Rs) Target: Rs > 2.0 Additive->Evaluate Optimize Optimize Temp & Flow (25°C, 1.0 mL/min) Evaluate->Optimize Rs ≥ 2.0 Fail Rs < 2.0 Adjust IPA % or Change CSP Evaluate->Fail Rs < 2.0 Success Method Validated Proceed to Analysis Optimize->Success Fail->Screen

Method development workflow for chiral HPLC separation of primary amines.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. You cannot proceed to unknown sample analysis until the System Suitability Test (SST) criteria are strictly met, ensuring absolute data integrity.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Chiralpak® IG (250 mm × 4.6 mm, 5 µm)Immobilized amylose derivative; high tolerance to various modifiers and excellent for primary amines [3].
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Hexane provides the non-polar bulk; IPA acts as the H-bond modulator; DEA prevents peak tailing.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.
Column Temperature 25 °CLower temperatures generally increase enantioselectivity (

) by favoring the enthalpic contribution to chiral recognition.
Detection (UV) 260 nmCorresponds to the

transition of the fluorinated aromatic ring, avoiding solvent cutoff interference.
Injection Volume 5.0 µLPrevents column overloading which can artificially degrade resolution.
Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the mixture.

  • Mix thoroughly and degas via sonication for 10 minutes. Note: Do not over-sonicate, as DEA is volatile and its concentration must remain precise.

Step 2: Sample Preparation

  • Weigh 5.0 mg of racemic 1-(2-Fluoro-5-methylphenyl)ethan-1-amine standard.

  • Dissolve in 5.0 mL of the prepared mobile phase to create a 1.0 mg/mL stock solution.

  • Causality Note: Always dissolve the sample in the mobile phase. Using a stronger solvent (like 100% IPA or Methanol) for the injection plug will cause severe peak distortion (the "solvent effect") as the analyte travels through the column.

Step 3: Column Equilibration

  • Purge the HPLC lines with the mobile phase.

  • Equilibrate the Chiralpak IG column at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes). Monitor the UV baseline until drift is < 0.1 mAU/min.

Step 4: System Suitability Test (SST)

  • Inject 5.0 µL of the racemic standard.

  • Record the chromatogram and calculate the parameters outlined in Section 5.

Data Interpretation & System Validation

To ensure the trustworthiness of the protocol, the chromatographic output must meet the following self-validating metrics before any asymmetric synthesis reaction mixtures or pharmaceutical formulations are analyzed.

MetricFormula / DefinitionRequired ThresholdTroubleshooting Action if Failed
Retention Factor (

)


If

, decrease IPA to 5%. If

, increase IPA to 15-20%.
Enantioselectivity (

)


If

, switch to an orthogonal column (e.g., Chiralcel OD-H or Chiralpak IC).
Resolution (

)


(Baseline)
If

, lower temperature to 15 °C or decrease flow rate to 0.8 mL/min.
Tailing Factor (

)


If

, verify DEA concentration. Prepare fresh mobile phase if DEA has evaporated.

(Note:


 is the void time, typically ~3.0 min for a 250 x 4.6 mm column at 1.0 mL/min. 

is peak width at half-height).

Once the SST metrics are verified, the method is deemed authoritative and locked. You may proceed to inject unknown enantioenriched samples to calculate the enantiomeric excess (


) using the area under the curve (AUC) of the respective peaks:


References

  • MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules, 2024. URL:[Link]

  • National Center for Biotechnology Information (PMC). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical and Biomedical Analysis, 2021. URL:[Link]

Application Notes and Protocols: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Chiral Amines in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The 1-(2-Fluoro-5-methylphenyl)ethan-1-amine motif, a chiral primary amine, represents a particularly valuable building block. The presence of a fluorine atom at the ortho position can influence the conformation of the molecule through steric and electronic effects, while the methyl group at the meta position provides a point for further functionalization or can impact binding interactions. The chiral center at the benzylic position is a critical feature for inducing stereoselectivity in subsequent reactions or for creating enantiomerically pure final products. Chiral amines are indispensable building blocks for active pharmaceutical ingredients, agrochemicals, and bioactive natural products.[1] This guide provides a detailed overview of the applications of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, complete with protocols adapted for its use in key synthetic transformations.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂FN
Molecular Weight153.20 g/mol
CAS Number2733945-41-8 (HCl salt)
AppearanceTypically a liquid or low-melting solid
StorageStore at 2-8°C under an inert atmosphere

Synthesis via Asymmetric Reductive Amination

The most common and efficient method for the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(2-Fluoro-5-methylphenyl)ethanone. This transformation can be achieved through both chemical and biocatalytic methods, with the latter offering significant advantages in terms of enantioselectivity and environmental impact.

Biocatalytic Reductive Amination using a Transaminase

Transaminases (TAs) are powerful biocatalysts for the synthesis of optically pure amines due to their excellent stereoselectivity and high yields.[1] The following protocol is a general guideline for the asymmetric synthesis of the title compound using an (R)-selective ω-transaminase.

Reaction Scheme:

Biocatalytic Reductive Amination ketone 1-(2-Fluoro-5-methylphenyl)ethanone enzyme ω-Transaminase (R-selective) ketone->enzyme amine (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine amino_donor Amino Donor (e.g., Isopropylamine) amino_donor->enzyme ketone_product Acetone enzyme->amine enzyme->ketone_product

Caption: Biocatalytic synthesis of the target chiral amine.

Materials:

  • 1-(2-Fluoro-5-methylphenyl)ethanone (CAS: 446-07-1)

  • (R)-selective ω-Transaminase (commercially available from various suppliers)

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 8.0)

  • Organic solvent (e.g., DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Protocol:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

  • To the buffer, add the ω-transaminase to a final concentration of 2-5 mg/mL.

  • Add the PLP cofactor to a final concentration of 1 mM.

  • In a separate vial, dissolve 1-(2-Fluoro-5-methylphenyl)ethanone in a minimal amount of DMSO.

  • Add the ketone solution to the enzyme mixture to a final concentration of 10-50 mM.

  • Add the amino donor, isopropylamine, in a significant excess (e.g., 10-20 equivalents).

  • Stir the reaction mixture at a controlled temperature (typically 25-40°C) for 12-24 hours.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Upon completion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to pH > 10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome:

  • Yield: >90%

  • Enantiomeric Excess (ee): >99%

Application in the Synthesis of Pharmaceutical Intermediates

Chiral amines are crucial for the synthesis of a vast array of pharmaceuticals, particularly kinase inhibitors. The following protocol describes the synthesis of a hypothetical N-acyl derivative, a common intermediate in the synthesis of such inhibitors, using 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

N-Acylation with a Heterocyclic Carboxylic Acid

Reaction Scheme:

N-Acylation amine (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine coupling_reagent Coupling Reagent (e.g., HATU, HOBt) amine->coupling_reagent acid Heterocyclic Carboxylic Acid acid->coupling_reagent amide Chiral Amide Intermediate coupling_reagent->amide base Base (e.g., DIPEA) base->amide

Caption: Synthesis of a chiral amide intermediate.

Materials:

  • (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine

  • A heterocyclic carboxylic acid (e.g., pyrimidine-2-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Slowly add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Outcome:

  • Yield: 85-95%

  • Purity (by HPLC): >98%

Application in Asymmetric Catalysis: Synthesis of Chiral Ligands

The primary amine functionality of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. A common strategy is the formation of a Schiff base ligand through condensation with a suitable aldehyde.

Synthesis of a Chiral Schiff Base (Salen-type) Ligand

Reaction Scheme:

Schiff_Base_Formation amine (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine (2 eq) solvent Ethanol, Reflux amine->solvent dialdehyde Salicylaldehyde derivative (1 eq) dialdehyde->solvent ligand Chiral Schiff Base Ligand solvent->ligand

Caption: Formation of a chiral Schiff base ligand.

Materials:

  • (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine

  • Salicylaldehyde (or a substituted derivative)

  • Absolute ethanol

  • Molecular sieves (4 Å)

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 eq) and absolute ethanol.

  • Add (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine (2.1 eq) to the solution.

  • Add activated 4 Å molecular sieves to the reaction mixture to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the formation of a new, less polar spot.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain the crude Schiff base ligand.

  • The ligand can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Outcome:

  • Yield: >90%

  • Purity: High purity after recrystallization.

Use of the Chiral Ligand in Asymmetric Hydrogenation

The synthesized chiral Schiff base ligand can be complexed with a transition metal (e.g., ruthenium, rhodium, iridium) to form a catalyst for asymmetric hydrogenation. The following is a representative protocol for the asymmetric hydrogenation of a prochiral ketone.

Reaction Workflow:

Asymmetric_Hydrogenation_Workflow cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction ligand Chiral Schiff Base Ligand catalyst Chiral Metal Catalyst ligand->catalyst metal_precursor Metal Precursor (e.g., [Rh(COD)Cl]₂) metal_precursor->catalyst ketone Prochiral Ketone catalyst->ketone Add to reaction chiral_alcohol Chiral Alcohol ketone->chiral_alcohol h2 H₂ (gas) h2->chiral_alcohol

Caption: Workflow for asymmetric hydrogenation.

Materials:

  • Chiral Schiff base ligand (synthesized as described above)

  • [Rh(COD)Cl]₂ (or other suitable metal precursor)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous, degassed solvent (e.g., methanol or toluene)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Protocol:

  • In a glovebox, charge a reaction vial with the chiral Schiff base ligand (0.011 eq) and the metal precursor (e.g., [Rh(COD)Cl]₂, 0.005 eq).

  • Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the catalyst in situ.

  • In a separate vial, dissolve the prochiral ketone (1.0 eq) in the same solvent.

  • Transfer the ketone solution to the catalyst solution.

  • Seal the vial and transfer it to a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction at a controlled temperature (e.g., 25-50°C) for 12-24 hours.

  • After the reaction, carefully vent the autoclave and purge with nitrogen.

  • Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis of an aliquot.

  • Concentrate the reaction mixture and purify the chiral alcohol by column chromatography.

Representative Data for Analogous Systems:

SubstrateCatalyst Loading (mol%)SolventPressure (atm)Time (h)Conversion (%)ee (%)
Acetophenone0.5Methanol2012>9995 (S)
1-Tetralone0.5Toluene30189892 (R)
Propiophenone1.0Methanol2024>9998 (S)

Note: This data is representative of results obtained with similar chiral ligands and should be considered a starting point for optimization.

Conclusion

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a highly promising chiral building block with significant potential in both pharmaceutical synthesis and asymmetric catalysis. Its unique substitution pattern offers opportunities for fine-tuning molecular properties and achieving high levels of stereocontrol. The protocols provided herein, adapted from established methodologies for analogous compounds, serve as a robust starting point for researchers and drug development professionals to explore the full potential of this valuable synthetic intermediate. As with any new substrate, optimization of reaction conditions is crucial to achieving desired outcomes.

References

  • Developing chiral ligands for asymmetric hydrogenation. PubMed, [Link]

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  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. RSC Publishing, [Link]

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  • Enantioselective synthesis of 1-alkyl-substituted 1-phenyl-1,2-ethanediols using a myrtenal-derived chiral auxiliary. Scilit, [Link]

  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. National Center for Biotechnology Information, [Link]

  • Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. RSC Publishing, [Link]

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  • Various synthetic routes for the synthesis of amine 1 Comparison of the... ResearchGate, [Link]

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  • Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups. RSC Publishing, [Link]

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  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University, [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information, [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers, [Link]

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  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate, [Link]

  • Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Publishing, [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PubMed, [Link]

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  • Agrochemical formulations.

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Application Note: High-Purity Isolation of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a key intermediate in pharmaceutical synthesis. Due to the basic nature of the primary amine, standard silica gel chromatography can result in poor separation, peak tailing, and low recovery. This guide outlines a systematic approach to overcome these challenges through the strategic selection of stationary and mobile phases, leading to the isolation of the target compound with high purity. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutically active compounds.[1] The presence of impurities, including unreacted starting materials, regioisomers, and byproducts from the synthetic route, can significantly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, a robust and efficient purification method is paramount.

The primary amine functionality of the target compound presents a significant challenge for purification by traditional normal-phase chromatography on silica gel. The acidic nature of silanol groups on the silica surface can lead to strong, non-specific binding of the basic amine, resulting in significant peak tailing and potential on-column degradation.[3][4] This application note details an optimized column chromatography protocol that mitigates these issues, ensuring high recovery and purity of the desired product.

Chromatographic Theory and Method Development

The successful separation of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hinges on minimizing the undesirable interactions between the basic analyte and the acidic stationary phase.[3] The following sections outline the key considerations for method development.

Stationary Phase Selection

Standard silica gel is often the first choice for column chromatography due to its versatility and cost-effectiveness. However, for basic compounds like primary amines, alternative stationary phases can offer superior performance.[4]

  • Amine-Functionalized Silica: This is often the preferred stationary phase for the purification of basic amines. The surface is rendered basic by the bonded aminopropyl groups, which prevents the strong adsorption of the target compound and leads to improved peak shape and recovery.[4]

  • Alumina (Basic or Neutral): Alumina is another suitable alternative to silica gel for the purification of basic compounds.[5] Basic alumina is particularly effective at preventing the strong retention of amines.

  • Reversed-Phase (C18) Silica: In cases where the amine is sufficiently polar, reversed-phase chromatography can be an excellent option.[6] The separation is based on hydrophobicity, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal separation.[7] For normal-phase chromatography of amines, the addition of a basic modifier to the eluent is a common and effective strategy to improve peak shape and reduce tailing on standard silica gel.[3][8]

  • Competing Amine Additives: The addition of a small percentage (typically 0.5-2%) of a competing amine, such as triethylamine (TEA) or ammonia solution, to the mobile phase can effectively neutralize the acidic silanol groups on the silica surface.[4] This reduces the strong interaction with the target amine, allowing it to elute more symmetrically.

  • Solvent System: A common starting point for the purification of moderately polar compounds like 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. For more polar impurities, a more polar solvent system, such as methanol in dichloromethane, may be necessary.[9]

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to preparative column chromatography, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[10] TLC provides a rapid and inexpensive way to screen different stationary phases and mobile phase compositions to identify the optimal conditions for separation. The ideal solvent system will provide a good separation between the target compound (with an Rf value ideally between 0.2 and 0.4) and any impurities.[9]

Experimental Protocols

This section provides a step-by-step protocol for the purification of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine using flash column chromatography on silica gel with a modified mobile phase.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
Crude 1-(2-Fluoro-5-methylphenyl)ethan-1-amineSynthesis GradeIn-house Synthesis
Silica GelFlash, 230-400 meshMajor Chemical Co.
HexanesHPLC GradeMajor Chemical Co.
Ethyl AcetateHPLC GradeMajor Chemical Co.
Triethylamine (TEA)Reagent GradeMajor Chemical Co.
TLC PlatesSilica Gel 60 F254Major Chemical Co.
Potassium Permanganate StainLaboratory Prepared-
Step-by-Step Purification Protocol

Step 1: TLC Analysis

  • Prepare a stock solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto several TLC plates.

  • Develop the plates in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) with and without the addition of 1% triethylamine.

  • Visualize the spots under UV light (254 nm) and by staining with potassium permanganate.

  • Select the solvent system that provides the best separation of the target compound from impurities.

Step 2: Column Preparation

  • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:1 hexanes:ethyl acetate:triethylamine).

  • Carefully pack the column with the silica gel slurry, ensuring a uniform and bubble-free bed.[11]

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

Step 3: Sample Loading

  • Dissolve the crude 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in a minimal amount of the initial mobile phase or a strong solvent like dichloromethane.

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[9]

Step 4: Elution and Fraction Collection

  • Begin elution with the initial mobile phase, applying gentle positive pressure.

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound.

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

Step 5: Product Isolation

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To remove residual triethylamine, the purified product can be co-evaporated with a suitable solvent like dichloromethane or placed under high vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine by column chromatography.

Purification_Workflow cluster_prep Method Development & Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Screening) Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Optimized Conditions Sample_Load Sample Loading (Wet or Dry) Column_Prep->Sample_Load Elution Gradient Elution (Increasing Polarity) Sample_Load->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Fractions TLC of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Significant Peak Tailing Strong interaction between the basic amine and acidic silica gel.[3]Increase the concentration of triethylamine in the mobile phase (up to 2%). Alternatively, switch to an amine-functionalized silica or alumina stationary phase.[4]
Low Product Recovery Irreversible adsorption of the product onto the silica gel.[9]Ensure sufficient triethylamine is used throughout the purification. Consider using a less acidic stationary phase.
Poor Separation Inappropriate mobile phase polarity or selectivity.[7]Re-optimize the mobile phase using TLC with a wider range of solvent polarities and compositions. Consider a different solvent system (e.g., methanol in dichloromethane).
Co-elution of Impurities Similar polarity of the product and impurities.Employ a shallower gradient during elution to improve resolution. If using normal phase is unsuccessful, consider switching to reversed-phase chromatography.[6]

Conclusion

The successful purification of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine by column chromatography is readily achievable with careful consideration of the compound's basic nature. The protocol outlined in this application note, which emphasizes the use of a basic modifier in the mobile phase, provides a robust method for obtaining the target compound with high purity. For particularly challenging separations, the use of alternative stationary phases such as amine-functionalized silica or alumina should be considered. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and purification of basic amine compounds.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • BYJU'S. (n.d.). Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Matarashvili, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18(12), 3121-3143.
  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385.
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Fulir, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. International Journal of Molecular Sciences, 25(9), 5009.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10245-10248.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved from [Link]

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derivatization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine for GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Derivatization Protocols for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Analytical Context & Mechanistic Rationale

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a primary 1-arylethylamine characterized by a chiral benzylic carbon and a fluorinated phenyl ring. In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized primary amines present severe analytical challenges. The active hydrogen atoms on the amine group readily engage in hydrogen bonding with active silanol sites on the GC column, leading to irreversible adsorption, peak broadening, and severe tailing[1]. Furthermore, underivatized arylethylamines often undergo excessive fragmentation in Electron Ionization (EI) sources, yielding low-mass, non-diagnostic ions that compromise quantification and identification[1].

To resolve these issues, chemical derivatization is employed to replace the active hydrogens with a non-polar moiety. For fluorinated arylethylamines, acylation via Trifluoroacetic Anhydride (TFAA) is the industry gold standard[2].

Why TFAA Acylation? While silylation (e.g., using BSTFA) is ubiquitous for hydroxyl groups, primary amines are prone to incomplete or multiple silylation (forming unpredictable ratios of mono- and di-TMS derivatives), which severely complicates quantitative analysis. Conversely, TFAA is the most reactive and volatile of the fluorinated anhydrides, ensuring rapid, quantitative conversion of the primary amine into a stable, highly volatile trifluoroacetamide[3]. The addition of the trifluoroacetyl group also increases the analyte's molecular weight, shifting the primary diagnostic fragments to higher m/z values and dramatically improving the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[2].

Reagent Selection & Quantitative Comparison

Selecting the correct derivatizing agent requires balancing reactivity, volatility, and detector compatibility. Table 1 summarizes the empirical data guiding the selection of TFAA for this specific analyte.

Table 1: Comparison of Derivatization Reagents for Primary Arylethylamines

Reagent TypeSpecific ReagentReactivity / TempVolatilityPrimary Analytical AdvantageDisadvantage
Acylation TFAA High / 50–60 °CExcellentIdeal for FID/ECD/MS; produces robust, high-mass diagnostic fragments[3].Generates highly acidic byproducts (TFA) requiring post-reaction removal[4].
Acylation PFPA / HFBA Moderate / 70 °CGoodSuperior sensitivity for Electron Capture Detectors (ECD) due to higher fluorine content[2].Slower reaction kinetics; higher molecular weight derivatives[2].
Silylation MTBSTFA Low / 100 °CModerateForms stable TBDMS derivatives, less moisture sensitive than standard TMS.High risk of multiple derivatives (mono/di-silylation) for primary amines.

Self-Validating Experimental Protocol: TFAA Acylation

Expert Insight: The reaction between TFAA and a primary amine produces trifluoroacetic acid (TFA) as a byproduct. If injected directly, TFA will rapidly and irreversibly degrade the polysiloxane stationary phase of the GC column[4]. Therefore, this protocol incorporates an acid scavenger during the reaction and a mandatory post-reaction evaporation step to ensure system integrity. To ensure a self-validating workflow, a reagent blank must be prepared in parallel to rule out artifact formation[4].

Materials Required
  • Analyte: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine (Extract or Standard).

  • Reagent: Trifluoroacetic anhydride (TFAA), analytical grade (≥99%).

  • Solvent: Anhydrous ethyl acetate or benzene[4].

  • Acid Scavenger: Triethylamine (TEA), 0.05 M in anhydrous solvent[4].

  • Equipment: 2 mL PTFE-lined screw-cap reaction vials, dry block heater, nitrogen evaporator.

Step-by-Step Methodology
  • Sample Preparation (Drying): Transfer an aliquot containing 50–100 µg of the amine into a reaction vial. Evaporate the sample to absolute dryness under a gentle stream of high-purity nitrogen.

    • Causality: TFAA is extremely moisture-sensitive. Any residual water or protic solvent will violently quench the anhydride, halting the derivatization process.

  • Reconstitution & Scavenging: Dissolve the dried residue in 0.5 mL of the anhydrous solvent. Add 100 µL of the 0.05 M TEA solution.

    • Causality: TEA acts as an acid scavenger, neutralizing the evolving TFA byproduct and driving the reaction equilibrium forward[4].

  • Reagent Addition: In a fume hood, add 50 µL of TFAA to the vial. Immediately seal the vial tightly with a PTFE-lined cap.

  • Incubation: Place the vial in a heating block at 60 °C for 20 minutes.

    • Causality: Mild thermal energy overcomes the steric hindrance of the benzylic amine, ensuring 100% conversion without inducing thermal degradation[2].

  • Post-Reaction Cleanup (Critical Step): Remove the vial from the heat and allow it to cool to room temperature. Open the vial and evaporate the contents to complete dryness under a nitrogen stream.

    • Causality: This step volatilizes and removes unreacted TFAA and the corrosive TFA byproduct, safeguarding the GC-MS instrumentation[4].

  • Reconstitution: Reconstitute the derivatized residue in 100–200 µL of anhydrous ethyl acetate. Transfer to a GC autosampler vial.

  • Analysis: Inject 1 µL into the GC-MS system.

Workflow A 1. Sample Prep Evaporate to absolute dryness B 2. Reagent Addition Add Ethyl Acetate, TEA, and TFAA A->B C 3. Incubation Heat at 60°C for 20 minutes B->C D 4. Acid Removal Evaporate under N2 stream C->D E 5. GC-MS Analysis Reconstitute and inject 1 µL D->E

Step-by-step TFAA derivatization workflow emphasizing critical post-reaction acid removal.

Chemical Mechanism & Data Interpretation

The acylation of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of TFAA, forming a tetrahedral intermediate that collapses to yield the trifluoroacetamide and trifluoroacetic acid.

Mechanism Amine Primary Amine Analyte Amide Trifluoroacetamide Derivative Amine->Amide TFAA TFAA Reagent TFAA->Amide Byproduct TFA Acid Byproduct TFAA->Byproduct

Chemical mechanism of primary amine acylation using TFAA, highlighting the acidic byproduct.

GC-MS Parameters & Expected Results:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm I.D. × 0.25 µm.

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectral Shifts: Upon derivatization, the molecular weight of the analyte increases by 96 Da (addition of the trifluoroacetyl group minus one proton). In EI-MS (70 eV), the derivative will exhibit a highly abundant alpha-cleavage fragment. Cleavage of the bond between the benzylic carbon and the amine group typically yields a dominant

    
     or 
    
    
    
    ion. These high-mass fragments are highly specific and should be selected as quantifier ions for SIM analysis[2].

References

  • "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." PMC, National Institutes of Health.[Link]

  • "Bulletin 909A Guide to Derivatization Reagents for GC." gcms.cz. [Link]

  • "Analysis of Phenethylamines Using On-Column TFA Derivatization." Shimadzu. [Link]

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Application Notes & Protocols: The Utility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a critical chiral building block in modern medicinal chemistry. Its unique structural features—a stereogenic center directly attached to a fluorinated aromatic ring—make it a valuable precursor for a range of pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral amine provides a key interaction point with biological targets. This document details a robust protocol for its synthesis via reductive amination and demonstrates its application in the subsequent synthesis of advanced pharmaceutical intermediates. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast number of active pharmaceutical ingredients (APIs), with some estimates suggesting they are present in approximately one-third of all chiral drugs.[1] Their basic nature allows for crucial hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity, and altered pKa, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a molecule.

1-(2-Fluoro-5-methylphenyl)ethan-1-amine emerges as a particularly valuable synthon by combining these two powerful features. Its application allows for the streamlined construction of complex molecular architectures, making it a cornerstone intermediate for drug discovery and development programs targeting a wide array of therapeutic areas.

Synthesis of Racemic 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

The most direct and industrially scalable method for synthesizing this amine is through the reductive amination of the corresponding ketone, 1-(2-Fluoro-5-methylphenyl)ethanone.[2][3] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and efficiency.[2][3]

Overall Synthetic Workflow

The process begins with the commercially available ketone and proceeds via an imine intermediate to the final amine product.

G Ketone 1-(2-Fluoro-5-methylphenyl)ethanone Imine Intermediate Imine Ketone->Imine + NH4OAc - H2O Amine 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Imine->Amine + NaBH4 (Reducing Agent)

Caption: Reductive amination workflow for amine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-Fluoro-5-methylphenyl)ethan-1-amine from 1-(2-Fluoro-5-methylphenyl)ethanone.

Materials & Reagents:

ReagentMolecular Wt.Molar Eq.Amount (Example Scale)
1-(2-Fluoro-5-methylphenyl)ethanone152.16 g/mol 1.015.2 g (0.1 mol)
Ammonium Acetate (NH₄OAc)77.08 g/mol 10.077.1 g (1.0 mol)
Sodium Borohydride (NaBH₄)37.83 g/mol 2.07.6 g (0.2 mol)
Methanol (MeOH)--400 mL
Dichloromethane (DCM)--300 mL
2M Sodium Hydroxide (NaOH)--As needed
Saturated Sodium Chloride (Brine)--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer, add 1-(2-Fluoro-5-methylphenyl)ethanone (15.2 g, 0.1 mol) and ammonium acetate (77.1 g, 1.0 mol).

  • Dissolution: Add methanol (400 mL) to the flask and stir the mixture at room temperature (20-25°C) until all solids are dissolved. This step initiates the formation of the imine.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice-water bath. Cautiously add sodium borohydride (7.6 g, 0.2 mol) portion-wise over 30 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Work-up - Quenching & Solvent Removal: Carefully pour the reaction mixture into 500 mL of deionized water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Adjust the pH to >12 with a 2M NaOH solution to ensure the amine is in its free base form. Extract the product with dichloromethane (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation to afford 1-(2-Fluoro-5-methylphenyl)ethan-1-amine as a clear oil.

Expected Outcome: Yields typically range from 75-85% with a purity of >95% as determined by HPLC and NMR.

Application: Synthesis of a N-Acyl Intermediate

To demonstrate the utility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine as a pharmaceutical intermediate, the following protocol describes a standard amide coupling reaction. Amide bonds are fundamental linkages in a vast number of drug molecules.

Amide Coupling Workflow

The amine is coupled with a carboxylic acid using a peptide coupling agent, which activates the carboxylic acid for nucleophilic attack by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate Acid->ActiveEster + CouplingAgent CouplingAgent EDC / HOBt Amide N-Acyl Product ActiveEster->Amide + Amine + DIPEA (Base) Amine 1-(2-Fluoro-5-methylphenyl) ethan-1-amine

Caption: Workflow for amide bond formation.

Detailed Experimental Protocol

Objective: To synthesize N-(1-(2-fluoro-5-methylphenyl)ethyl)benzamide as a representative intermediate.

Materials & Reagents:

ReagentMolecular Wt.Molar Eq.Amount (Example Scale)
1-(2-Fluoro-5-methylphenyl)ethan-1-amine153.20 g/mol 1.01.53 g (10 mmol)
Benzoic Acid122.12 g/mol 1.11.34 g (11 mmol)
EDC·HCl (EDC)191.70 g/mol 1.22.30 g (12 mmol)
Hydroxybenzotriazole (HOBt)135.12 g/mol 1.21.62 g (12 mmol)
Diisopropylethylamine (DIPEA)129.24 g/mol 2.54.3 mL (25 mmol)
Dichloromethane (DCM)--100 mL
1M Hydrochloric Acid (HCl)--As needed
Saturated Sodium Bicarbonate (NaHCO₃)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Initial Setup: In a 250 mL round-bottom flask, dissolve benzoic acid (1.34 g, 11 mmol), EDC (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) in dichloromethane (100 mL). Stir at room temperature for 15 minutes. Causality Note: This initial period allows for the formation of the activated HOBt-ester, which is less prone to side reactions and racemization than other activated intermediates.

  • Amine Addition: Add 1-(2-Fluoro-5-methylphenyl)ethan-1-amine (1.53 g, 10 mmol) to the mixture, followed by the dropwise addition of DIPEA (4.3 mL, 25 mmol).

  • Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting amine.

  • Work-up and Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes unreacted DIPEA and residual EDC, while the base wash removes unreacted benzoic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.

Chiral Integrity and Resolution

The protocols above yield racemic products. For pharmaceutical applications, obtaining a single enantiomer is almost always required.[4] This can be achieved through two primary strategies:

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during the reductive amination step to directly produce the desired enantiomer. Biocatalytic asymmetric amination using transaminases is an increasingly attractive green chemistry approach for this purpose.[4]

  • Chiral Resolution: Separating the enantiomers of the racemic amine. A classical and scalable method involves forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated by treatment with a base.

Conclusion

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a high-value intermediate whose synthesis is readily achieved through well-established and scalable chemical methods like reductive amination. Its structural attributes provide a direct route to novel pharmaceutical candidates with potentially enhanced properties. The protocols detailed herein offer a reliable foundation for the synthesis and subsequent functionalization of this key building block, enabling researchers and developers to efficiently advance their drug discovery programs.

References

  • AA Blocks. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

  • Bommarius, A. S., & Paye, M. F. (2013). Reductive Amination of Ketones/Aldehydes with Amines Using BH3N(C2H5)3 as a Reductant. Chemical Communications. Retrieved from [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][6]-Proton Shift Reaction. (1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • Anisovich, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical chiral amine. We will explore common challenges and provide actionable, evidence-based solutions to streamline your synthetic workflow.

Chiral amines are essential building blocks in the pharmaceutical industry.[1] The synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a key intermediate, often presents challenges that can impact overall efficiency. This guide offers troubleshooting advice and frequently asked questions to navigate these complexities.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, primarily focusing on the widely used reductive amination pathway.

Issue 1: Low Yield of the Target Amine

Low product yield is a frequent hurdle in organic synthesis. The causes can range from incomplete reactions to product degradation.

Possible Causes & Troubleshooting Steps:

  • Incomplete Imine Formation: The initial step of reductive amination involves the formation of an imine from 2-fluoro-5-methylacetophenone and an amine source.[2]

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves or magnesium sulfate, can drive the equilibrium towards imine formation.

  • Inefficient Reduction: The choice of reducing agent is critical for the successful conversion of the imine to the amine.

    • Solution: Sodium borohydride is a common choice, but for less reactive imines, a stronger reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride might be necessary.[2] Catalytic hydrogenation over palladium on carbon (Pd/C) is another powerful method.

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly influence the reaction rate and equilibrium.

    • Solution: Experiment with different solvents to improve the solubility of reactants. A systematic pH optimization study is recommended, as the rate of imine formation is often pH-dependent.

Issue 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Possible Causes & Troubleshooting Steps:

  • Over-reduction: The ketone starting material can be directly reduced to the corresponding alcohol.

    • Solution: Use a milder reducing agent that selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride is often effective in this regard.

  • Dimerization or Polymerization: The product amine can react with the starting ketone to form secondary amines and other byproducts.

    • Solution: Control the stoichiometry of the reactants carefully. Using a slight excess of the amine source can help to minimize this side reaction. Running the reaction at a lower temperature can also be beneficial.

Issue 3: Difficulty in Product Purification

Isolating the desired amine in high purity is essential for downstream applications.

Possible Causes & Troubleshooting Steps:

  • Emulsion Formation During Workup: The basic nature of the product amine can lead to the formation of stable emulsions during aqueous extraction.

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Co-elution with Starting Materials or Byproducts: Standard column chromatography may not provide adequate separation.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Alternatively, consider converting the amine to its hydrochloride salt, which can often be purified by recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Q1: What is the most common synthetic route for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine?

A1: The most prevalent method is the reductive amination of 2-fluoro-5-methylacetophenone.[3] This approach involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, followed by reduction of the resulting imine.[2]

Q2: How can I introduce chirality to synthesize a specific enantiomer?

A2: There are several strategies for asymmetric synthesis:

  • Chiral Auxiliaries: React the starting ketone with a chiral amine to form a chiral imine, which is then reduced. The chiral auxiliary is subsequently removed.

  • Asymmetric Catalysis: Use a chiral catalyst for the reduction of the imine. Transition metal catalysts with chiral ligands have shown great promise in this area.[1]

  • Biocatalysis: Employ enzymes like transaminases or reductive aminases, which can exhibit high enantioselectivity.[4][5][6]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent for tracking the disappearance of starting materials and the formation of the product.

  • Product Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is crucial for determining enantiomeric purity.

III. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general guideline for the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine via reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve 2-fluoro-5-methylacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane). Add the amine source (e.g., ammonium acetate, 1.5-2 equivalents). If necessary, add a dehydrating agent like molecular sieves. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary Table
ParameterRecommended RangeNotes
Amine Source to Ketone Ratio1.5:1 to 2:1An excess of the amine source drives the imine formation equilibrium.
Reducing Agent to Ketone Ratio1.5:1 to 2:1Ensure complete reduction of the imine.
Reaction Temperature0-25 °CLower temperatures can improve selectivity and reduce side reactions.
pH6-8Optimal pH can vary depending on the specific reactants.

IV. Visualizing the Workflow

Reductive Amination Workflow

The following diagram illustrates the key steps in the reductive amination synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

ReductiveAmination Start Start: 2-Fluoro-5- methylacetophenone Imine_Formation Imine Formation (Amine Source, Dehydrating Agent) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (Reducing Agent) Imine_Intermediate->Reduction Crude_Product Crude 1-(2-Fluoro-5- methylphenyl)ethan-1-amine Reduction->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A flowchart of the reductive amination process.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield issues.

Troubleshooting Start Low Yield? Check_Imine Check Imine Formation (TLC/GC-MS) Start->Check_Imine Incomplete_Imine Incomplete? Check_Imine->Incomplete_Imine Optimize_Imine Optimize Imine Formation: - Anhydrous Conditions - Dehydrating Agent - Stoichiometry Incomplete_Imine->Optimize_Imine Yes Check_Reduction Check Reduction Step Incomplete_Imine->Check_Reduction No Success Improved Yield Optimize_Imine->Success Incomplete_Reduction Incomplete? Check_Reduction->Incomplete_Reduction Optimize_Reduction Optimize Reduction: - Stronger Reducing Agent - Different Catalyst - Temperature Control Incomplete_Reduction->Optimize_Reduction Yes Side_Products Side Products Present? Incomplete_Reduction->Side_Products No Optimize_Reduction->Success Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Side_Products->Analyze_Byproducts Yes Adjust_Conditions Adjust Conditions: - Milder Reducing Agent - Lower Temperature - Stoichiometry Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Success

Caption: A decision tree for troubleshooting low yield.

V. References

  • Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. PubMed. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. Scilit. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. Request PDF. [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. SAGE Journals. [Link]

  • 1-PHENYLPIPERIDINE. Organic Syntheses. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. MDPI. [Link]

Sources

Technical Support Center: Chiral Resolution of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the chiral resolution of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. As researchers and drug development professionals, you are aware that the biological activity of chiral molecules often resides in a single enantiomer. Consequently, the efficient separation of enantiomers is a critical step in the synthesis of active pharmaceutical ingredients. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a substituted phenylethylamine, presents a common yet critical challenge in stereoselective synthesis.

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the resolution of this and structurally similar primary amines via diastereomeric salt crystallization. The principles and techniques discussed herein are grounded in established stereochemical science and are broadly applicable.

The core of this method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1][2] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.[2][3] This difference allows for their separation by fractional crystallization.[4]

Troubleshooting Guide: Question & Answer

This section directly addresses specific issues you may encounter during your experiments.

Q1: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming. What's going on?

A1: A failure to form crystals, or precipitation, points to issues with supersaturation or solvent choice. Here are the likely causes and solutions:

  • Sub-optimal Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved. Conversely, a very poor solvent can cause the product to "oil out" instead of crystallizing.

    • Solution: Conduct a solvent screen. The ideal solvent will exhibit a significant difference in solubility for the two diastereomeric salts.[5][6] A good starting point for primary amines includes alcohols (methanol, ethanol, isopropanol) and acetonitrile.[7][8] Mixed solvent systems can also be highly effective at fine-tuning solubility.[5]

  • Insufficient Concentration: The solution may not be saturated enough for nucleation to occur.

    • Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the overall concentration.

  • High Energy Barrier for Nucleation: Sometimes, even a supersaturated solution needs a nudge to begin crystallization.

    • Solution 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the solution. This provides a template for crystal growth.[9]

    • Solution 2 (Induction): Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.

Q2: My diastereomeric salt is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?

A2: "Oiling out" is a common problem that occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to high supersaturation or an inappropriate solvent choice.[5][8]

  • High Supersaturation: The concentration of the salt is so high that it kinetically favors the formation of a liquid phase over an ordered crystal lattice. This is often caused by very rapid cooling or using too little solvent.[8]

    • Solution: Add more of the primary solvent to reduce the concentration. Then, attempt to induce crystallization by either slow cooling or by introducing an "anti-solvent" (a solvent in which the salt is much less soluble) dropwise until turbidity is observed.

  • Inappropriate Solvent Choice: The solvent may be too good at solvating the salt, preventing crystal lattice formation.

    • Solution: Re-evaluate your solvent system. Sometimes a less polar solvent can discourage oiling out. Refer to your solvent screening results.

  • Temperature Effects: The melting point of your diastereomeric salt might be lower than the temperature at which you are trying to crystallize.

    • Solution: Try cooling the solution further, provided the solubility of the desired salt does not become excessively low, leading to co-precipitation of the other diastereomer.

Q3: I managed to get crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the purity?

A3: Low diastereomeric excess (d.e.) is a clear sign of poor selectivity in the crystallization process, meaning the more soluble diastereomer is co-precipitating with the less soluble one.

  • Optimize Cooling Rate: Rapid cooling is a primary cause of low purity. It "traps" the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Employ a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature and then slowly cool further in an ice bath or refrigerator. This maximizes the thermodynamic equilibrium, favoring the crystallization of only the least soluble salt.[8][9]

  • Recrystallization: A single crystallization is often not enough to achieve high purity.

    • Solution: Perform one or more recrystallizations.[3] Dissolve the enriched crystals in a minimum amount of the same or a slightly different hot solvent system and allow them to recrystallize slowly. Each recrystallization step will further enrich the less soluble diastereomer.

  • Solvent System Re-evaluation: The chosen solvent may not provide a large enough solubility difference between the two diastereomers.

    • Solution: A thorough solvent screen is the most effective way to identify a solvent that maximizes the solubility difference, which is the key to an efficient resolution.[5]

Q4: The overall yield of my resolved amine is very low after liberation from the salt. Where am I losing my material?

A4: Low yield can occur at two main stages: during the crystallization of the diastereomeric salt or during the liberation and extraction of the free amine.

  • Loss During Crystallization:

    • Cause: The less-soluble diastereomeric salt may still have significant solubility in the mother liquor, especially if too much solvent was used.

    • Solution: Minimize the amount of solvent used for crystallization and washing. Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product. You can also attempt to recover more material from the mother liquor through further concentration and cooling, though this may be of lower purity.

  • Loss During Liberation and Extraction:

    • Cause 1 (Incomplete Liberation): The pH may not be sufficiently basic to fully deprotonate the amine salt.

    • Solution: After dissolving the salt in water, add a strong base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12) to ensure complete liberation of the free amine.[4][10]

    • Cause 2 (Inefficient Extraction): The free amine may have some solubility in the aqueous layer, or an insufficient volume/number of extractions was performed.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or dichloromethane.[10] Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.

Frequently Asked Questions (FAQs)

What is the general workflow for a diastereomeric salt resolution?

The process follows a logical sequence designed to exploit the differing solubilities of the diastereomeric salts.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation & Recovery racemic_amine Racemic Amine (e.g., 1-(2-Fluoro-5-methylphenyl)ethan-1-amine) dissolution Dissolve in Suitable Solvent (e.g., Methanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution diastereomers Mixture of Diastereomeric Salts in Solution dissolution->diastereomers Acid-Base Reaction crystallization Controlled Cooling & Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid_salt Solid: Enriched Less-Soluble Diastereomeric Salt filtration->solid_salt mother_liquor Liquid: Mother Liquor with More-Soluble Diastereomer filtration->mother_liquor liberation Treat with Base (e.g., NaOH) & Extract with Organic Solvent solid_salt->liberation pure_enantiomer Purified Single Enantiomer liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

How do I choose the right chiral resolving agent?

The selection of the resolving agent is crucial and often empirical. For resolving a basic amine like 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, you need a chiral acid.[3][7]

Resolving AgentStructure TypeKey AdvantagesConsiderations
L-(+)-Tartaric Acid Dicarboxylic AcidInexpensive, readily available, widely documented.[1]Can sometimes form solvates or hydrates.
(S)-(-)-Mandelic Acid α-Hydroxy AcidOften provides high enantiomeric excess in a single crystallization due to rigid structure.[1]More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, effective for weakly basic amines.[1][2]Can be more challenging to remove during the liberation step.
(+)-Dibenzoyl-D-tartaric Acid Tartaric Acid DerivativeBulky aromatic groups can enhance chiral recognition through π-π interactions.Higher cost.

Recommendation: Start with L-(+)-Tartaric acid due to its low cost and proven track record. If results are poor, screen (S)-Mandelic acid next. The presence of the aromatic ring in your target amine may lead to favorable π-π stacking interactions with aromatic resolving agents like mandelic or dibenzoyltartaric acid.

What analytical techniques are best for determining enantiomeric excess (e.e.)?

Accurate determination of enantiomeric excess is essential to validate your resolution.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e.[11][12] It uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for direct quantification of their relative peak areas.[12][13]

  • Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, SFC often offers faster analysis times and reduced organic solvent consumption.[14]

  • NMR Spectroscopy with Chiral Shift Reagents: While not as common for routine analysis, NMR can be used. A chiral lanthanide shift reagent is added to the sample, which complexes with the enantiomers and induces different chemical shifts for corresponding protons.

  • Polarimetry: This classical technique measures the optical rotation of the sample. While useful for confirming the presence of a single enantiomer, it is not ideal for accurately determining e.e. unless the specific rotation of the pure enantiomer is known and the sample is free of other optically active impurities.

Key Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

Objective: To empirically determine the most effective resolving agent and solvent combination for the crystallization.

  • Preparation: In separate small vials, dissolve a molar equivalent of racemic 1-(2-Fluoro-5-methylphenyl)ethan-1-amine and a candidate chiral resolving agent (e.g., L-Tartaric Acid) in a small volume of a test solvent (e.g., 1 mL of methanol) with gentle warming.

  • Crystallization: Allow the vials to cool slowly to room temperature, then cool further in an ice bath.

  • Observation: Visually inspect for crystal formation. Note the quantity and quality of the crystals. A good result is a moderate amount of well-formed crystals (approx. 40-50% yield).

  • Analysis: Isolate the crystals by filtration. Liberate the amine from a small sample of the crystals and from the mother liquor. Analyze the e.e. of both samples by chiral HPLC.

  • Selection: The best system is the one that provides the highest e.e. in the crystalline solid.

Protocol 2: Preparative Scale Resolution

Objective: To resolve a larger quantity of the racemic amine based on the optimal conditions found in Protocol 1.

  • Dissolution: In an appropriately sized flask, dissolve the racemic amine (1.0 eq) and the selected chiral resolving agent (0.5 - 1.0 eq) in the minimum amount of the chosen hot solvent.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature overnight. For improved yield, you may then cool it further in a refrigerator or ice bath for several hours.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove residual mother liquor.

  • Recrystallization (if necessary): If the e.e. is not satisfactory (>98%), perform a recrystallization by dissolving the crystals in a minimum of hot solvent and repeating the slow cooling process.

  • Liberation of Free Amine: Suspend the final, purified diastereomeric salt in water. While stirring, add 50% NaOH solution dropwise until the pH is >12 and all solids have dissolved.[10]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with diethyl ether.

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess

Objective: To accurately quantify the enantiomeric composition of the resolved amine.

  • Sample Preparation: Prepare a stock solution of your resolved amine in the mobile phase at a concentration of approximately 1 mg/mL. Also prepare a sample of the starting racemic amine for reference.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel).[13]

    • Mobile Phase: A typical mobile phase for primary amines is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A common starting point is 90:10 hexane:isopropanol + 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [12]

G cluster_0 Decision Point: Is Crystal Formation Observed? cluster_1 Troubleshooting Path 1: No Crystals cluster_2 Main Process Path cluster_3 Troubleshooting Path 2: Low Purity cluster_4 Final Steps start Mix Racemic Amine & Resolving Agent in Solvent crystal_check Crystals Form? start->crystal_check no_crystals No crystal_check->no_crystals yes_crystals Yes crystal_check->yes_crystals increase_conc Increase Concentration (Evaporate Solvent) no_crystals->increase_conc seed_scratch Seed or Scratch increase_conc->seed_scratch change_solvent Change Solvent System seed_scratch->change_solvent isolate Isolate Crystals (Filtration) yes_crystals->isolate analyze_ee Analyze d.e. / e.e. (Chiral HPLC) isolate->analyze_ee ee_check e.e. > 98%? analyze_ee->ee_check no_ee No ee_check->no_ee yes_ee Yes ee_check->yes_ee recrystallize Recrystallize from Same/New Solvent no_ee->recrystallize slow_cooling Ensure Slow Cooling recrystallize->slow_cooling slow_cooling->analyze_ee liberate Liberate Free Amine (Base Treatment) yes_ee->liberate final_product Pure Enantiomer liberate->final_product

Caption: Troubleshooting decision workflow for chiral resolution.

References

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. PMC. Available at: [Link]

  • Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. PubMed. Available at: [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Flow Crystallization | Solubility Control. Vapourtec Ltd. Available at: [Link]

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Available at: [Link]

  • Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. ResearchGate. Available at: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-fluoro-5-methylphenyl)ethan-1-amine. This portal is designed for research scientists and process chemists scaling up the reductive amination of 2-fluoro-5-methylacetophenone. Below, you will find mechanistic troubleshooting guides, quantitative reaction data, and a self-validating standard operating procedure (SOP) designed to eliminate common synthetic bottlenecks.

Mechanistic Pathway & Side Reaction Visualization

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below maps the desired reductive amination pathway against the three most common parasitic side reactions: ketone reduction, overalkylation, and hydrodefluorination.

SynthesisPathway Ketone 1-(2-Fluoro-5-methylphenyl) ethan-1-one Imine Imine Intermediate Ketone->Imine + NH3 / - H2O Alcohol 1-(2-Fluoro-5-methylphenyl) ethan-1-ol Ketone->Alcohol Direct Reduction Target 1-(2-Fluoro-5-methylphenyl) ethan-1-amine Imine->Target Reduction SecAmine Secondary Amine (Bis-alkylated) Target->SecAmine + Ketone & Reduction Defluoro 1-(3-Methylphenyl) ethan-1-amine Target->Defluoro Hydrodefluorination

Chemical pathway of 1-(2-fluoro-5-methylphenyl)ethan-1-amine synthesis and major side reactions.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant peak at m/z 292 [M+H]+. Why is my reaction over-alkylating, and how do I suppress secondary amine formation?

Answer: The peak at m/z 292 corresponds to the bis-alkylated secondary amine, bis(1-(2-fluoro-5-methylphenyl)ethyl)amine.

  • Causality: In direct reductive amination, the newly formed primary amine (your target) competes with the ammonia source to react with any unconsumed starting ketone[1]. Because the primary amine is significantly more nucleophilic than ammonia, it readily forms a secondary imine, which is subsequently reduced to the secondary amine.

  • Solution: Overalkylation is driven by a low localized concentration of ammonia relative to the primary amine. To suppress this, you must flood the equilibrium. Use a massive excess of your ammonia source (e.g., 10–15 equivalents of ammonium acetate). Alternatively, switch to an indirect reductive amination strategy where the primary imine is fully pre-formed before any reductant is introduced into the system[2].

Q2: I am recovering unreacted starting material alongside a byproduct at m/z 155 [M+H]+. How do I prevent the reduction of my ketone?

Answer: The m/z 155 peak represents the alcohol byproduct, 1-(2-fluoro-5-methylphenyl)ethan-1-ol. This occurs when the reducing agent directly attacks the carbonyl carbon of the ketone rather than the imine intermediate.

  • Causality: The condensation of 2-fluoro-5-methylacetophenone with ammonia generates water. If water is not actively removed, the equilibrium shifts back toward the ketone[2]. If a strong, non-selective reductant (like NaBH₄ or H₂/Pd) is present, it will rapidly reduce the exposed ketone.

  • Solution: Use a chemoselective reductant like sodium cyanoborohydride (NaBH₃CN), which requires protonation to be active and selectively reduces iminiums over ketones at pH 5-6[2]. For absolute suppression, use a chemical water scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄) to drive imine formation to 100% completion before adding the reductant.

Q3: When scaling up using catalytic hydrogenation (Pd/C and H₂), I am losing the fluorine atom, yielding 1-(3-methylphenyl)ethan-1-amine (m/z 136). Why does this happen?

Answer: You are observing hydrodefluorination, a notorious side reaction when using palladium catalysts on fluorinated aromatics[3].

  • Causality: Palladium has a high affinity for halogens. Under hydrogen pressure, the Pd(0) species undergoes oxidative addition into the C-F bond. The ortho-fluorine in your substrate is highly activated toward this cleavage due to its proximity to the benzylic center and the electron-donating methyl group. Following oxidative addition, hydrogenolysis irreversibly cleaves the fluorine, producing HF.

  • Solution: You must abandon palladium. Switch to a less halophilic heterogeneous catalyst such as Raney Nickel, or utilize homogeneous hydride transfer reagents (e.g., NaBH₄ or NaBH₃CN) which are completely inert to aryl C-F bonds.

TroubleshootingWorkflow Start LC-MS Analysis of Crude Reaction Mixture Q1 High m/z 155 [M+H]+ (Alcohol Byproduct)? Start->Q1 Q2 High m/z 292 [M+H]+ (Secondary Amine)? Start->Q2 Q3 High m/z 136 [M+H]+ (Defluorination)? Start->Q3 Sol1 Use Indirect Amination (Add Ti(OiPr)4) Q1->Sol1 Yes Sol2 Increase NH3 Equivalents & Slow Reductant Addition Q2->Sol2 Yes Sol3 Switch Catalyst: Pd/C -> Raney Ni Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving common reductive amination side reactions.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the empirical product distribution based on the chosen reductive amination strategy. Use this data to select the appropriate synthetic route based on your purity requirements and available purification equipment.

Reductive Amination StrategyTarget Primary Amine (%)Alcohol Byproduct (%)Secondary Amine (%)Defluorinated Product (%)
Direct: Pd/C, H₂ (50 psi), NH₃/MeOH45 - 55< 520 - 3015 - 25
Direct: Raney Ni, H₂ (50 psi), NH₃/MeOH70 - 80< 515 - 200 (Not detected)
Direct: NaBH₃CN, NH₄OAc, MeOH75 - 8510 - 15< 50 (Not detected)
Indirect: Ti(OiPr)₄, NH₃, NaBH₄> 92 < 2 < 2 0 (Not detected)

(Note: Yields are representative averages based on standard molar concentrations at 25 °C. Analyzed via quantitative GC-FID).

Standard Operating Protocol (SOP): Optimized Indirect Reductive Amination

To achieve the >92% yield outlined in the data table, we recommend the Titanium(IV) isopropoxide mediated indirect reductive amination. This protocol is designed as a self-validating system : it contains visual and analytical checkpoints to ensure the chemistry is proceeding correctly before you commit to the next step.

Objective: Synthesis of 1-(2-fluoro-5-methylphenyl)ethan-1-amine with <2% side-product formation.

Step 1: Imine Condensation & Water Scavenging
  • In a flame-dried round-bottom flask under N₂, dissolve 1-(2-fluoro-5-methylphenyl)ethan-1-one (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Add ammonia solution (2.0 M in ethanol, 5.0 eq).

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq).

    • Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a chemical sponge for water, preventing ketone reduction.

    • Validation Checkpoint: Over 4–6 hours at room temperature, the clear solution will transition to a thick, cloudy white suspension. This is the precipitation of TiO₂. If the solution remains clear, your Ti(OiPr)₄ has degraded (likely due to atmospheric moisture), and the reaction will fail. Do not proceed until heavy precipitation is confirmed.

Step 2: Chemoselective Reduction
  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add Sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15 minutes.

    • Causality: Because the ketone is fully converted to the imine (locked by TiO₂ precipitation), the highly active NaBH₄ will exclusively reduce the imine, eliminating the need for the toxic and slower NaBH₃CN.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 7:3). The starting ketone (UV active, higher Rf) must be completely absent.

Step 3: Workup and Isolation
  • Quench the reaction by slowly adding aqueous NH₄OH (2 M, equal volume to ethanol) to fully hydrolyze any remaining titanium complexes.

  • Filter the resulting thick white slurry through a pad of Celite to remove TiO₂ salts. Wash the filter cake generously with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude primary amine.

References

  • Title: New Catalysts for Reductive Amination Source: kanto.co.jp URL: [Link][1]

  • Title: Reductive amination - Wikipedia Source: wikipedia.org URL: [Link][2]

  • Title: Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Source: acs.org (Organometallics) URL: [Link][3]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine . The presence of an ortho-fluoro atom and a meta-methyl group on the phenyl ring introduces unique stereoelectronic challenges. The fluorine atom exerts a strong electron-withdrawing inductive effect while simultaneously creating localized steric hindrance, complicating nucleophilic additions and enzymatic recognition of the precursor ketone.

Below, we troubleshoot the two most robust, industry-standard methodologies for synthesizing this chiral amine: Chemical Synthesis via Ellman’s Auxiliary and Biocatalytic Transamination .

Section 1: Chemical Synthesis via Ellman's Auxiliary

The use of tert-butanesulfinamide (Ellman's auxiliary) is a highly reliable method for asymmetric amine synthesis. However, the ortho-fluoro substitution on 1-(2-fluoro-5-methylphenyl)ethan-1-one often leads to stalled condensations and variable diastereoselectivity during reduction.

Q1: My condensation reaction with (R)-tert-butanesulfinamide is stalling at ~50% conversion. How can I drive this to completion?

A: The stalling is primarily caused by the degradation of your Lewis acid/water scavenger and the steric bulk of the ortho-fluoro group. Titanium(IV) ethoxide (Ti(OEt)₄) is standard for this transformation, but it is highly moisture-sensitive. Upon exposure to atmospheric moisture, it rapidly polymerizes into unreactive TiO₂ networks, killing its Lewis acidity.

  • The Fix: Ensure your Ti(OEt)₄ is strictly anhydrous (preferably freshly distilled or from a newly opened ampoule). To overcome the steric hindrance of the ortho-fluoro group, use a 2.0–2.5 molar excess of Ti(OEt)₄ and elevate the reaction temperature to 70 °C in anhydrous THF. This forces the equilibrium forward by continuously scavenging the generated water [1].

Q2: How do I maximize the diastereomeric ratio (dr) during the reduction of the sulfinyl imine?

A: The choice of reducing agent fundamentally alters the transition state of the hydride transfer. Using a small, non-coordinating hydride like NaBH₄ in methanol typically proceeds via an open transition state, leading to poor facial discrimination (often ~75:25 dr).

  • The Fix: Switch to a bulky, coordinating hydride source like L-Selectride in THF at -78 °C. The lithium ion coordinates to the sulfinyl oxygen, enforcing a rigid, cyclic Zimmerman-Traxler-type transition state. The bulky sec-butyl groups of L-Selectride are then forced to approach from the less sterically hindered face of the imine, routinely pushing the dr above 95:5 [1].

Quantitative Data: Reducing Agent Optimization

Table 1: Effect of Reducing Agents on Diastereomeric Ratio (dr) for ortho-Fluoro Sulfinyl Imines

Reducing AgentSolventTemp (°C)Conversion (%)dr (S,S : R,S)Mechanistic Rationale
NaBH₄MeOH-40>9575:25Open transition state; low facial bias.
NaBH₄ / Ti(OiPr)₄THF-208582:18Weak coordination; moderate steric control.
DIBAL-HToluene-786090:10Strong coordination; sluggish kinetics.
L-Selectride THF -78 >95 98:2 Rigid cyclic transition state; high steric bulk.
Experimental Protocol 1: Synthesis via Ellman's Sulfinamide

This protocol is a self-validating system: the rapid formation of a white precipitate during the brine quench confirms the successful consumption and hydrolysis of the active titanium species.

  • Imine Formation: Charge a flame-dried flask with 1-(2-fluoro-5-methylphenyl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the reaction to 70 °C for 18 hours under nitrogen.

  • Workup: Cool to room temperature and quench rapidly with an equal volume of saturated aqueous NaCl (brine). Causality note: Brine provides water to hydrolyze the titanium into insoluble TiO₂, while the high ionic strength breaks the resulting emulsion. Filter the suspension through a Celite pad and concentrate the filtrate.

  • Reduction: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C. Add L-Selectride (1.5 eq, 1.0 M in THF) dropwise. Stir for 4 hours.

  • Cleavage: Quench with saturated NH₄Cl and extract with EtOAc. Treat the isolated sulfinamide with 4M HCl in MeOH for 2 hours at room temperature to cleave the auxiliary.

  • Isolation: Concentrate, basify the aqueous layer with 1M NaOH to pH 12, and extract with CH₂Cl₂ to yield the free primary amine.

EllmanWorkflow K 1-(2-Fluoro-5-methylphenyl) ethan-1-one I Chiral Sulfinyl Imine Intermediate K->I (R)-t-BuSONH2 Ti(OEt)4, THF S Chiral Sulfinamide (High dr) I->S L-Selectride THF, -78°C A 1-(2-Fluoro-5-methylphenyl) ethan-1-amine S->A HCl / MeOH Cleavage

Caption: Workflow for asymmetric synthesis of the chiral amine using Ellman's sulfinamide auxiliary.

Section 2: Biocatalytic Transamination

Enzymatic synthesis using


-transaminases offers an environmentally benign route with exquisite enantioselectivity. However, the equilibrium thermodynamics and substrate solubility often require strict optimization.
Q3: The transaminase reaction shows low conversion (<20%). How do I overcome the thermodynamic equilibrium?

A: Transaminase-catalyzed amination using isopropylamine (IPA) as the donor is thermodynamically limited by the accumulation of the by-product, acetone. According to Le Chatelier's principle, you must manipulate the reaction components to shift the equilibrium.

  • The Fix: First, use a massive excess of the amine donor (e.g., 10 equivalents of IPA). Second, actively remove the acetone by running the reaction in an open vessel with a gentle nitrogen sweep gas, or by applying a mild vacuum. Ensure that Pyridoxal 5'-phosphate (PLP) is supplemented at 1.0 mM, as the cofactor can dissociate from the enzyme over long incubation periods [2].

Q4: My starting ketone is highly hydrophobic and precipitates in the aqueous buffer. Which cosolvent should I use?

A: While organic cosolvents improve substrate solubility, they can denature the transaminase or act as competitive inhibitors. Alcohols like isopropanol often strip the essential hydration shell from the enzyme.

  • The Fix: Use Dimethyl Sulfoxide (DMSO) at 10–15% (v/v). DMSO is uniquely tolerated by most engineered transaminases because it integrates into the water network without disrupting the enzyme's tertiary structure.

Quantitative Data: Transaminase Optimization

Table 2: Optimization of Biocatalytic Transamination Conditions

Cosolvent (10% v/v)Amine Donor (Eq)PLP Conc. (mM)Conversion (%)ee (%)
None (Precipitation)1.00.115>99
Isopropanol5.00.522>99
DMSO5.00.568>99
DMSO + N₂ Sweep 10.0 1.0 94 >99
Experimental Protocol 2: Transaminase-Catalyzed Synthesis

This protocol utilizes a continuous sweep-gas system to self-validate the thermodynamic shift; as acetone is removed, conversion scales linearly.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1.0 mM.

  • Substrate Addition: Dissolve 1-(2-fluoro-5-methylphenyl)ethan-1-one to a 500 mM stock in pure DMSO. Add this to the buffer to achieve a final ketone concentration of 50 mM (resulting in 10% v/v DMSO).

  • Amine Donor: Add isopropylamine (500 mM, 10 eq). Critical Step: The addition of IPA will spike the pH. Carefully adjust the pH back to 7.5 using 1M HCl before adding the enzyme to prevent denaturation.

  • Enzyme Addition: Add the engineered

    
    -transaminase powder (e.g., ATA-117 or equivalent) at a loading of 5–10 mg/mL.
    
  • Incubation: Incubate at 30 °C with orbital shaking (250 rpm) for 24–48 hours. Utilize a perforated cap or a gentle nitrogen sweep over the headspace to continuously evaporate acetone.

  • Extraction: Quench the reaction by basifying the aqueous phase to pH 11 with 5M NaOH (this deprotonates the product amine). Extract thoroughly with methyl tert-butyl ether (MTBE) and concentrate to yield the enantiopure amine.

TransaminaseCycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 Acetone Acetone (By-product) PLP->Acetone PMP->PLP Half-Reaction 2 Amine Chiral Amine Product PMP->Amine Donor Isopropylamine (Amine Donor) Donor->PLP Ketone 1-(2-Fluoro-5-methylphenyl) ethan-1-one Ketone->PMP

Caption: Ping-pong bi-bi catalytic cycle of transaminase using PLP cofactor for chiral amine synthesis.

Section 3: Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Q5: My Iridium-catalyzed ARA is yielding low enantiomeric excess (ee). What parameters are critical?

A: In transition metal-catalyzed ARA, the chiral phosphine ligand must create a deep, restrictive chiral pocket. The ortho-fluoro group on your substrate can disrupt standard


 stacking interactions with the ligand's aryl rings due to electronic repulsion.
  • The Fix: Screen ligands with significantly bulkier, electron-rich substituents (such as DTBM-Segphos). The bulky di-tert-butyl-4-methoxyphenyl groups enforce a tighter binding pocket, restricting the rotational freedom of the ortho-fluoro substrate and restoring high enantio-discrimination during the hydride insertion step [3].

References
  • Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275.[Link]

  • Yamakawa, K., et al. (2023). Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications, 59, 13131-13134.[Link]

stability and storage conditions for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Welcome to the technical support guide for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine?

For optimal stability, 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, particularly as the hydrochloride salt, should be stored at 2-8°C.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[2][3] For the free amine form, which is more susceptible to degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation and reaction with atmospheric carbon dioxide.

The compound should also be protected from light by using an amber or opaque container.[4][5] Aromatic amines can be sensitive to photolytic degradation, and minimizing light exposure is a critical preventative measure.[5]

Q2: My sample of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine has developed a yellow or brownish tint. What does this signify?

The development of a color change, typically to yellow or brown, is a common indicator of degradation in primary benzylic amines. This is often due to oxidation. The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds, as well as polymeric materials.[5]

If you observe a color change, it is advisable to verify the purity of the material before use, as the presence of these impurities could adversely affect your experimental outcomes.

Q3: What are the potential degradation pathways for this compound?

Given its structure as a primary benzylic amine, 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is susceptible to several degradation pathways:

  • Oxidation: The primary amino group can be oxidized by atmospheric oxygen. This process can be accelerated by light and the presence of certain metal ions.[6][7][8]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates or ureas, which can appear as an insoluble white solid.

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like amines, can be sensitive to light, leading to complex degradation pathways.[5]

Q4: How should I handle this compound in the laboratory to ensure its stability?

Proper handling is critical to maintaining the integrity of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. It is recommended to handle the compound in a well-ventilated area, such as a fume hood.[9][10] For the free amine, which is more sensitive, handling under an inert atmosphere (e.g., in a glove box) is ideal to minimize exposure to air and moisture.[4][11]

Always use clean, dry spatulas and glassware. Avoid leaving the container open to the atmosphere for extended periods. After use, ensure the container is tightly sealed.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for their resolution.

Problem: Inconsistent or unexpected experimental results.

If you are experiencing issues such as low yields, unexpected side products, or a lack of reactivity, the purity and stability of your 1-(2-Fluoro-5-methylphenyl)ethan-1-amine starting material should be investigated.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Check for Visual Signs of Degradation (Color Change, Clumping) A->B C Purity Assessment: - TLC Analysis - 1H NMR Spectroscopy - LC-MS Analysis B->C If signs are present or suspected D Degradation Confirmed C->D Impurities Detected E No Obvious Degradation C->E Purity appears high F Purify the Amine (e.g., Distillation, Column Chromatography) D->F H Repurchase from a reputable supplier D->H G Consider Other Experimental Variables (Reagents, Solvents, Reaction Conditions) E->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: The compound has become a solid or has a white precipitate.

This may indicate the formation of a carbamate salt due to the reaction of the primary amine with atmospheric carbon dioxide. While this may not always interfere with reactions where the amine is protonated (e.g., in acidic conditions), it can be problematic in other cases. Storing the free amine under an inert atmosphere can prevent this.

Experimental Protocols

Protocol 1: Visual Inspection

A simple yet effective first step is a careful visual inspection of the compound.

  • Reference: Compare the appearance of your sample to the description on the product's certificate of analysis or to a freshly opened sample.

  • Color: Note any discoloration. A pure sample should be colorless to a very pale yellow.

  • Physical State: Observe the physical state. The hydrochloride salt is a solid, while the free amine may be a liquid or low-melting solid. Note any clumping or the presence of a new solid phase.

Protocol 2: Purity Check by Thin-Layer Chromatography (TLC)

TLC is a quick method to assess the purity of your sample.

  • Sample Preparation: Prepare a dilute solution of your amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Stationary Phase: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier like triethylamine (e.g., 90:9:1 Hexanes:Ethyl Acetate:Triethylamine) is a good starting point. The triethylamine helps to prevent streaking of the amine on the acidic silica gel.

  • Spotting and Development: Spot your sample on the TLC plate and develop it in the chosen mobile phase.

  • Visualization: Visualize the plate under UV light (if the compound is UV active) and/or by staining with a suitable agent (e.g., ninhydrin for primary amines, which will show a characteristic color, or potassium permanganate).

  • Analysis: A pure sample should show a single major spot. The presence of additional spots indicates impurities.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[1]Slows down potential degradation reactions.
Atmosphere Inert gas (Argon/Nitrogen) for free aminePrevents oxidation and reaction with CO2.[4][12]
Light Exposure Store in amber or opaque containersMinimizes photolytic degradation.[4][5]
Container Tightly sealed[2][3]Prevents ingress of moisture and air.
Sign of InstabilityPotential Cause
Color change (yellow/brown) Oxidation of the amine group.[5]
Formation of a white solid Reaction with atmospheric CO2.
Inconsistent analytical data Presence of degradation products.

References

  • SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Catalytic aerobic photooxidation of primary benzylic amines using hindered acridinium salts. (2025, August 6). PubMed.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. (2015, July 30). Princeton University.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Safety D
  • Aerobic oxidation of primary benzylic amines to amides and nitriles catalyzed by ruthenium carbonyl clusters carrying N,O-bidentate ligands. (n.d.). Dalton Transactions (RSC Publishing).
  • Direct Deamination of Primary Amines via Isodiazene Intermedi
  • 1-(2-FLUORO-5-METHYLPHENYL)ETHYL](METHYL)AMINE. (2025, November 11). ChemicalBook.
  • Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)
  • An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone. (n.d.). Benchchem.
  • 2-Phenylethylamine HCl - AK Scientific, Inc. (n.d.).
  • Fluorine in psychedelic phenethylamines. (2025, August 6).
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. (2022, May 11). PubMed.
  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. (2016, June 6). PubMed.

Sources

Technical Support Center: Troubleshooting Asymmetric Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Generating chiral amines with high enantiopurity is a cornerstone of modern drug development. This guide moves beyond basic textbook definitions to address the causality of failure in three dominant asymmetric amination platforms:

  • Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA)

  • Iridium-Catalyzed Asymmetric Hydroamination

  • Biocatalytic Transamination

Our goal is to transform your experimental failures into diagnostic data points.

Diagnostic Logic Tree

Before altering physical parameters, locate your issue within the reaction logic.

TroubleshootingLogic start START: Define Failure Mode issue_conv Low Conversion (<20%) start->issue_conv issue_ee Low Enantioselectivity (ee) start->issue_ee issue_regio Poor Regioselectivity (Branched vs. Linear) start->issue_regio check_cat Check Catalyst Activation (Color change? Pd-black?) issue_conv->check_cat Yes sol_temp Decrease Temp / Screen Solvents (Toluene vs THF) issue_ee->sol_temp Fast bg reaction ligand Change Ligand Class (Trost vs. Phosphoramidite) issue_ee->ligand Loose chiral pocket issue_regio->ligand Steric control additives Add Brønsted/Lewis Acid (Promote leaving group) issue_regio->additives Electronic bias check_sub Check Substrate/Nucleophile Ratio (Amine poisoning?) check_cat->check_sub Catalyst dead check_cat->additives Catalyst active but slow

Figure 1: Decision matrix for diagnosing asymmetric amination failures. Use this to prioritize optimization steps.

Technical Deep Dive & Troubleshooting
A. Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA)

Mechanism: This reaction relies on the ionization of an allylic leaving group (LG) to form a cationic


-allyl palladium complex, followed by nucleophilic attack by the amine.
Critical Insight:  The "memory effect" and the rate of nucleophilic attack versus 

-

-

isomerization determine the enantiomeric excess (ee).

Q: My reaction goes to completion, but the product is racemic or has low ee. Why?

  • Cause 1: Background Reaction. If the amine is nucleophilic enough to displace the leaving group without the catalyst (SN2'), you will generate racemic product.

    • Fix: Run a "blank" reaction (no Pd). If product forms, switch to a less reactive leaving group (e.g., Acetate

      
       Carbonate 
      
      
      
      Phosphate) or lower the temperature.
  • Cause 2: Pd-Catalyst Isomerization. If the nucleophilic attack is slower than the Pd-allyl isomerization (interconversion between diastereomeric

    
    -allyl complexes), the stereochemical information may be lost.
    
    • Fix: Add halide additives (e.g., tetra-n-butylammonium chloride) to speed up

      
      -
      
      
      
      -
      
      
      equilibration, ensuring the reaction proceeds via the Curtin-Hammett principle [1].
  • Cause 3: Ligand Mismatch.

    • Fix: Switch ligand classes. Trost ligands (C2-symmetric) are excellent for cyclic substrates. Phosphoramidites (Monodentate) often excel with acyclic, hindered substrates [2].

Q: I am getting the linear (achiral) product instead of the branched (chiral) product.

  • Cause: Sterics vs. Electronics. The linear product is thermodynamically favored.

  • Fix: Use "hard" nucleophiles or specific ligands that direct attack to the more substituted carbon.

    • Protocol Adjustment: Employ Ir-catalysis instead of Pd if the substrate allows. Iridium complexes (e.g., with Feringa or stereogenic-at-Ir ligands) have a strong intrinsic bias for the branched product via a distinct inner-sphere mechanism [3].

Data Summary: Ligand Effects on Regioselectivity (Representative Data)

Ligand ClassMetalSubstrate TypeMajor IsomerTypical ee
PPh3 (Achiral) PdLinear Allyl AcetateLinear (Achiral)N/A
Trost (DACH) PdCyclic Allyl AcetateBranched85-99%
Phosphoramidite IrLinear Allyl CarbonateBranched90-99%
PHOX IrLinear Allyl CarbonateBranched>95%
B. Iridium-Catalyzed Asymmetric Hydroamination

Mechanism: Direct addition of an N-H bond across an alkene. Atom economical and powerful for generating chiral amines from unactivated olefins.

Q: The reaction stalls after 10-15% conversion.

  • Cause: Catalyst Deactivation by Product Inhibition. The resulting amine product often binds more strongly to the Ir center than the olefin substrate, poisoning the catalyst.

  • Fix:

    • Protecting Groups: Use less basic amine nucleophiles (e.g., benzophenone imine, sulfonamides) to reduce product binding strength.

    • Additives: Add a mild acid promoter (e.g., phosphoric acid) or increase the olefin equivalents to outcompete the amine for the metal center [4].

Q: I see significant isomerization of my starting alkene.

  • Cause:

    
    -Hydride Elimination.[1] The alkyl-iridium intermediate undergoes elimination instead of reductive elimination to form the C-N bond.
    
  • Fix: Increase the partial pressure of H2 (if using hydrogen-borrowing conditions) or modify the ligand bite angle to favor reductive elimination.

C. Biocatalytic Transamination (Transaminases - ATAs)

Mechanism: Enzymatic transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone using PLP (Pyridoxal-5'-phosphate) as a cofactor.[2]

Q: Equilibrium is stuck at 50% conversion.

  • Cause: Thermodynamics. Transamination is reversible, and the equilibrium constant (

    
    ) is often near 1.
    
  • Fix:

    • Shift Equilibrium: Use a large excess of the amine donor (e.g., Isopropylamine).

    • Remove Coproduct: If using isopropylamine, the coproduct is acetone. Remove it via N2 sweep or reduced pressure (if the enzyme is stable). Alternatively, use Lactate Dehydrogenase (LDH) coupled systems to irreversibly reduce the pyruvate coproduct (if using Alanine as donor) [5].

Q: The enzyme precipitates or loses activity rapidly.

  • Cause: Solvent/Substrate Toxicity. High concentrations of organic ketones or amine products can denature the enzyme.

  • Fix:

    • Add DMSO (10-20% v/v) as a cosolvent to improve solubility without denaturation.

    • Use a Two-Phase System (e.g., aqueous buffer + organic solvent like MTBE) to act as a reservoir for the toxic substrate/product.

Detailed Experimental Protocol
Protocol: Pd-Catalyzed Asymmetric Allylic Amination of 1,3-Diphenylallyl Acetate

A standard "benchmark" reaction for validating catalyst performance.

Reagents:

  • 1,3-Diphenylallyl acetate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • [Pd(allyl)Cl]2 (2.5 mol%)

  • Chiral Ligand (e.g., (R,R)-DACH-Phenyl Trost Ligand) (5.5 mol%)

  • Solvent: Dichloromethane (DCM) or THF (degassed)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, dissolve [Pd(allyl)Cl]2 and the Chiral Ligand in anhydrous DCM.

    • Stir at Room Temperature (RT) for 20–30 minutes.

    • Checkpoint: The solution should turn from pale yellow to a distinct bright yellow/orange, indicating the formation of the active chiral Pd-complex. If it remains pale or turns black, STOP . Your solvent may be wet or the ligand oxidized.

  • Substrate Addition:

    • Add the 1,3-diphenylallyl acetate solution (in DCM) to the catalyst mixture via syringe.

    • Stir for 10 minutes.

  • Nucleophile Addition:

    • Add Benzylamine dropwise.

    • Note: If the reaction is known to be fast, cool to 0°C before addition to enhance enantioselectivity.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc). The starting acetate (higher Rf) should disappear.

    • Self-Validation: If conversion stops at 50%, add 1.0 equiv of BSA (N,O-Bis(trimethylsilyl)acetamide) to scavenge the acetic acid byproduct which might be protonating the amine.

  • Workup:

    • Concentrate under reduced pressure.[3]

    • Purify via Flash Chromatography (Silica neutralized with 1% Et3N to prevent streakiness of the amine).

  • Analysis:

    • Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Mechanistic Visualization

Understanding the catalytic cycle is essential for pinpointing the "Failure Node."

PdCatalyticCycle cluster_failure Common Failure Modes Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Formation of Pd-Allyl) Pd0->OxAdd Substrate (LG) PiAllyl Cationic u03C0-Allyl Complex (Electrophilic) OxAdd->PiAllyl Loss of LG- NucAtt Nucleophilic Attack (Enantio-determining Step) PiAllyl->NucAtt Amine (Nu) Fail1 Reversible Ox-Add (Racemization) PiAllyl->Fail1 If Nu is weak Fail2 Slow Nuc Attack (Pd Black formation) PiAllyl->Fail2 If steric hindrance high Product Chiral Amine + Pd(0) NucAtt->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: The Pd-AAA catalytic cycle. The red node (Cationic


-Allyl) is the critical control point for enantioselectivity. Delays here lead to racemization or decomposition.
References
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 49(14), 2486–2528.

  • Hartwig, J. F., & Stanley, L. M. (2010). Iridium-Catalyzed Regio- and Enantioselective Allylic Amination. Accounts of Chemical Research, 43(12), 1461–1475.

  • Sevov, C. S., & Hartwig, J. F. (2014).[4] Iridium-Catalyzed Intermolecular Hydroamination of Unactivated Alkenes with Indoles.[4] Journal of the American Chemical Society, 136(8), 3200–3207.

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324–332.

Sources

effect of catalyst on the enantioselectivity of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine . As a chiral


-arylethylamine, this molecule is a highly valuable building block in pharmaceutical development. Achieving high enantiomeric excess (ee%) during its synthesis requires precise control over the catalytic environment, whether you are employing transition-metal chemocatalysis or enzyme-mediated biocatalysis.

This guide is designed for researchers and process chemists to troubleshoot enantioselectivity drops, optimize catalytic turnover, and understand the mechanistic causality behind experimental parameters.

Mechanistic Overview & Catalyst Logic

The synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine from its prochiral ketone precursor, 2-fluoro-5-methylacetophenone, generally proceeds via two primary asymmetric pathways: Asymmetric Reductive Amination (ARA) using transition metals (Ir, Ru, Rh)[1][2], or Biocatalytic Transamination using amine transaminases (ATAs) or reductive aminases (RedAms)[3][4].

The ortho-fluoro substituent plays a critical role in catalyst interaction. In metal catalysis, its electronegativity and lone pairs can weakly coordinate to the metal center, potentially distorting the chiral pocket. In biocatalysis, it can induce promiscuous hydrodefluorination or alter the binding pose within the enzyme's active site[3][5].

SynthesisPathway Ketone 2-Fluoro-5-methylacetophenone (Prochiral Substrate) ChemCat Chemocatalytic ARA (Ir/Ru/Rh + Chiral Ligand) Ketone->ChemCat Metal Catalyst + H2 BioCat Biocatalytic Transamination (ω-TA or RedAm + PLP) Ketone->BioCat Amine Donor (e.g., IPA) Imine Imine/Iminium Intermediate (Rate-Limiting Step) ChemCat->Imine Lewis Acid (Ti(OiPr)4) PLP_Adduct Enzyme-PLP-Substrate Complex (Stereo-determining) BioCat->PLP_Adduct Active Site Binding Product_S (S)-1-(2-Fluoro-5-methylphenyl)ethanamine (High ee%) Imine->Product_S Face-Selective Hydride Transfer PLP_Adduct->Product_S Enantiocomplementary Mutant Product_R (R)-1-(2-Fluoro-5-methylphenyl)ethanamine (High ee%) PLP_Adduct->Product_R Stereoselective Transamination

Fig 1. Mechanistic pathways for asymmetric 1-(2-Fluoro-5-methylphenyl)ethan-1-amine synthesis.

Troubleshooting Guide: Chemocatalytic ARA (Ir/Ru/Rh)

Q: I am using an Ir-phosphoramidite (e.g., Ir-f-Binaphane) catalyst system, but my ee% is plateauing at 60%, and I am seeing significant amounts of racemic amine. How do I fix this? A: The formation of the imine intermediate is the rate-limiting step in direct asymmetric reductive amination[6]. If imine formation is too slow, the unreacted ketone undergoes direct background reduction to the achiral alcohol, or uncatalyzed reductive amination occurs, yielding a racemic mixture.

  • Solution: Introduce a Lewis acid co-catalyst, specifically Titanium(IV) isopropoxide (

    
    ). 
    
    
    
    accelerates the condensation of the ketone and amine, ensuring that the chiral Ir-complex only reduces the pre-formed imine[2][6]. Additionally, adding catalytic amounts of iodine (
    
    
    ) has been shown to activate the Ir-dimer into the active monomeric hydride species, drastically improving both conversion and ee%[2].

Q: When scaling up the Ru-BINAP catalyzed Leuckart-Wallach reductive amination using ammonium formate, my enantioselectivity drops from 92% to 75%. Why? A: Ru-BINAP systems typically require elevated temperatures (70–85 °C) to facilitate hydrogen transfer from ammonium formate[1]. At larger scales, prolonged heating times increase the thermal rotation of the ortho-fluoro group, leading to a loss of facial selectivity during the hydride transfer.

  • Solution: Switch to a more sterically demanding ligand such as Ru-tol-BINAP, which provides a deeper chiral pocket to lock the ortho-substituted aryl ring in place[1]. Alternatively, transition to hydrogen gas (

    
    ) at lower temperatures (e.g., 50 °C) rather than relying on thermal transfer hydrogenation.
    

Troubleshooting Guide: Biocatalytic Transamination ( -TAs / RedAms)

Q: My


-Transaminase (ATA) reaction is stalling at 50% conversion despite using an enantiopure enzyme. What is causing this thermodynamic wall? 
A:  Transamination is a reversible equilibrium reaction. When using isopropylamine (IPA) as the amine donor, the byproduct is acetone. As acetone accumulates, the reverse reaction competes with the forward reaction, stalling conversion[7].
  • Solution: You must shift the equilibrium. Implement one of the following:

    • Kinetic shift: Use a massive molar excess of IPA (e.g., 5–10 equivalents).

    • Physical removal: Apply a mild vacuum or nitrogen sweep to continuously evaporate the volatile acetone byproduct.

    • Enzymatic cascade: Introduce an orthogonal enzyme system (e.g., alcohol dehydrogenase) to continuously reduce the acetone byproduct into unreactive isopropanol.

Q: I am using a fungal Reductive Aminase (RedAm) to synthesize the amine, but my GC-FID shows up to 16% of 1-(2-fluoro-5-methylphenyl)ethan-1-ol. How do I suppress this ketoreductase promiscuity? A: RedAms belong to the imine reductase (IRED) superfamily. Fluorinated acetophenones, particularly those with strong electron-withdrawing groups, can trigger the promiscuous ability of these dehydrogenases to reduce the ketone directly to an alcohol before the amine donor can condense[3][5].

  • Solution: The ketoreduction pathway is highly dependent on the

    
     / 
    
    
    
    ratio. Limit the concentration of the
    
    
    cofactor in the buffer (e.g., reduce to 0.05 mM) to slow down the promiscuous reduction cycle[3]. Furthermore, increasing the concentration of the amine donor (e.g., ammonia or methylamine) forces the equilibrium toward the iminium intermediate faster than the ketone can be reduced.

Catalyst Enantioselectivity Comparison

The following table synthesizes expected outcomes based on catalyst selection for


-arylethylamine derivatives structurally analogous to 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.
Catalyst SystemAmine SourceAdditives / Co-factorsTypical Conversion (%)Enantiomeric Excess (ee%)Primary Byproduct
Ir-f-Binaphane Benzylamine

,

,

(30 bar)
>95%94–96% (S)Alcohol (<2%)
Ru-tol-BINAP Ammonium FormateNone (70 °C)80–85%88–91% (R)Alcohol (5-10%)

-Transaminase (ATA-117)
Isopropylamine (IPA)PLP (2.5 mM), TEA Buffer45–50% (Standard)>90% (with ISPC)>99% (R or S)*Acetone
Fungal RedAm (NfRedAm) Ammonia / Allylamine

(0.05 mM), Glucose
>90%85–99% (S)Alcohol (up to 16%)

*Dependent on the specific enantiocomplementary mutant selected.

Step-by-Step Experimental Protocols

Protocol A: Chemocatalytic Direct Asymmetric Reductive Amination (Ir-Catalyzed)

This protocol is self-validating; the inclusion of


 ensures that imine formation is complete before reduction, acting as an internal control against racemic background reactions[2][6].
  • Preparation of the Catalyst Mixture: Inside an argon-filled glovebox, dissolve

    
     (0.5 mol%) and the chiral phosphoramidite ligand (e.g., (S,S)-f-Binaphane, 1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.
    
  • Activation: Add a solution of

    
     (5 mol%) in DCM to the catalyst mixture. Stir for an additional 15 minutes.
    
  • Substrate Addition: In a separate high-pressure reaction vial, combine 2-fluoro-5-methylacetophenone (1.0 mmol), benzylamine (1.2 mmol), and

    
     (1.25 mmol). Stir for 30 minutes to initiate imine condensation.
    
  • Reaction: Transfer the activated catalyst solution into the substrate vial. Seal the vial, remove it from the glovebox, and pressurize with

    
     gas to 30 bar.
    
  • Incubation: Stir the mixture at room temperature for 24 hours.

  • Workup & Validation: Vent the

    
     gas carefully. Quench the reaction with saturated aqueous 
    
    
    
    . Extract with ethyl acetate, dry over
    
    
    , and concentrate. Determine conversion via
    
    
    NMR and ee% via chiral HPLC (e.g., Chiralcel OD-H column).
  • Deprotection: The resulting N-benzyl amine can be deprotected using Pd/C and

    
     (1 atm) in methanol to yield the primary 1-(2-Fluoro-5-methylphenyl)ethan-1-amine[8].
    
Protocol B: Biocatalytic Transamination ( -TA)
  • Buffer Preparation: Prepare a 50 mM Triethanolamine (TEA) buffer at pH 7.5. Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 2.5 mM[7].

  • Substrate & Donor Loading: Add isopropylamine (IPA) to a concentration of 250 mM. Add the substrate, 2-fluoro-5-methylacetophenone, to a concentration of 50 mM (Note: DMSO up to 10% v/v can be used to aid solubility).

  • Enzyme Addition: Add the lyophilized

    
    -Transaminase powder (e.g., 5–10 mg/mL).
    
  • Incubation: Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24–48 hours. Keep the reaction vessel open to a nitrogen sweep to continuously remove the acetone byproduct.

  • Workup & Validation: Basify the reaction mixture to pH 11 using 10 M NaOH to ensure the amine is in its free-base form. Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer and analyze via chiral GC-FID (e.g., CP-Chirasil-Dex CB column) after derivatization with acetic anhydride[3].

Frequently Asked Questions (FAQs)

Q: Can I use dynamic kinetic resolution (DKR) instead of direct asymmetric amination for this molecule? A: Yes. If you start with a racemic mixture of the amine, you can employ an enzyme-metal nanohybrid system. For example, using a palladium catalyst (Pd/C or nanopalladium on silica) to continuously racemize the unreacted amine, while a stereoselective enzyme (like an ATA or a lipase for acylation) selectively converts one enantiomer. This allows you to surpass the 50% yield limit of standard kinetic resolution[4][9].

Q: Why does the ortho-fluoro substitution sometimes lower ee% in metal catalysis compared to a para-fluoro analog? A: The ortho-position is sterically demanding and sits immediately adjacent to the imine nitrogen. During the hydride transfer step from the metal center, the fluorine atom can cause a steric clash with the bulky chiral ligands (like BINAP). Furthermore, fluorine's lone pairs can competitively coordinate with oxophilic metals, distorting the highly ordered transition state required for strict facial selectivity.

Q: Is it strictly necessary to use a glovebox for the Ir-catalyzed reductive amination? A: Yes, for the catalyst preparation phase. The active Ir-hydride species generated in situ is highly sensitive to oxygen and moisture. Moisture will also rapidly hydrolyze the


 Lewis acid, neutralizing its ability to drive the imine condensation, which will immediately result in a drop in ee% and an increase in the alcohol byproduct[2][6].

References

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi White Rose University Consortium / ChemCatChem URL: [Link]

  • Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi ResearchGate URL: [Link]

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination MDMA.ch URL: [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources National Institutes of Health (PMC) URL: [Link]

  • Asymmetric reductive amination of ketones (US20040147762A1)
  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide Dalian Institute of Chemical Physics (DICP) URL: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium MDPI URL:[Link]

  • Biocatalysis: landmark discoveries and applications in chemical synthesis RSC Publishing URL: [Link]

  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine ResearchGate URL:[Link]

Sources

byproduct formation in the synthesis of substituted ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of substituted ethanamines (e.g., phenethylamines, dopamine analogues, and pharmaceutical active ingredients) frequently encounters yield-limiting byproduct formation. As an Application Scientist, I have designed this troubleshooting guide to detail the mechanistic causality behind these side reactions and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

FAQ 1: Why am I seeing significant dialkylation/over-alkylation when synthesizing primary or secondary ethanamines via reductive amination?

The Causality: Direct reductive amination involves a dynamic equilibrium between the carbonyl compound, the starting amine, and the resulting imine. When reducing the imine to a primary or secondary ethanamine, the newly formed product is often more nucleophilic and less sterically hindered than the starting materials. This newly formed amine can rapidly react with unreacted aldehyde or ketone to form a secondary imine, which is subsequently reduced, leading to dialkylation (tertiary amine byproducts)[1].

The Solution: To suppress over-alkylation, the reaction must be kinetically controlled. Utilizing Sodium Triacetoxyborohydride (


) in a stepwise procedure is the industry standard[2]. 

is a mild reducing agent that selectively reduces iminium ions over aldehydes and ketones. By forcing the imine formation to completion in methanol before introducing the reducing agent, you eliminate the free carbonyl species that causes over-alkylation.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentChemoselectivityDialkylation RiskToxicity / Handling Profile

Low (Reduces carbonyls directly)HighLow toxicity, reacts violently with acid

High (Selective for imines at pH 6)ModerateHighly toxic (releases HCN gas at low pH)

Very High (Selective for imines)LowLow toxicity, moisture tolerant
Self-Validating Protocol: Stepwise Reductive Amination using

This protocol ensures quantitative conversion to the mono-alkylated ethanamine.

  • Imine Formation: Dissolve the substituted phenylacetone or arylacetaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol (0.5 M). Stir at room temperature for 2-4 hours.

    • Validation Check: Take a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is complete when the carbonyl stretch (~1710

      
      ) is replaced by a distinct imine C=N stretch (~1640-1690 
      
      
      
      ).
  • Solvent Exchange: Concentrate the mixture under vacuum to remove water generated during condensation, then redissolve the crude imine in 1,2-Dichloroethane (DCE).

  • Reduction: Cool the solution to 0 °C. Add

    
     (1.5 eq) portion-wise over 15 minutes. The electron-withdrawing acetoxy groups make this hydride donor mild enough to prevent the reduction of any residual unreacted carbonyls[2].
    
  • Quench & Isolate: Stir for 12 hours at room temperature. Quench with saturated aqueous

    
    . Extract with dichloromethane.
    
    • Validation Check: Spot the organic layer on a silica TLC plate. Develop with Ninhydrin stain and heat. The desired primary/secondary amine will appear as a distinct purple/brown spot, confirming successful reduction without tertiary amine byproducts (which do not stain well with ninhydrin).

FAQ 2: My reduction of nitrostyrenes yields a complex mixture of dimers and hydroxylamines. How can I improve the primary amine yield?

The Causality: The Henry reaction followed by reduction is a classic route to substituted ethanamines. However, the reduction of


-nitrostyrenes is mechanistically complex, proceeding through nitroalkane, oxime, and hydroxylamine intermediates. If the hydride source (e.g., 

) is depleted or sterically hindered, the reduction stalls at the hydroxylamine stage. Furthermore, highly reactive intermediates can undergo Michael addition with unreacted nitrostyrene, forming dimeric byproducts.

Pathway NS Nitrostyrene Int1 Nitroalkane NS->Int1 Reduction Dimer Dimeric Byproduct NS->Dimer Michael Addition Int2 Oxime Int1->Int2 Tautomerization Int3 Hydroxylamine Int2->Int3 Reduction Prod Primary Ethanamine Int3->Prod Complete Reduction Int3->Dimer Condensation

Mechanistic pathway of nitrostyrene reduction highlighting intermediate bottlenecks.

The Solution: Avoid complex hydride donors like


 if you are observing dimerization or dehalogenation of aryl halides. Instead, employ a chemoselective Zinc/HCl reduction[3]. The dissolving metal reduction operates via single-electron transfer (SET), bypassing the Michael-addition-prone intermediates rapidly and preserving sensitive functional groups like aryl halides.
Self-Validating Protocol: Chemoselective Zn/HCl Reduction

Adapted for halogenated and electron-rich


-nitrostyrenes.
  • Preparation: Dissolve the

    
    -nitrostyrene (1.0 eq) in a mixture of methanol and concentrated aqueous HCl (3:1 v/v). Cool the vigorously stirring solution to 0 °C.
    
    • Validation Check: The starting solution will exhibit a brilliant yellow/orange color characteristic of the conjugated nitrostyrene chromophore.

  • Reduction: Add activated Zinc dust (10.0 eq) in small portions over 30 minutes to maintain the temperature below 10 °C. The acidic environment generates nascent hydrogen and facilitates rapid electron transfer.

  • Monitoring: Stir for an additional 2 hours at room temperature.

    • Validation Check: The reaction is complete when the bright yellow color completely dissipates, indicating the destruction of the conjugated alkene system. GC-MS analysis of an alkalinized aliquot should show a single peak for the amine, with the complete absence of the M-16 peak (hydroxylamine byproduct)[3].

  • Workup: Filter the unreacted zinc through a Celite pad. Basify the filtrate to pH 12 with 5M NaOH, extract with ethyl acetate, and precipitate the ethanamine as a hydrochloride salt using HCl gas in dioxane.

FAQ 3: During the catalytic hydrogenation of mandelonitrile to phenethylamine, I observe 2-amino-1-phenylethanol as a major byproduct. How do I suppress this?

The Causality: When synthesizing phenethylamine via the liquid-phase hydrogenation of cyanohydrins (like mandelonitrile) over a Pd/C catalyst, the reaction proceeds through a hydroxy-imine intermediate. The hydrogenolysis of the hydroxyl group is kinetically hindered. If the hydrogen pressure is insufficient, or if mass transport constraints exist, the intermediate undergoes tautomerization to a hydroxy-enamine, which is then reduced to 2-amino-1-phenylethanol instead of the desired phenethylamine[4].

The Solution: Sustained product formation requires overcoming the gas-liquid mass transfer limitations of hydrogen. You must operate above the Henry's law limitation threshold for your solvent by increasing the hydrogen pressure and optimizing the agitation rate. Additionally, maintaining an optimal acid concentration prevents catalyst deactivation and drives the tautomeric equilibrium toward the direct hydrogenolysis pathway[4].

Workflow Start Substituted Ethanamine Synthesis Route RedAm Reductive Amination (Aldehyde/Ketone) Start->RedAm Nitro Nitrostyrene Reduction (Henry Reaction) Start->Nitro Problem1 Dialkylation / Over-alkylation RedAm->Problem1 Excess amine/Strong reductant Problem2 Dimerization / Hydroxylamines Nitro->Problem2 Incomplete reduction (LAH) Sol1 Use NaBH(OAc)3 Stepwise Imine Formation Problem1->Sol1 Sol2 Use Zn/HCl or Red-Al Chemoselective Reduction Problem2->Sol2

Troubleshooting workflow for byproduct mitigation in ethanamine synthesis.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Maresh, J. J., et al. (2015). Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Sciencemadness. [Link]

  • ACS Publications. (2020). Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst. Organic Process Research & Development.[Link]

Sources

Technical Support Center: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Handling of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine CAS: 771573-25-2 (Generic/Racemic) | Role: Chiral Building Block (Kinase Inhibitor Synthesis) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The "Benzylic Liability"

As a Senior Application Scientist, I frequently field inquiries regarding the purity profile of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine . While this scaffold is a potent chiral building block—often critical for introducing chirality into KRAS or EGFR inhibitors—it carries the inherent instability of primary benzylic amines .

Users often report three distinct failure modes:

  • Yellowing/Browning: Oxidative deamination and subsequent oligomerization.

  • Loss of Enantiomeric Excess (ee%): Racemization at the benzylic center.

  • "Ghost" Peaks: Transient carbamate formation upon CO₂ exposure.

This guide deconstructs these pathways and provides self-validating protocols to mitigate them.

Module 1: Chemical Stability (The "Yellowing" Issue)

User Question: "My clear oil turned yellow overnight, and HPLC shows a new peak that grows over time. What is it?"

Technical Insight: The yellowing is a hallmark of oxidative deamination . Unlike simple alkyl amines, the benzylic position in this molecule is activated by the aromatic ring, making the


-carbon susceptible to radical abstraction and oxidation.

The Mechanism:

  • Aerobic Oxidation: Atmospheric oxygen converts the amine to an imine intermediate.

  • Hydrolysis: The imine hydrolyzes to release ammonia and form the corresponding ketone: 1-(2-Fluoro-5-methylphenyl)ethanone .

  • Dimerization (The "Yellow" Cause): The newly formed ketone reacts with the remaining unreacted amine to form a Schiff base (imine dimer). These conjugated systems are often colored (yellow/brown).

Pathway Visualization:

OxidationPathway Amine 1-(2-Fluoro-5-methylphenyl) ethan-1-amine (Starting Material) Imine Imine Intermediate (Unstable) Amine->Imine [O2] / Radical Initiation Ketone 1-(2-Fluoro-5-methylphenyl) ethanone (Major Degradant) Imine->Ketone + H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia SchiffBase Schiff Base Dimer (Yellow/Brown Color) Ketone->SchiffBase + Amine (Condensation)

Figure 1: The oxidative cascade leading to ketone formation and colored oligomers.

Troubleshooting Protocol: Quantifying Oxidation

StepActionRationale
1 Check the Salt Form Free bases oxidize 10-50x faster than HCl salts. If storing for >24h, convert to HCl salt.
2 Targeted HPLC Run a standard gradient. Look for the Ketone peak. It will be less polar (longer retention time) than the amine and UV-active (distinct carbonyl absorption ~240-260 nm).
3 Argon Sparge If handling the free base liquid, sparge with Argon for 5 mins before resealing. Nitrogen is often insufficient for long-term storage of sensitive benzylic amines.
Module 2: Stereochemical Integrity (Racemization)

User Question: "We started with 99% ee (S)-isomer, but after workup, we are down to 94% ee. Is the supplier batch bad?"

Technical Insight: Racemization in 1-arylethan-1-amines is rarely a supplier issue; it is almost always process-induced. The benzylic proton is weakly acidic (


, but lower in the presence of metals or Lewis acids).

The Mechanism: Under basic conditions (especially with alkoxide bases like KOtBu or NaH) or high thermal stress, the benzylic proton is removed, creating a planar, achiral carbanion/enamine-like intermediate. Reprotonation occurs from either face, leading to a racemic mixture.

Pathway Visualization:

Racemization S_Isomer (S)-Enantiomer (Active) Intermediate Planar Benzylic Anion (Achiral Intermediate) S_Isomer->Intermediate Base / Heat / Metal Catalysis (Deprotonation) Racemate Racemic Mixture (50% S / 50% R) Intermediate->Racemate Non-selective Reprotonation

Figure 2: Mechanism of racemization via the planar benzylic anion.

Diagnostic Protocol: Chiral Purity Check

  • Column: Chiralpak AD-H or IG (Amylose-based columns work best for benzylic amines).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine (DEA) is mandatory to sharpen the peak of the free amine.

  • Critical Control: Avoid using strong bases (e.g., NaOH, KOH) during the workup of the final step if high optical purity is required. Use milder bases like

    
     or bicarbonate washes.
    
Module 3: The "Ghost Peak" (Carbamate Formation)

User Question: "I see a peak at [M+44] in my LC-MS that disappears when I add acid. What is happening?"

Technical Insight: Primary amines are nucleophiles that react rapidly with atmospheric Carbon Dioxide (


) to form carbamic acids, which then stabilize as carbamate salts. This is a reversible reaction often mistaken for a permanent impurity.

Reaction:



Troubleshooting Guide:

SymptomConfirmation TestSolution
Solid Crust White crust forms on the rim of the bottle (free base).This is the carbamate salt. Do not scrape it back into the bottle.
LC-MS Peak Mass spectrum shows M+44 (Carboxylate adduct).Acidify the sample (0.1% Formic Acid). If the peak vanishes, it was a carbamate artifact.
Sticky Solid The free base oil becomes viscous/gummy.The sample has absorbed moisture and

. Repurify via acid-base extraction immediately.
Summary of Storage Recommendations

To maintain the integrity of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine , adhere to these strict storage tiers:

FormTempAtmosphereContainerShelf Life
HCl Salt 2-8°CDesiccatedAmber Glass> 2 Years
Free Base -20°CArgon/NitrogenTeflon-lined Cap< 3 Months
In Solution -20°CInertSeptum Vial< 1 Week
References
  • Degradation of Benzylamines: Mechanistic insights into the oxidative deamination of primary benzylic amines to imines and ketones.

    • Source:

  • Racemization Mechanisms: Detailed analysis of base-catalyzed racemiz

    • Source:

  • Oxidative Pathways: Catalytic aerobic oxid

    • Source:

  • Handling Chiral Amines: General safety and stability data for 1-phenylethylamine deriv

    • Source:

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages spectral data from its precursor, 5-Fluoro-2-methylaniline, and a structurally related analog, 1-phenylethan-1-amine, to provide a detailed predictive analysis. This approach, grounded in fundamental NMR principles, offers researchers and drug development professionals a robust framework for the structural elucidation of this and similar compounds.

Introduction: The Importance of Structural Verification

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's constitution is critical for understanding its structure-activity relationships, ensuring patentability, and meeting regulatory requirements. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2] This guide focuses on the application of ¹H and ¹³C NMR for the structural verification of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical structure of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, with the systematic atom numbering used for spectral assignment, is shown below.

Caption: Chemical structure and atom numbering for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectral data are summarized in Table 1. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-3~6.9 - 7.1ddJ(H,H) ≈ 8.5, J(H,F) ≈ 4.51H
H-4~6.8 - 7.0tJ(H,H) ≈ 8.51H
H-6~7.1 - 7.3dJ(H,H) ≈ 8.51H
-CH(NH₂) (C7-H)~4.1 - 4.3qJ(H,H) ≈ 6.51H
-CH₃ (Aryl, C10)~2.2 - 2.4s-3H
-NH₂~1.5 - 2.5br s-2H
-CH₃ (Ethyl, C8)~1.3 - 1.5dJ(H,H) ≈ 6.53H

Analysis of Predicted ¹H Spectrum:

  • Aromatic Region (δ 6.8 - 7.3 ppm): The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. H-3 is expected to appear as a doublet of doublets due to coupling with H-4 and the fluorine atom. H-4 will likely be a triplet due to coupling with H-3 and H-6 (assuming similar coupling constants). H-6 is predicted to be a doublet, coupling with H-4.

  • Benzylic Proton (C7-H, δ ~4.1 - 4.3 ppm): This proton is adjacent to a chiral center and will appear as a quartet due to coupling with the three protons of the methyl group (C8).

  • Amine Protons (-NH₂, δ ~1.5 - 2.5 ppm): These protons typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Methyl Protons (Aryl-CH₃, C10, δ ~2.2 - 2.4 ppm): The methyl group attached to the aromatic ring will be a singlet.

  • Ethyl Methyl Protons (-CH₃, C8, δ ~1.3 - 1.5 ppm): These protons will appear as a doublet due to coupling with the benzylic proton (C7-H).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts are influenced by the electronegativity of the fluorine atom and the substitution pattern on the aromatic ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1~140 - 145d, ²J(C,F) ≈ 15-20 Hz
C-2~158 - 162d, ¹J(C,F) ≈ 240-250 Hz
C-3~115 - 120d, ²J(C,F) ≈ 20-25 Hz
C-4~128 - 132s
C-5~130 - 135d, ³J(C,F) ≈ 5-10 Hz
C-6~125 - 130d, ⁴J(C,F) ≈ 2-5 Hz
C-7 (-CH(NH₂))~50 - 55s
C-8 (-CH₃, Ethyl)~23 - 27s
C-10 (-CH₃, Aryl)~20 - 22s

Analysis of Predicted ¹³C Spectrum:

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C,F)).[3] The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine, which will be valuable for definitive assignments.

  • Aliphatic Carbons: The benzylic carbon (C-7) and the two methyl carbons (C-8 and C-10) are expected in the upfield region of the spectrum.

Comparative Analysis with 1-Phenylethan-1-amine

To highlight the influence of the 2-fluoro and 5-methyl substituents, a comparison with the known NMR data of 1-phenylethan-1-amine is instructive.

Compound Aromatic ¹H Chemical Shifts (δ, ppm) Benzylic ¹H (δ, ppm) Ethyl-CH₃ ¹H (δ, ppm)
1-Phenylethan-1-amine~7.2 - 7.4 (m, 5H)~4.1 (q, 1H)~1.4 (d, 3H)
1-(2-Fluoro-5-methylphenyl)ethan-1-amine (Predicted)~6.8 - 7.3 (m, 3H)~4.1 - 4.3 (q, 1H)~1.3 - 1.5 (d, 3H)

The presence of the fluorine atom in the ortho position is expected to deshield the neighboring protons and carbons, while the methyl group in the meta position will have a smaller shielding effect. The overall complexity of the aromatic region in the target molecule's spectrum, with distinct signals for each proton, contrasts with the more overlapped multiplet observed for the unsubstituted phenyl ring of 1-phenylethan-1-amine.

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of small organic molecules like 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: ~16 ppm, centered around 6 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: ~240 ppm, centered around 120 ppm.

G cluster_workflow NMR Analysis Workflow A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis & Interpretation D->E

Caption: A generalized workflow for NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. By leveraging data from analogous compounds and applying fundamental NMR principles, we have established a detailed spectral map that can guide researchers in the identification and characterization of this molecule. The comparative analysis underscores the significant impact of fluorine substitution on NMR spectra, providing a valuable learning tool for scientists in the field. The outlined experimental protocols offer a practical starting point for obtaining high-quality data for this and other small organic molecules.

References

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview.
  • PubChem. (2025). N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
  • PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. Retrieved from [Link]

  • Castañar, L., & Parella, T. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... ResearchGate. Retrieved from [Link]

  • TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenethylamine, (+)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry Stack Exchange. (2018, September 29). NMR of phenylethane amine. Retrieved from [Link]

  • NP-MRD. (2009, April 6). Showing NP-Card for Phenylethylamine (NP0000779). Retrieved from [Link]

Sources

Analytical Resolution of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Fluoro-5-methylphenyl)ethan-1-amine (CAS: 1270440-32-8) is a substituted


-methylbenzylamine. As a chiral building block in pharmaceutical synthesis and a structural motif frequently monitored in forensic toxicology, its accurate structural elucidation is critical. Differentiating this compound from its positional isomers (e.g., 3-fluoro-4-methylphenyl analogs) requires a deep understanding of its mass spectrometric behavior.

This guide objectively compares the analytical performance and fragmentation mechanisms of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing researchers with the mechanistic insights needed to develop robust, self-validating analytical workflows.

Mechanistic Causality of Fragmentation (The "Why")

To optimize an analytical method, one must first understand the physical chemistry governing the molecule's behavior in the gas phase.

Electron Ionization (GC-EI-MS): The Alpha-Cleavage Paradigm

Under hard ionization (70 eV), the molecular ion


 (m/z 153) of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is highly transient. The unpaired electron localizes on the nitrogen atom, creating a thermodynamically unstable radical cation. To dissipate this high internal energy, the molecule undergoes rapid 

-cleavage[1].
  • Pathway A (Loss of Methyl): Cleavage of the

    
     bond expels a methyl radical (15 Da). The positive charge is retained on the nitrogen-containing fragment, yielding a highly conjugated iminium cation at m/z 138 .
    
  • Pathway B (Loss of Aryl): Cleavage of the

    
     bond expels the bulky 2-fluoro-5-methylphenyl radical (109 Da), yielding the 
    
    
    
    ion at m/z 44 . According to Stevenson's rule, the charge remains with the fragment possessing the lower ionization energy, making m/z 44 a dominant and highly diagnostic base peak for
    
    
    -methylbenzylamines.
Electrospray Ionization (LC-ESI-MS/MS): Proton-Driven Neutral Loss

Under soft ionization, the protonated molecule


 is readily observed at m/z 154 . Upon Collision-Induced Dissociation (CID) in the collision cell (Q2), the primary amine undergoes a characteristic neutral loss rather than radical cleavage.
  • Deamination: The protonated amine group undergoes an intramolecular elimination of ammonia (

    
    , 17 Da). This generates a highly stable benzylic carbocation at m/z 137 . Recent density functional theory (DFT) studies demonstrate that ESI in-source CID of substituted phenethylamines lacking a 
    
    
    
    -hydroxy group induces
    
    
    bond dissociation to produce fragment ions with a highly stable spiro[2]octadienylium motif[3].
  • Secondary Fragmentation: Further CID of the m/z 137 ion leads to the loss of ethylene (

    
    , 28 Da) or hydrogen fluoride (HF, 20 Da), yielding a substituted tropylium cation at m/z 109 .
    

Objective Performance Comparison

When selecting an analytical platform, researchers must weigh the diagnostic value of the fragmentation against the sensitivity of the technique. Table 1 summarizes the quantitative and qualitative data for both approaches.

Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (High internal energy)~3-5 kV (Low internal energy)
Precursor Ion

m/z 153 (Weak/Absent)

m/z 154 (Base Peak in Q1)
Primary Fragment 1 m/z 138 (Loss of

)
m/z 137 (Loss of

)
Primary Fragment 2 m/z 44 (Loss of

)
m/z 109 (Further CID of m/z 137)
Diagnostic Utility High for functional group identificationHigh for molecular weight confirmation
Isomer Resolution Moderate (often requires derivatization)High (via specific MRM ion ratios)
Matrix Susceptibility Low (Standardized libraries available)High (Ion suppression requires monitoring)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal causality checks to prevent false positives and baseline drift.

Protocol A: GC-EI-MS Structural Elucidation

Why this works: Primary amines like 1-(2-Fluoro-5-methylphenyl)ethan-1-amine are prone to adsorption on active silanol sites in the GC inlet, causing peak tailing. Using a heavily deactivated system and an internal standard validates the chromatographic integrity.

  • Sample Preparation: Dissolve the standard in LC-MS grade ethyl acetate to a concentration of 50 µg/mL. Add Amphetamine-

    
     (10 µg/mL) as an internal standard to validate retention time stability.
    
  • Inlet Configuration: Use a base-deactivated ultra-inert liner. Inject 1 µL in split mode (10:1) at 250°C.

  • Chromatographic Separation: Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.0 mL/min (constant flow). Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Acquisition: Transfer line at 280°C. Ion source at 230°C. Acquire in full scan mode (m/z 40–300).

  • Validation Check: Confirm the presence of m/z 44 and m/z 138. If the m/z 44 peak exhibits severe tailing while the Amphetamine-

    
     peak is sharp, perform inlet maintenance before proceeding.
    
Protocol B: LC-ESI-MS/MS Quantitative Analysis

Why this works: ESI is highly susceptible to matrix effects. This protocol utilizes a post-column infusion check to ensure the target MRM transitions are not suppressed by co-eluting silent matrix components[4].

  • Sample Preparation: Dilute the sample in initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to 10 ng/mL.

  • Chromatographic Separation: Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Optimization: Run in Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temp: 400°C (optimized to minimize thermal degradation[5]).

  • MRM Transitions: Set Q1 to m/z 154. Set Q3 to monitor m/z 137 (Quantifier, CE: 15 eV) and m/z 109 (Qualifier, CE: 25 eV).

  • Validation Check (Post-Column Infusion): Infuse a 100 ng/mL standard of the analyte post-column at 10 µL/min while injecting a blank matrix sample. A steady baseline of the m/z 154

    
     137 transition confirms the absence of ion suppression zones.
    

Visualizing the Analytical Pathways

G A [M+H]+ m/z 154 Protonated Amine B [M+H - NH3]+ m/z 137 Spirooctadienylium Motif A->B CID -17 Da (NH3) C [Ar]+ m/z 109 Tropylium Cation B->C CID -28 Da (C2H4)

Figure 1: ESI-MS/MS fragmentation of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

G cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-MS/MS (Soft Ionization) Start 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Sample Preparation GC_Inj Capillary GC Separation Start->GC_Inj LC_Inj RP-HPLC Separation Start->LC_Inj EI 70 eV Electron Bombardment GC_Inj->EI Frag_GC Alpha-Cleavage m/z 138 & m/z 44 EI->Frag_GC ESI Electrospray Ionization (+ve) LC_Inj->ESI Frag_LC CID Neutral Loss m/z 154 -> 137 ESI->Frag_LC

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry . Molecules (MDPI).[Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples . Journal of the American Society for Mass Spectrometry (PubMed).[Link]

  • Analysis of underivatized amphetamines and related phenethylamines with high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry . Journal of Analytical Toxicology (PubMed).[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a chiral amine that serves as a critical intermediate in pharmaceutical synthesis. Given the stereospecific nature of pharmacological activity, robust and reliable analytical methods are paramount to ensure the enantiomeric purity, identity, and quality of this compound.[1][2]

As no standardized, publicly available validated methods for this specific analyte currently exist, this document serves as a practical, experience-driven guide. We will compare the most suitable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a roadmap for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

The Analytical Imperative: Why Method Validation is Critical

In pharmaceutical development, the validation of an analytical method is the formal process that proves its fitness for the intended purpose.[3][6] For a chiral intermediate like 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, the analytical objectives are multifaceted:

  • Identity: Confirming the molecular structure.

  • Purity: Quantifying impurities, including the undesired enantiomer.

  • Assay: Determining the concentration or amount of the substance.

The ICH Q2(R2) and Q14 guidelines establish a modern, risk-based framework for this process, emphasizing that validation is not a singular event but a continuous lifecycle.[4] This guide is built upon these foundational principles.

cluster_Dev Development Phase cluster_Val Validation Phase cluster_Routine Lifecycle Phase Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Risk Risk Assessment & Method Optimization ATP->Risk Val Method Validation (ICH Q2(R2)) Risk->Val Transfer to Validation Protocol Develop Validation Protocol & Acceptance Criteria Val->Protocol Execute Execute Validation Experiments Protocol->Execute Routine Routine Use & Continuous Lifecycle Management (ICH Q12) Execute->Routine Method Implementation Monitor Performance Monitoring & Change Control Routine->Monitor Monitor->Risk Re-validation Trigger start Start: Prepare Mobile Phase & Equilibrate System prep_std Prepare Racemic Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample sst Perform System Suitability Test (SST) prep_std->sst inject Inject Sample Solutions prep_sample->inject check_sst SST Criteria Met? (Resolution, %RSD, Tailing) sst->check_sst check_sst->inject Yes troubleshoot Troubleshoot System check_sst->troubleshoot No acquire Acquire Chromatographic Data inject->acquire process Process Data: Integrate Peaks, Calculate Results acquire->process report Generate Report process->report stop End report->stop troubleshoot->sst start Start: Weigh Sample dissolve Dissolve in Ethyl Acetate start->dissolve add_reagent Add Derivatizing Agent (e.g., PFPA) dissolve->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS System cool->inject acquire Acquire Mass Spectral Data (Full Scan) inject->acquire analyze Analyze Fragmentation Pattern for Identification acquire->analyze end End analyze->end

Sources

Comparative Guide: Enantiomeric Excess Determination of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a critical chiral building block, often serving as a scaffold in kinase inhibitors and CNS-active agents. Its structural features—a primary amine on a benzylic carbon with specific ortho-fluoro and meta-methyl substitutions—present unique challenges and opportunities for enantiomeric excess (ee) determination.

This guide objectively compares the three primary methodologies for ee determination: Chiral HPLC (High-Performance Liquid Chromatography) , 19F-NMR Spectroscopy , and Chiral GC (Gas Chromatography) .

The "Application Scientist" Verdict:

  • For QC/Release Testing: Use Chiral HPLC . It provides the highest accuracy (<0.1% error) and robustness required for GMP environments.

  • For High-Throughput Screening (HTS): Use 19F-NMR . The intrinsic fluorine atom on the phenyl ring acts as a built-in reporter, allowing for rapid "separation-free" analysis upon derivatization.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each method specifically for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

FeatureMethod A: Chiral HPLC (Recommended)Method B: 19F-NMR Derivatization Method C: Chiral GC
Primary Mechanism Steric/Electronic discrimination on Polysaccharide CSPDiastereomeric chemical shift non-equivalenceVolatility-based inclusion complexation
Accuracy (ee) ±0.1%±1-2%±0.5%
Limit of Detection Low (UV 254 nm or 210 nm)Medium (Requires ~5-10 mg)High (FID is sensitive)
Throughput 15–30 min/sample5 min/sample (plus prep)20–40 min/sample
Cost Per Run High (Solvents + Column Amortization)Low (Deuterated solvents + CDA)Low (Gases)
Specific Advantage Industry standard; separates impurities simultaneously.Unique to this molecule: Utilizes the 2-Fluoro atom as a clean spectral tag.Ideal for reaction monitoring of volatile intermediates.

Part 2: Method Selection Workflow

The choice of method depends on your development stage and available instrumentation.

MethodSelection Start Start: Sample Type? PurityCheck Is Chemical Purity >95%? Start->PurityCheck Volatile Is sample dry/volatile? PurityCheck->Volatile Yes HPLC Method A: Chiral HPLC (Gold Standard) PurityCheck->HPLC No (Complex Matrix) Volatile->HPLC Validation Required NMR Method B: 19F-NMR (Rapid Screen) Volatile->NMR No (Solid/Salt) GC Method C: Chiral GC (Process Control) Volatile->GC Yes (Process Stream)

Figure 1: Decision tree for selecting the optimal ee determination method.

Part 3: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Rationale: The 2-fluoro and 5-methyl substituents create a distinct "molecular footprint." Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) are most effective here. The ortho-fluorine often enhances separation via dipole-dipole interactions with the chiral selector, provided the mobile phase is non-polar enough to allow these weak interactions to dominate.

Recommended Column:

  • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Protocol:

  • Sample Preparation:

    • If sample is HCl salt: Dissolve 1 mg in 1 mL Ethanol. Add 1 drop of Diethylamine (DEA) to free-base the amine.

    • Filter through 0.45 µm PTFE syringe filter.

  • Mobile Phase:

    • Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) .

    • Note: Ethanol is preferred over Isopropanol (IPA) for fluorinated amines as it often sharpens peaks due to better solubility and mass transfer. DEA is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amine).

  • Expected Results:

    • The (R)- and (S)-enantiomers should resolve with a Resolution (

      
      ) > 2.0.[1]
      
    • The 2-fluoro group typically causes the enantiomers to elute earlier than the non-fluorinated parent due to reduced basicity and altered lipophilicity.

Technical Insight: If resolution is poor, switch to Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The chlorinated backbone often interacts favorably with the fluorinated analyte via halogen-halogen interactions.

Method B: 19F-NMR with Chiral Derivatization (The "Smart" Method)

Rationale: This method exploits the specific structure of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. By derivatizing the amine with a chiral acid (like Mosher's Acid), you create diastereomers. Because the molecule already contains a Fluorine atom (2-F), you can monitor the intrinsic 19F signal of the substrate. This is often cleaner than looking at the crowded 1H proton region.

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl, Mosher's Chloride].

  • Deuterated Chloroform (

    
    ).
    
  • Pyridine (dry).[2]

Protocol:

  • In-Tube Reaction:

    • Dissolve 5-10 mg of the amine (free base or salt) in 0.6 mL

      
       in an NMR tube.
      
    • Add 20 µL Pyridine (acts as acid scavenger).

    • Add 15 µL (R)-MTPA-Cl.

    • Shake well and let stand for 10 minutes. (Reaction is usually instantaneous).

  • Acquisition:

    • Acquire a 19F-NMR spectrum (proton-decoupled recommended).

  • Analysis:

    • You will observe two distinct signals for the 2-Fluoro atom (one for the R,R-diastereomer and one for the S,R-diastereomer).

    • Optional: If using Mosher's acid, you will also see two signals for the CF3 group of the reagent.

    • Calculate ee by integration:

      
      .
      

Mechanism Visualization:

NMRMechanism Substrate Racemic Amine (Contains 2-F) Reaction Derivatization Substrate->Reaction Reagent (R)-Mosher's Chloride Reagent->Reaction Diast1 (R)-Amine-(R)-Acid Diastereomer 1 Reaction->Diast1 Diast2 (S)-Amine-(R)-Acid Diastereomer 2 Reaction->Diast2 Signal 19F NMR Spectrum Diast1->Signal Diast2->Signal Result Split Signals: Δδ (ppm) due to anisotropic shielding Signal->Result

Figure 2: Mechanism of diastereomeric splitting in 19F-NMR.

References

  • Sigma-Aldrich. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride Product Specification. Retrieved from (Note: Search via CAS 771573-30-5 for specific salt forms).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from .

  • Frontiers in Chemistry. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Retrieved from .

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020). Retrieved from .

  • ChemicalBook. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Properties and Suppliers. Retrieved from .

Sources

certificate of analysis for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small molecule therapeutics—particularly kinase inhibitors and GPCR ligands—the chiral building block 1-(2-Fluoro-5-methylphenyl)ethan-1-amine (CAS: 2733945-41-8 for HCl salt) plays a pivotal role. Its specific substitution pattern (2-fluoro, 5-methyl) offers a dual advantage: the fluorine atom modulates metabolic stability and pKa, while the methyl group provides necessary steric bulk for hydrophobic pocket filling.

This guide objectively compares the Certificate of Analysis (CoA) specifications of high-grade pharmaceutical intermediates against lower-grade alternatives. It demonstrates how variations in Enantiomeric Excess (ee) , Regioisomeric Purity , and Salt Form directly impact downstream synthetic yields and biological data reliability.

Critical Quality Attributes (CQA) & Performance Metrics

When evaluating a CoA for this compound, three specific parameters dictate its performance in subsequent coupling reactions (e.g., amide coupling, Buchwald-Hartwig amination).

Table 1: Comparative Specifications & Performance Impact
ParameterPharma Grade (Recommended) Research Grade (Alternative) Impact on "Performance" (Downstream Synthesis)
Chiral Purity (ee) ≥ 99.0% ≥ 95.0%High Impact: A 95% ee starting material introduces 2.5% of the wrong enantiomer. In multi-step synthesis, this impurity can be difficult to separate, leading to "dead" biological data or failed crystallizations.
Chemical Purity (HPLC) ≥ 98.0% ≥ 95.0%Medium Impact: Lower purity often correlates with regioisomeric impurities (e.g., 2-fluoro-4-methyl isomers) which compete in coupling reactions, lowering yield.
Water Content (KF) ≤ 0.5% ≤ 2.0%High Impact: Excess water quenches sensitive reagents (e.g., acid chlorides, coupling agents like HATU), requiring higher equivalents and increasing cost.
Appearance White to off-white solidYellow/Beige solidLow Impact: Color often indicates trace oxidation products (quinones) which are usually removed during workup but suggest older stock.

Technical Deep Dive: The "Alternatives" Analysis

Researchers often consider three alternatives when sourcing this moiety. Below is the technical justification for selecting the specific 1-(2-Fluoro-5-methylphenyl)ethan-1-amine over its analogs.

Alternative A: The Non-Fluorinated Analog (1-(m-Tolyl)ethylamine)
  • Structure: Lacks the 2-Fluoro substituent.

  • Performance Comparison:

    • Metabolic Stability: The 2-position on the phenyl ring is a common site for Phase I metabolic oxidation. The 2-Fluoro substituent blocks this position, significantly extending the half-life (

      
      ) of the final drug candidate compared to the non-fluorinated analog.
      
    • Basicity: The electron-withdrawing fluorine (inductive effect) slightly lowers the pKa of the amine. This makes the fluorinated amine less nucleophilic than the non-fluorinated version, often requiring stronger bases or longer reaction times in nucleophilic substitution reactions.

Alternative B: The Racemic Mixture
  • Structure: 50:50 mixture of (R) and (S) enantiomers.

  • Performance Comparison:

    • Cost vs. Yield: While the racemate is ~40% cheaper, using it requires a late-stage Chiral Resolution step. This results in a theoretical maximum yield of 50% (discarding half the material), effectively doubling the cost per usable gram and increasing waste.

    • Recommendation: Only use racemate for initial "hit" validation. Use Enantiopure (>99% ee) for Lead Optimization.

Alternative C: Free Base vs. Hydrochloride Salt
  • Performance Comparison:

    • Stability: The HCl salt (CAS 2733945-41-8) is significantly more stable towards oxidation and absorbs less atmospheric CO2 (carbamate formation) than the Free Base oil.

    • Handling: The salt is a solid, allowing for precise weighing (critical for stoichiometry in parallel synthesis). The Free Base is often a viscous oil that requires density correction.

Experimental Validation Protocols

To verify the "Performance" of a supplied batch (i.e., verifying the CoA claims), the following self-validating protocols are recommended.

Protocol 1: Determination of Enantiomeric Excess (ee)
  • Objective: Verify CoA claim of >99% ee.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: The minor enantiomer peak area must be < 0.5% of the total area.

Protocol 2: Functional Reactivity Test (Amide Coupling)
  • Objective: Confirm the amine is active and not deactivated by hidden impurities (e.g., salts).

  • Reagents: 1.0 eq Amine (HCl salt), 1.1 eq Benzoyl Chloride, 2.5 eq Triethylamine, DCM.

  • Procedure:

    • Suspend amine salt in DCM at 0°C.

    • Add Triethylamine (solution should clear as free base is liberated).

    • Add Benzoyl Chloride dropwise.

    • Monitor by TLC/LCMS.

  • Success Metric: >95% conversion to the benzamide within 1 hour indicates high-quality "Performance" grade material. Slow reaction (<80% in 2 hours) suggests degraded material or incorrect salt stoichiometry.

Visualizations & Logic Flows

Figure 1: Quality Control Decision Tree

A logical workflow for accepting or rejecting a batch based on CoA parameters.

CoA_Evaluation Start Receive Shipment 1-(2-Fluoro-5-methylphenyl)ethan-1-amine Check_Salt Check Form: Is it HCl Salt? Start->Check_Salt Check_EE Check Chiral Purity (CoA > 98% ee?) Check_Salt->Check_EE Yes Reject REJECT / Return Check_Salt->Reject No (Free Base unstable) Run_Chiral_HPLC Validation: Run Chiral HPLC Check_EE->Run_Chiral_HPLC Yes Check_EE->Reject No Pass_EE Result > 98% ee Run_Chiral_HPLC->Pass_EE Fail_EE Result < 98% ee Run_Chiral_HPLC->Fail_EE Check_H2O Check Water Content (KF < 1.0%) Pass_EE->Check_H2O Purify Repurify via Recrystallization Fail_EE->Purify Approve APPROVE for GMP/Late Stage Check_H2O->Approve Pass Check_H2O->Reject Fail Purify->Run_Chiral_HPLC Retest

Caption: Workflow for validating incoming raw material quality to ensure downstream synthesis success.

Figure 2: Metabolic Stability Logic (The Fluorine Advantage)

Why this specific analog performs better in biological systems than the non-fluorinated alternative.

Metabolic_Stability Substrate 1-(2-Fluoro-5-methylphenyl) ethan-1-amine Core NonFluoro Non-Fluorinated Analog (H at C2 position) Substrate->NonFluoro Fluoro Fluorinated Analog (F at C2 position) Substrate->Fluoro P450 Cytochrome P450 (Oxidative Metabolism) Metabolism Rapid Oxidation (Ring Hydroxylation) P450->Metabolism Easy C-H Abstraction Block Metabolic Blockade (C-F Bond Stronger than C-H) P450->Block F Resists Oxidation NonFluoro->P450 Clearance High Clearance (Short Half-life) Metabolism->Clearance Fluoro->P450 Stable Extended Half-life (Improved PK) Block->Stable

Caption: Mechanism of Action: How the 2-Fluoro substituent enhances metabolic stability (Performance) vs. alternatives.

References

  • Sigma-Aldrich. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride Product Specification. Retrieved from

  • ChemScene. Certificate of Analysis Data for Fluorinated Phenethylamines. Retrieved from

  • BenchChem. Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone and Derivatives. Retrieved from

  • PubChem. Compound Summary: 1-(2-Fluoro-5-methylphenyl)ethanone (Precursor). Retrieved from

  • National Institutes of Health (NIH). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

Biological Activity & Enantiomeric Profiling of Fluorinated Phenyl-Ethanamines

[1][2]

Executive Summary

Objective: This guide provides a technical comparison of the biological activities, pharmacokinetics (PK), and pharmacodynamics (PD) of enantiomers within the fluorinated phenyl-ethanamine class. Focus Compounds: 4-Fluoroamphetamine (4-FA) and 4-Fluoromethylphenidate (4F-MPH). Key Finding: Fluorination at the para-position of the phenyl ring enhances metabolic stability and lipophilicity. However, biological activity is strictly governed by stereochemistry. In 4-FA, the (S)-enantiomer drives acute psychostimulation, while the (R)-enantiomer exhibits a significantly longer elimination half-life, leading to accumulation. In 4F-MPH, activity is confined almost exclusively to the threo-diastereomers, with the (d)-threo isomer acting as the potent monoamine transporter blocker.

Chemical & Pharmacological Foundation

The "Fluorine Effect" in Medicinal Chemistry

Replacing a hydrogen atom with fluorine (



  • Metabolic Blockade: The

    
     bond (approx. 116 kcal/mol) is stronger than the 
    
    
    bond (approx. 99 kcal/mol), resisting oxidative defluorination by Cytochrome P450 (CYP) enzymes.
  • Lipophilicity: Fluorination typically increases

    
    , enhancing Blood-Brain Barrier (BBB) permeability.
    
  • Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering

    
     stacking interactions at the receptor site.
    
Structural Logic: Phenyl-Ethanamine Scaffold

The core scaffold consists of a phenyl ring connected to an amino group via a two-carbon ethyl chain.

  • Chiral Center: The

    
    -carbon (in amphetamines) or the 
    
    
    -carbon (in phenidates) creates stereoisomers.
  • Target: Monoamine Transporters (DAT, NET, SERT) and Trace Amine Associated Receptor 1 (TAAR1).

Comparative Case Study: 4-Fluoroamphetamine (4-FA)

4-FA is a releasing agent of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] Unlike simple amphetamine, the para-fluorine atom enhances serotonergic potency.

Stereoselective Pharmacokinetics (PK)

Recent forensic and clinical data indicate a massive divergence in how the human body processes the R and S enantiomers of 4-FA.

Table 1: Pharmacokinetic Comparison of 4-FA Enantiomers (Human Serum) Data derived from controlled oral administration studies (100-150 mg).

Parameter(S)-4-FA(R)-4-FAComparative Insight
Elimination Half-life (

)
~6.0 hours~12.9 hours(R)-isomer persists 2x longer than (S).[3][4][5]

(Time to Peak)
~2-3 hours~2-3 hoursAbsorption rates are similar.
Metabolic Clearance RapidSlowStereoselective metabolism favors clearance of (S).
Accumulation Risk LowHighRepeated dosing leads to (R)-isomer buildup.

Expert Insight: The divergence in half-life means that in the late elimination phase (e.g., 12+ hours post-dose), the serum concentration is dominated by the (R)-enantiomer. This has forensic implications for estimating time-of-use based on the


 ratio.
Pharmacodynamic (PD) Potency

While specific

  • (S)-Enantiomer: The "Eutomer" (active isomer) for psychostimulation. It binds more potently to DAT and NET, driving the release of dopamine and norepinephrine.

  • (R)-Enantiomer: The "Distomer" (less active isomer) for dopamine release but retains activity at NET and SERT.

Comparative Case Study: 4-Fluoromethylphenidate (4F-MPH)

4F-MPH is a reuptake inhibitor (blocker) rather than a releaser. The stereochemistry here is more complex due to two chiral centers, creating four isomers: erythro (




Diastereomeric Selectivity
  • Erythro Isomers: Biologically inactive. High steric hindrance prevents effective binding to the transporter.

  • Threo Isomers: Biologically active.

Table 2: Inhibitory Potency (


) at Monoamine Transporters

CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Specificity
(

)-Threo-4F-MPH
61 31 >8,000Highly Selective for DA/NE
(

)-Erythro-4F-MPH
8,5283,779>10,000Effectively Inactive
Methylphenidate (Ref)13183>10,0004F-MPH is ~2-3x more potent

Mechanism: The addition of the fluorine at the para-position increases the binding affinity for DAT compared to the parent compound methylphenidate, likely due to improved lipophilic interaction in the binding pocket.

Visualizations & Workflows

SAR & Metabolic Logic Diagram

This diagram illustrates the causal relationship between fluorination, stereochemistry, and biological outcome.

GSubstrateFluorinatedPhenyl-EthanamineChiralityChiral Center(Alpha-Carbon)Substrate->ChiralityFluorinePara-FluorineSubstitutionSubstrate->FluorineS_Iso(S)-EnantiomerChirality->S_IsoR_Iso(R)-EnantiomerChirality->R_IsoMetabolismCYP450OxidationFluorine->MetabolismBlocks Para-HydroxylationDATDAT Binding(Psychostimulation)S_Iso->DATHigh AffinityS_Iso->MetabolismSubstrateR_Iso->DATLow AffinityR_Iso->MetabolismPoor SubstrateHighPotencyHigh PotencyDA ReleaseDAT->HighPotencyClearanceRapid ClearanceMetabolism->ClearanceS-IsoAccumulationAccumulation(Long Half-Life)Metabolism->AccumulationR-Iso (Resists)

Caption: SAR logic flow demonstrating how chirality dictates potency while fluorination and chirality together determine metabolic fate.

Experimental Workflow: Chiral Separation & Assay

To replicate these findings, the following workflow is required.

WorkflowSampleRacemic FluorinatedSample (e.g., 4-FA)HPLCChiral HPLC(Lux 3μm AMP Column)Sample->HPLCDissolve in Mobile PhaseFractionsCollect Fractions(R) and (S)HPLC->FractionsEnantioseparationAssay1In Vitro Assay:Synaptosomal UptakeFractions->Assay1Binding AffinityAssay2In Vivo Assay:Serum PK AnalysisFractions->Assay2Metabolic StabilityDataCalculate IC50& Half-Life RatiosAssay1->DataAssay2->Data

Caption: Standardized workflow for isolating enantiomers and validating biological activity.

Experimental Protocols

Protocol A: Chiral Separation (HPLC)

Objective: Isolate (R) and (S) enantiomers of 4-FA for individual testing.

  • Column: Phenomenex® Lux 3 μm AMP (150 x 4.6 mm).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject racemic standard. (S)-enantiomer typically elutes first (verify with optical rotation polarimetry).

Protocol B: Monoamine Transporter Uptake Assay

Objective: Determine

  • Preparation: Isolate rat brain synaptosomes (striatum for DA, hippocampus for 5-HT).[6]

  • Incubation: Incubate synaptosomes with radiolabeled substrate (

    
     or 
    
    
    ) and varying concentrations of the test enantiomer (1 nM - 10
    
    
    M) for 5 minutes at 37°C.
  • Termination: Rapid filtration through Whatman GF/B filters to stop uptake.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % uptake vs. log[drug] to derive

    
    .
    

References

  • Stereoselective Pharmacokinetics of 4-FA: Hulpke-Wette, M., et al. (2021).[5] Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S)-Concentration Ratios Help in Interpreting Forensic Cases? Journal of Analytical Toxicology.

  • Pharmacology of 4-Fluoromethylphenidate: McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro isomers. Drug Testing and Analysis.[6][7][8][9][10]

  • General Mechanism of Amphetamine Enantiomers: Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[11] European Journal of Pharmacology.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[12][13] Chemical Society Reviews.

spectroscopic comparison of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine with starting materials

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine with its Precursors

Introduction

In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of novel chemical entities are paramount. The transformation of a carbonyl compound into an amine via reductive amination is a fundamental and widely utilized reaction. Verifying the successful conversion of starting materials to the desired product necessitates a multi-faceted analytical approach, with spectroscopic techniques serving as the cornerstone of this validation process. This guide provides an in-depth spectroscopic comparison of the chiral amine, 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, with its primary starting material, 2'-Fluoro-5'-methylacetophenone, and the common reagents involved in its synthesis.

Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document will elucidate the key spectral transformations that signify the conversion of a ketone to a primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical framework for interpreting spectroscopic data in the context of synthetic chemistry.

The Synthetic Pathway: From Ketone to Amine

The synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine from 2'-Fluoro-5'-methylacetophenone is typically achieved through reductive amination. This process involves the reaction of the ketone with a nitrogen source, commonly ammonia, to form an intermediate imine, which is then reduced to the final amine product. A common and effective reducing agent for this transformation is sodium borohydride.

ketone 2'-Fluoro-5'-methylacetophenone amine 1-(2-Fluoro-5-methylphenyl)ethan-1-amine ketone->amine Reductive Amination reagents NH3, NaBH4

Caption: General reaction scheme for the synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Spectroscopic Profiles of Starting Materials

A thorough understanding of the spectroscopic characteristics of the starting materials is essential for identifying their presence or absence in the final product mixture.

2'-Fluoro-5'-methylacetophenone

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8dd1HAr-H
~7.2-7.4m2HAr-H
~2.6s3H-C(O)CH₃
~2.4s3HAr-CH₃

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~198C=O
~160 (d)C-F
~135-140Ar-C
~120-130Ar-CH
~29-C(O)CH₃
~21Ar-CH₃

Key IR Spectral Features (Liquid Film):

Wavenumber (cm⁻¹)Functional Group
~1680C=O (Aryl Ketone) Stretch
~1600, ~1480C=C (Aromatic) Stretch
~1220C-F Stretch
~2950C-H (Alkyl) Stretch

Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) to give a fragment at m/z = 109, and the loss of a methyl group (CH₃) to give a fragment at m/z = 137.

Ammonia (NH₃)

As the nitrogen source, the spectroscopic signatures of ammonia are important to consider, particularly in the context of residual starting materials.

¹H NMR Spectrum (Acidified D₂O):

In an acidic aqueous solution, ammonia exists as the ammonium ion (NH₄⁺). The ¹H NMR spectrum typically shows a 1:1:1 triplet centered around 7.0-7.2 ppm due to coupling with the ¹⁴N nucleus (spin I=1).[6]

IR Spectrum (Gas Phase):

Ammonia exhibits characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹ and N-H bending (scissoring) vibrations around 1627 cm⁻¹.[7]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a common reducing agent.

¹H NMR Spectrum (D₂O):

The proton NMR of NaBH₄ in D₂O is complex due to coupling with both ¹¹B (I=3/2) and ¹⁰B (I=3) isotopes, resulting in a multiplet.[8][9] However, in the context of reaction monitoring, its disappearance would be a key indicator.

IR Spectrum (Solid, KBr):

The most prominent features in the IR spectrum of sodium borohydride are the B-H stretching vibrations, which appear as a strong, broad absorption in the range of 2200-2400 cm⁻¹.[10][11][12]

Spectroscopic Profile of the Product: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

The successful synthesis of the target amine will result in a distinct set of spectroscopic data. The data presented here is for the hydrochloride salt, which is a common form for the purification and storage of amines.[13]

¹H NMR Spectrum (Predicted for free amine in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.3m3HAr-H
~4.2q1HCH-NH₂
~2.3s3HAr-CH₃
~1.5 (br s)s2H-NH₂
~1.4d3H-CH(NH₂)CH₃

¹³C NMR Spectrum (Predicted for free amine in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~158 (d)C-F
~140-145Ar-C
~120-130Ar-CH
~50CH-NH₂
~24-CH(NH₂)CH₃
~21Ar-CH₃

Key IR Spectral Features (Predicted for free amine, Liquid Film):

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H Stretch (Primary Amine)
~1600N-H Bend (Scissoring)
~1600, ~1480C=C (Aromatic) Stretch
~1220C-F Stretch
~2950C-H (Alkyl) Stretch

Mass Spectrometry (EI):

The mass spectrum of the free amine is expected to show a molecular ion peak (M⁺) at m/z = 153. A prominent fragmentation pattern for primary amines is the alpha-cleavage, which in this case would lead to the loss of a methyl group to give a fragment at m/z = 138.

The Spectroscopic Transformation: A Comparative Analysis

The transition from 2'-Fluoro-5'-methylacetophenone to 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is accompanied by several key changes in the spectroscopic data.

Spectroscopic TechniqueIn the Starting KetoneIn the Product AmineRationale for the Change
¹H NMR Singlet at ~2.6 ppm for -C(O)CH₃.Quartet at ~4.2 ppm for CH-NH₂ and a doublet at ~1.4 ppm for -CH(NH₂)CH₃. Appearance of a broad singlet for -NH₂ protons.The acetyl methyl group is reduced to a methine and a new methyl group is introduced at a chiral center. The protons of the newly formed amine group give a characteristic signal.
¹³C NMR Carbonyl carbon (C=O) signal at ~198 ppm.Disappearance of the C=O signal. Appearance of a new signal for the carbon bearing the amine group (CH-NH₂) at ~50 ppm.The carbonyl group is reduced to a single C-N bond.
IR Spectroscopy Strong C=O stretch at ~1680 cm⁻¹.Disappearance of the C=O stretch. Appearance of N-H stretching bands at ~3300-3400 cm⁻¹ and an N-H bending band at ~1600 cm⁻¹.The carbonyl functional group is replaced by a primary amine functional group.
Mass Spectrometry Molecular ion peak at m/z = 152.Molecular ion peak at m/z = 153.The addition of a nitrogen and two hydrogen atoms and the removal of an oxygen atom results in a net increase of 1 in the molecular weight.

Experimental Protocols

General Procedure for Reductive Amination:

  • Dissolve 2'-Fluoro-5'-methylacetophenone in a suitable solvent such as methanol.

  • Add an excess of the nitrogen source, for example, a solution of ammonia in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Workflow for Spectroscopic Analysis:

cluster_0 Synthesis and Workup cluster_1 Spectroscopic Analysis synthesis Reductive Amination workup Quenching and Extraction synthesis->workup purification Purification workup->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: A typical workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic comparison of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine with its starting materials provides a clear and definitive method for confirming the success of the reductive amination reaction. The key transformations to monitor are the disappearance of the carbonyl signal in both ¹³C NMR and IR spectra, and the appearance of signals corresponding to the newly formed amine group and the adjacent methine and methyl groups in the ¹H and ¹³C NMR spectra. Mass spectrometry serves as a final confirmation of the change in molecular weight and fragmentation pattern. By carefully analyzing these spectral changes, researchers can confidently verify the identity and purity of their synthesized product, a critical step in the advancement of chemical research and development.

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A Comparative Guide to the Synthetic Routes of 1-(Aryl)ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 1-(aryl)ethanamines are foundational building blocks in modern drug discovery and development. Their presence in a vast array of active pharmaceutical ingredients (APIs) underscores the critical need for efficient, scalable, and stereoselective synthetic methods. This guide provides an in-depth comparison of the principal strategies for their synthesis, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform methodological decisions in research and process chemistry environments.

Catalytic Asymmetric Synthesis: The Gold Standard for Enantioselectivity

The most elegant and atom-economical routes to enantiopure 1-(aryl)ethanamines involve catalytic asymmetric reactions, primarily through the reduction of prochiral ketones or imines. These methods leverage chiral catalysts to create a stereochemically biased environment, dictating the facial selectivity of the reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple technique that uses readily available hydrogen donors, such as 2-propanol or formic acid, to reduce a substrate.[1] The stereochemical outcome is controlled by a chiral transition-metal complex, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir).[1][2]

Mechanism Insight: The widely accepted mechanism for catalysts of the Noyori-type involves a metal-ligand bifunctional interaction.[3] The reaction proceeds through a six-membered pericyclic transition state where a hydride is transferred from the metal and a proton is transferred from the diamine ligand to the carbonyl of the ketone, all in a concerted fashion.[4] The chirality of the diamine and the diphosphine ligand (e.g., BINAP) creates a chiral pocket that forces the substrate to adopt a specific orientation, leading to high enantioselectivity.[4]

ATH_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Catalyst_Precursor [RuCl₂(diphosphine)(diamine)] Active_Catalyst [RuH(diphosphine)(diamine)]⁺ Catalyst_Precursor->Active_Catalyst H₂/Base Ketone Aryl Ketone (R-CO-Ar) Coordination Substrate Coordination Hydride_Transfer Hydride Transfer (Rate-Determining Step) Product_Complex [Ru(Product-diamine)]⁺ Product_Release Product Release Chiral_Amine Chiral Amine (R-CH(NH₂)-Ar)

Asymmetric Reductive Amination (ARA)

Direct asymmetric reductive amination combines a ketone, an amine source (like ammonia or ammonium formate), and a reducing agent (typically H₂) in a one-pot reaction catalyzed by a chiral complex.[5][6] This approach is highly convergent and avoids the isolation of intermediate imines, which can be unstable.

Causality in Catalyst Choice: Ruthenium and Iridium catalysts featuring chiral phosphine ligands are particularly effective.[6][7] The choice of ligand is paramount; ligands like BINAP create a rigid chiral environment, while others like f-Binaphane have shown high activity and enantioselectivity.[7][8] The presence of additives like titanium(IV) isopropoxide can act as a Lewis acid to facilitate imine formation, while iodide additives can enhance catalyst activity.[7]

MethodCatalyst SystemH₂ SourceYield (%)ee (%)Reference
ATH[RuCl₂((S)-BINAP)((S,S)-DPEN)]i-PrOH/Base>9592-99[9]
ARA[Ir-f-Binaphane]/Ti(OⁱPr)₄/I₂H₂ (gas)>9592-96[7]
ARA[Ru(OAc)₂((R)-xyl-binap)]H₂/NH₄OAc51-9280-97[5][6]

Table 1. Performance Comparison of Catalytic Asymmetric Methods for the Synthesis of 1-(Aryl)ethanamines from Acetophenones.

Biocatalysis: The Green Chemistry Approach

The use of enzymes, particularly ω-transaminases (ω-TAs), has emerged as a powerful and sustainable alternative to traditional chemical methods.[10] These biocatalysts offer exceptional enantioselectivity, operate under mild aqueous conditions, and eliminate the need for heavy metal catalysts.[11][12]

Mechanism Insight: ω-Transaminases utilize a pyridoxal 5'-phosphate (PLP) cofactor as an intermediate carrier of the amino group.[10] The reaction proceeds via a "ping-pong" mechanism. First, the PLP accepts an amino group from an amine donor (e.g., isopropylamine), forming pyridoxamine 5'-phosphate (PMP) and releasing a ketone co-product (e.g., acetone). The PMP intermediate then transfers the amino group to the ketone substrate, regenerating the PLP cofactor and forming the desired chiral amine product.[12]

Transaminase_Mechanism PLP Enzyme-PLP PMP Enzyme-PMP PLP->PMP + Amine Donor - Ketone Co-product Ketone_Coprod Ketone Co-product (e.g., Acetone) PLP->Ketone_Coprod PMP->PLP + Ketone Substrate - Chiral Amine Product Chiral_Amine Chiral Amine Product PMP->Chiral_Amine Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->PLP Ketone_Substrate Ketone Substrate (Aryl Ketone) Ketone_Substrate->PMP

Overcoming Limitations: A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium.[11] This is often addressed by using a large excess of the amine donor or by removing one of the products in situ.[13] For example, using an amino donor like benzylamine allows for the co-product, benzaldehyde, to be oxidized to benzoic acid, driving the reaction to completion.[14]

Enzyme TypeSubstrateAmine DonorYield/Conv. (%)ee (%)Reference
ω-TA (Engineered)4'-(Trifluoromethyl)acetophenoneIsopropylamine~30 (equilibrium)>99[15]
ω-TAVarious AcetophenonesBenzylamine/O₂>95 (equilibrium shift)>99[14]
ω-TASitagliptin PrecursorIsopropylamineHigh>99.5[10]

Table 2. Performance of ω-Transaminases in Asymmetric Synthesis.

Classical and Stoichiometric Methods

While catalytic methods are often preferred, classical approaches remain relevant, particularly when specific stereoisomers of catalysts are unavailable or for initial small-scale discovery efforts.

Leuckart-Wallach Reaction

This classical method involves the reductive amination of ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[16][17] The reaction typically requires high temperatures (>150 °C) and produces an N-formylated intermediate that must be hydrolyzed to yield the final primary amine.[17][18]

Mechanistic Considerations: The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride delivered from formic acid.[16][18] While historically significant, its utility is limited by the harsh conditions, moderate yields for some substrates, and lack of stereocontrol, resulting in a racemic product.[17] Modern variations have explored microwave irradiation or catalytic systems to improve efficiency.[17]

Chiral Auxiliaries

In this strategy, a prochiral ketone is first reacted with a chiral auxiliary—an optically pure compound that is temporarily attached to the substrate.[19][20] The auxiliary directs a subsequent reduction or alkylation diastereoselectively. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched amine.

Rationale and Drawbacks: Evans' oxazolidinones and Ellman's tert-butanesulfinamide are prominent examples of effective chiral auxiliaries.[21][22] This method offers high levels of stereocontrol and predictability.[19] However, it is inherently less atom-economical than catalytic approaches, as it requires stoichiometric amounts of the (often expensive) auxiliary and involves additional protection and deprotection steps.[19]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on Noyori-type catalysts.[9]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) (2.2 mol%). Anhydrous, degassed 2-propanol is added.

  • Activation: A solution of sodium isopropoxide in 2-propanol (5 mol%) is added, and the mixture is stirred at 80 °C for 10 minutes until a deep purple color develops, indicating the formation of the active catalyst.

  • Reaction: The mixture is cooled to room temperature. Acetophenone (1.0 equiv) is added via syringe.

  • Monitoring: The reaction is stirred at room temperature and monitored by chiral GC or HPLC to determine conversion and enantiomeric excess. A typical reaction reaches >99% conversion and >98% ee within a few hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water to remove inorganic salts. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the crude 1-phenylethanol. (Note: For amine synthesis, this alcohol would be converted in subsequent steps, whereas direct ARA is preferred).

Protocol 2: Biocatalytic Synthesis of (S)-1-Phenylethanamine using ω-Transaminase

This protocol is a generalized example for a lab-scale batch reaction.[15]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Reagents: Add pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of 1 mM. Add isopropylamine (amine donor, typically 5-10 equivalents, e.g., 500 mM).

  • Enzyme Addition: Add the ω-transaminase enzyme (commercially available or as a cell-free extract) to a suitable concentration (e.g., 1-5 mg/mL).

  • Substrate Addition: Add acetophenone (1.0 equiv, e.g., 50 mM), often dissolved in a co-solvent like DMSO (e.g., 5-10% v/v) to aid solubility.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC or GC, tracking the disappearance of acetophenone and the formation of 1-phenylethanamine.

  • Work-up: Once the reaction reaches equilibrium or completion, acidify the mixture with HCl to pH ~2 to protonate the amine product. Extract the unreacted ketone with an organic solvent (e.g., ethyl acetate). Basify the aqueous layer with NaOH to pH ~12 and extract the amine product with an organic solvent. Dry the organic layer, filter, and concentrate to yield the chiral amine.

Conclusion and Outlook

The synthesis of 1-(aryl)ethanamines has evolved significantly, moving from classical stoichiometric methods to highly efficient and selective catalytic strategies.

  • Catalytic Asymmetric Reductive Amination and Transfer Hydrogenation stand as the methods of choice for industrial-scale synthesis, offering high yields, excellent enantioselectivity, and good atom economy. The primary investment is in the catalyst and ligand synthesis.

  • Biocatalytic Transamination represents the forefront of green and sustainable chemistry. Its unparalleled selectivity and mild reaction conditions make it exceptionally attractive, especially as enzyme engineering continues to broaden substrate scope and improve process robustness.

  • Classical methods like the Leuckart-Wallach reaction and the use of chiral auxiliaries retain their value for specific applications, particularly in early-stage research where flexibility and predictability can be prioritized over process efficiency.

The selection of a synthetic route will ultimately depend on the specific project requirements, including scale, cost, available equipment, and the desired stereochemical purity. For drug development professionals, a thorough understanding of these diverse methodologies is essential for making informed decisions that balance chemical efficiency with economic and environmental responsibility.

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Safety Operating Guide

Operational Guide: Proper Disposal of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

[1]

Part 1: Executive Summary & Core Directive

Immediate Action Required: Treat 1-(2-Fluoro-5-methylphenyl)ethan-1-amine as a Corrosive, Fluorinated Organic Base .[1]

This compound presents a dual-hazard profile: chemical reactivity typical of primary amines (incompatibility with acids/oxidizers) and environmental persistence potential due to the fluorine substituent.[1] Disposal must be routed through high-temperature incineration capable of scrubbing hydrogen fluoride (HF) byproducts.[1][2] Do not dispose of down the drain.

Critical Safety Limits
  • Waste Stream: Halogenated Organic (if liquid/solvated) or Solid Hazardous Waste.[1][2]

  • Incompatibility: Strong Acids (exothermic reaction), Acid Chlorides, Strong Oxidizers.[2]

  • pH Control: Aqueous waste solutions must be maintained at pH > 10 to prevent volatility of the free amine, or neutralized carefully if part of a specific waste protocol.[2]

Part 2: Chemical Profile & Hazard Identification[3][4]

Before initiating disposal, verify the material against this profile to ensure protocol alignment.

PropertySpecificationOperational Implication
Compound Name 1-(2-Fluoro-5-methylphenyl)ethan-1-aminePrimary identification.
CAS Number 2733945-41-8 (HCl salt) / 1213124-00-5 (Isomer)Verify specific salt form (HCl vs. Free Base).[1]
Molecular Formula C₉H₁₂FNFluorine content dictates "Halogenated" waste tag.[2]
Functional Group Primary Amine (-NH₂), Aryl FluorideCorrosive to tissue/mucous membranes.[1][2]
Physical State Solid (Salt) or Liquid (Free Base)Determines solid vs. liquid waste stream.[1][2]
Hazard Codes H314 (Causes burns), H302 (Harmful swallowed)Full PPE (Nitrile gloves, goggles, lab coat) required.[1]

Part 3: Waste Segregation & Pre-Treatment

Expert Insight: The most common accident involving amine disposal is accidental mixing with acid waste streams.[2] Amines react exothermically with acids.[2] If a waste container containing acid residues receives this amine, it can pressurize and rupture.[2]

Segregation Protocol
  • Do NOT mix with: Sulfuric acid, Nitric acid, Chromic acid, or Acid Anhydrides.[2]

  • Designated Container: Use High-Density Polyethylene (HDPE) or Glass containers.[1][2] Avoid metal if the free base is wet, as amines can corrode copper/aluminum alloys over time.[2]

  • Labeling: Mark container clearly as "HAZARDOUS WASTE - ALKALINE - HALOGENATED."

Chemical Neutralization (Spill Scenarios Only)

For intentional disposal, send the pure material. For spills, neutralize before cleanup.[1]

  • Mechanism: Amine + Weak Acid → Ammonium Salt (Water Soluble/Less Volatile).[1][2]

  • Reagent: Citric Acid (solid) or dilute Acetic Acid (10%).[1][2]

  • Validation: Use pH paper to confirm pH is between 6 and 8 before collecting the spill residue.[2]

Part 4: Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA regulations (typically D002 for corrosivity if pH > 12.5, and potentially toxic characteristics).[2]

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)[1]
  • Containment: Place the solid substance, contaminated weighing boats, and gloves into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE waste drum or pail.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(2-Fluoro-5-methylphenyl)ethan-1-amine, Solid Debris."[1]

    • Hazard Check: Toxic, Corrosive.[2][3][4][5][6]

  • Disposal Path: Transfer to EHS for Incineration .

    • Note: The incinerator must be rated for halogenated organics to scrub HF gas generated during combustion.[2]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Characterization: Determine the solvent system.

    • If Halogenated Solvent (DCM, Chloroform): Use "Halogenated Waste" carboy.[2]

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use "Halogenated Waste" carboy (due to the fluorine on the amine).[2]

  • pH Check: If the solution is aqueous, check pH.

    • Action: If pH < 5, the amine is protonated (salt form) and stable. If pH > 10, it is volatile.[2] Keep containers tightly capped.

  • Transfer: Pour into the designated "Organic Waste - Halogenated" carboy using a funnel.

  • Log Entry: Immediately log the volume and concentration on the waste container tag.[2]

Part 5: Visual Decision Logic (Graphviz)[1]

The following diagram illustrates the decision matrix for classifying and disposing of this specific compound.

DisposalWorkflowStartStart: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine WasteStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Pure salt, contaminated PPE)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidSolidBinRoute to: SOLID HAZARDOUS WASTE(Incineration Required)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, EtOAc)SolventCheck->NonHalogenatedMergeStreamRoute to: HALOGENATED ORGANIC WASTE(Due to Fluorine substituent)Halogenated->MergeStreamNonHalogenated->MergeStreamContaminates Stream

Figure 1: Decision tree for segregating fluorinated amine waste streams. Note that the presence of the fluorine atom on the phenyl ring technically classifies the entire organic liquid stream as "Halogenated" for incineration purposes.

Part 6: Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The free base may release amine vapors.[2] Clear the immediate area.[2][3]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[2] Use a respirator if outside a ventilated area.[2]

  • Absorb: Cover liquid spills with a universal absorbent (vermiculite or clay) or an amine-specific neutralizer (citric acid based).[1][2]

  • Collect: Scoop absorbed material into a plastic pail.

  • Clean: Wipe the surface with a 5% acetic acid solution (to neutralize residues) followed by soap and water.[2]

  • Disposal: Label the debris as "Hazardous Waste: Amine Spill Debris (Fluorinated)" .

Part 7: Regulatory Compliance & References[4]

Compliance Note: Under US EPA RCRA regulations, this chemical is not a P- or U-listed waste by specific name, but it is regulated under Characteristic Wastes if it exhibits Corrosivity (D002) or Ignitability (D001).[1] The "Cradle-to-Grave" responsibility applies; ensure your waste hauler is certified for fluorinated organics.[1]

References
  • Sigma-Aldrich. (2025).[1][2][3][5] Safety Data Sheet: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride. Retrieved from

  • US Environmental Protection Agency (EPA). (2023).[2] RCRA Waste Classification Guide. Retrieved from

  • BenchChem. (2025).[2] Proper Disposal of Fluorinated Aromatic Amines. Retrieved from [1]

  • University of Wisconsin-Madison. (2023).[1][2] Chemical Disposal Procedures: Amines and Fluorinated Compounds. Retrieved from [1]

Advanced Laboratory Safety and PPE Protocol for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a highly specialized chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). While fluorinated amines are highly valued in drug discovery due to the fluorine atom's ability to induce high lipophilicity and metabolic stability[1], the free-base form of this primary amine presents severe occupational hazards. This guide provides drug development professionals with a self-validating, field-proven system for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and chemical integrity.

Hazard Causality & E-E-A-T Analysis (The "Why")

To handle this chemical safely, operators must understand the mechanistic causality behind its hazard profile. Do not treat this simply as a "corrosive liquid"; its specific molecular structure dictates a unique risk profile:

  • Liquefactive Necrosis vs. Coagulative Necrosis: Unlike strong acids that cause proteins to coagulate (forming a protective eschar that limits deep tissue damage), primary amines like 1-(2-Fluoro-5-methylphenyl)ethan-1-amine are strong bases. Upon contact with dermal moisture, they cause the saponification of fats and solubilization of proteins, leading to liquefactive necrosis. This results in deep, penetrating, and continuously destructive tissue burns[2].

  • Enhanced Dermal Penetration: The incorporation of fluorine atoms and methyl groups into the aromatic ring significantly modulates the molecule's lipophilicity and membrane permeability[3]. This high LogP value allows the compound to rapidly bypass the stratum corneum (the skin's lipid barrier), carrying the corrosive amine functionality deeper into the dermal and subcutaneous layers faster than non-fluorinated analogs like standard benzylamine.

  • Systemic Toxicity: Similar to its structural analog 2-phenethylamine, this compound is harmful if swallowed, inhaled, or absorbed through the skin[4]. Once in the bloodstream, phenethylamine derivatives can act as potent sympathomimetics, causing acute cardiovascular and central nervous system distress.

Quantitative Hazard Profile

Property / Hazard CategoryClassification / ValueOperational Implication & Causality
GHS Skin Corrosion Category 1B (H314)Causes severe skin burns[4]. Requires immediate neutralization upon contact; standard washing is insufficient.
GHS Eye Damage Category 1 (H318)Corrosive to ocular tissue. Mandates the use of both safety goggles and a face shield.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)Estimated LD50 ~500 mg/kg[4]. Systemic toxicity risk mandates strict isolation in controlled environments.
Lipophilicity (LogP) High (Fluoro/Methyl substituted)Rapid dermal absorption[1][3]. Mandates double-gloving with specific chemical-resistant elastomers.

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, free-base amines. The following matrix must be strictly adhered to:

  • Hand Protection (Critical): Do not rely solely on standard nitrile gloves. Amines rapidly permeate thin nitrile, and the fluorinated ring accelerates this degradation.

    • Inner Layer: 4-mil Nitrile gloves (for dexterity and immediate contamination indication).

    • Outer Layer: Butyl rubber or Fluorinated Elastomer (FKM/Viton) gloves. These materials provide superior resistance to basic organic liquids.

  • Eye & Face Protection: Chemical splash goggles (unvented or indirectly vented) paired with a full-face shield.

  • Body Protection: A chemically resistant, knee-length lab coat (e.g., Tyvek® or specialized polymer-coated fabric). Ensure cuffs are tucked under the outer gloves to prevent capillary wicking.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a spill occurs outside the hood, a full-face respirator equipped with an ABEK (multigas) or specific organic vapor/amine cartridge is mandatory.

PPE Donning and Doffing Workflow

PPEDonning Start Pre-Entry Assessment Insp Inspect PPE for Defects Start->Insp Coat Don Chem-Resistant Lab Coat Insp->Coat Resp Don Respirator (If outside hood) Coat->Resp Eye Don Safety Goggles & Face Shield Resp->Eye Glove1 Don Inner Nitrile Gloves Eye->Glove1 Glove2 Don Outer Butyl/FKM Gloves Glove1->Glove2 Ready Ready for Chemical Handling Glove2->Ready

Figure 1: Sequential PPE donning workflow for handling highly corrosive fluorinated amines.

Operational Procedures: Safe Handling & Transfer

To maintain chemical integrity (preventing the formation of carbamate salts via atmospheric CO2 absorption) and ensure operator safety, follow this strict protocol:

  • Environmental Verification: Ensure the fume hood face velocity is operating at ≥100 fpm. Remove all incompatible materials, particularly strong oxidizers, acids, and chloroformates.

  • Equipment Selection: Use only glass syringes with stainless steel needles or chemically resistant positive-displacement pipettes. Do not use standard plastic pipette tips, as the lipophilic amine will degrade the polymer and leach plasticizers into your API synthesis.

  • Inert Transfer: Flush the receiving vessel with Argon or Nitrogen.

  • Execution: Draw the required volume of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine slowly to prevent aerosolization. Transfer the liquid with the needle tip positioned low in the receiving flask to minimize vapor generation.

  • Immediate Decontamination: Immediately rinse the transfer syringe with a compatible organic solvent (e.g., methanol) into a designated "Amine Waste" container before removing the equipment from the fume hood.

Emergency Spill Response Pathway

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<50mL) in Hood Assess->Minor Major Major (>50mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent Minor->Absorb Evac Evacuate & Call EHS Major->Evac Neut Neutralize (Dilute Acid) Absorb->Neut Dispose Collect as Hazardous Waste Neut->Dispose

Figure 2: Decision matrix and procedural pathway for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine spill response.

Emergency Spill Cleanup & Decontamination Protocol

If a minor spill (<50 mL) occurs within the confines of the fume hood, execute the following steps:

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or a specialized amine spill pad). Never use sawdust or combustible materials, as the heat of neutralization or oxidation could trigger a fire.

  • In-Situ Neutralization: Carefully apply a weak, dilute acid (such as a 5% citric acid solution or sodium bisulfate) directly to the absorbed spill.

    • Causality: Neutralizing the free base converts it into its corresponding ammonium salt. This drastically reduces the compound's volatility (stopping inhalation hazards) and mitigates its immediate corrosivity, making it safer to collect.

  • Collection: Use a non-sparking, chemically resistant plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Surface Decontamination: Wash the fume hood surface with water and a mild detergent to remove residual salts, followed by a final wipe-down with isopropanol to clear any remaining lipophilic organic residue.

Disposal and Waste Segregation

Improper disposal of fluorinated amines can lead to violent exothermic reactions in waste carboys.

  • Segregation: Never mix amine waste with acidic waste streams, halogenated solvents (risk of alkylation reactions), or heavy metal solutions.

  • Labeling: Collect in a dedicated, clearly labeled HDPE container marked "Hazardous Waste: Basic Organic Liquids / Fluorinated Amines."

  • Storage: Store the waste container in a secondary containment tray within a ventilated flammables cabinet until collected by Environmental Health and Safety (EHS).

References

  • Chemical info for 2-Phenethylamine. ChemicalSafety.com. Available at:[Link]

  • Safety data sheet: 2-Phenylethylamine. CPAchem. Available at: [Link]

  • Fluorination methods in drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.